molecular formula C8H10O5 B15576011 Endothall CAS No. 28871-63-8

Endothall

Número de catálogo: B15576011
Número CAS: 28871-63-8
Peso molecular: 186.16 g/mol
Clave InChI: GXEKYRXVRROBEV-FBXFSONDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide.
minor descriptor (72-82);  online & Index Medicus search DICARBOXYLIC ACIDS (72-82)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases.
... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2.

Número CAS

28871-63-8

Fórmula molecular

C8H10O5

Peso molecular

186.16 g/mol

Nombre IUPAC

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+

Clave InChI

GXEKYRXVRROBEV-FBXFSONDSA-N

Color/Form

Cyrstalline, white solid

Densidad

1.431

melting_point

Converted to anhydride at 90 °C
Colorless crystals. MP: 144 °C /Endothall monohydrate/

Descripción física

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide.
Colorless crystals;  [CAMEO] Formulated as granules or soluble concentrate;  [EXTOXNET]

Números CAS relacionados

129-67-9 (di-hydrochloride salt)
17439-94-0 (di-ammonium salt)
2164-07-0 (di-potassium salt)

Solubilidad

In water, 1.0X10+5 mg/L at 20 °C
Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28
Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17

Presión de vapor

1.57X10-10 mm Hg at 24 °C

Origen del producto

United States

Foundational & Exploratory

Endothall's Mechanism of Action as a PP2A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid derivative, is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that plays a critical role in regulating a vast array of cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibition of PP2A. It details the binding characteristics, summarizes quantitative inhibitory data, presents detailed experimental protocols for assessing PP2A activity, and visualizes the downstream signaling pathways affected by this compound-mediated PP2A inhibition. This document is intended to serve as a comprehensive resource for researchers investigating PP2A biology and for professionals involved in the development of therapeutics targeting this crucial enzyme.

Introduction to this compound and Protein Phosphatase 2A (PP2A)

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a well-characterized herbicide that has garnered significant interest in the scientific community for its potent inhibitory effects on Protein Phosphatase 2A (PP2A).[1][2][3] Structurally related to cantharidin (B1668268), a natural toxin, this compound serves as a valuable chemical probe for elucidating the multifaceted roles of PP2A in cellular signaling.[1][2][4]

PP2A is a ubiquitously expressed serine/threonine phosphatase that accounts for a substantial portion of total phosphatase activity in eukaryotic cells. It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The specific B subunit determines the substrate specificity and subcellular localization of the holoenzyme, leading to the regulation of a multitude of cellular processes, including cell cycle progression, DNA repair, apoptosis, and signal transduction. Given its central role as a tumor suppressor, the inhibition of PP2A is a key event in the development of many cancers, making it an attractive target for therapeutic intervention.

Mechanism of PP2A Inhibition by this compound

This compound functions as a direct inhibitor of PP2A by binding to its catalytic subunit (PP2Ac).[5][6] This interaction physically obstructs the active site, preventing the dephosphorylation of PP2A's numerous substrates.

Binding Site and Molecular Interactions

While a high-resolution crystal structure of this compound in complex with the PP2A catalytic subunit is not publicly available, extensive research on its analog, cantharidin, provides significant insights into the binding mechanism. Studies on the co-crystal structure of cantharidin with the related phosphatase PP5C, combined with molecular modeling and mutagenesis data, have elucidated the key interactions.[7][8][9]

This compound and cantharidin are believed to occupy the active site pocket of the PP2A catalytic subunit. The binding is primarily mediated by the coordination of the dicarboxylic acid groups of the inhibitor with the two catalytic metal ions (typically manganese) in the active site.[10] Key amino acid residues within the active site, including Arginine (Arg) and Histidine (His), are thought to form hydrogen bonds and electrostatic interactions with the inhibitor, further stabilizing the complex.[9][10] Specifically, the bridging ether oxygen of the cantharidin-like core structure is crucial for inhibitory activity.[11]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against PP2A has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). This compound exhibits significant selectivity for PP2A over other major serine/threonine phosphatases like Protein Phosphatase 1 (PP1).

Inhibitor Target Phosphatase IC50 Value Reference
This compoundPP2A90 nM[12]
This compoundPP15 µM[12]
CantharidinPP2A0.16 µM[13]
CantharidinPP11.7 µM[13]
This compound Thioanhydride (ETA)PP2AIn vivo: ETA > Cantharidin > this compound[4][14]
This compound Thioanhydride (ETA)PP1In vitro: Cantharidin > this compound > ETA[4][14]

Downstream Signaling Pathways Affected by this compound

By inhibiting PP2A, this compound leads to the hyperphosphorylation and altered activity of a multitude of downstream protein targets. This dysregulation affects several critical signaling pathways that govern cell fate.

PI3K/Akt Signaling Pathway

PP2A is a key negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. PP2A directly dephosphorylates and inactivates Akt at its activating phosphorylation sites, Threonine 308 and Serine 473.[6][15] Inhibition of PP2A by this compound results in the sustained phosphorylation and activation of Akt, leading to the downstream phosphorylation of its targets, such as GSK3β, and the promotion of cell survival.[12][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Akt_p p-Akt (Thr308, Ser473) GSK3b GSK3β Akt_p->GSK3b Phosphorylates (Inhibits) CellSurvival Cell Survival & Proliferation Akt_p->CellSurvival Promotes GSK3b_p p-GSK3β (Ser9) (Inactive) PP2A PP2A PP2A->Akt_p Dephosphorylates This compound This compound This compound->PP2A Inhibits

PI3K/Akt Signaling Pathway Inhibition by this compound
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. PP2A can dephosphorylate and inactivate multiple components of this cascade, including Raf, MEK, and ERK.[10][17] By inhibiting PP2A, this compound leads to the hyperactivation of the MAPK/ERK pathway, contributing to uncontrolled cell growth.[17]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Activates Raf_p p-Raf MEK MEK Raf_p->MEK Phosphorylates MEK_p p-MEK ERK ERK MEK_p->ERK Phosphorylates ERK_p p-ERK Transcription Gene Transcription (Proliferation) ERK_p->Transcription Activates PP2A PP2A PP2A->Raf_p Dephosphorylates PP2A->MEK_p Dephosphorylates PP2A->ERK_p Dephosphorylates This compound This compound This compound->PP2A Inhibits

MAPK/ERK Signaling Pathway Inhibition by this compound
Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. PP2A, particularly in a complex with the B56 regulatory subunit, plays a role in the degradation of β-catenin by dephosphorylating it at specific sites, which can either promote or inhibit its degradation depending on the specific context and other interacting proteins.[18][19][20] Inhibition of certain PP2A complexes by this compound can lead to the stabilization and nuclear accumulation of β-catenin, resulting in the transcriptional activation of Wnt target genes, many of which are involved in cell proliferation.

Wnt_Pathway cluster_0 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin_p p-β-Catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to Proteasome Proteasome BetaCatenin_p->Proteasome Degradation GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates PP2A PP2A PP2A->BetaCatenin_p Dephosphorylates This compound This compound This compound->PP2A Inhibits

Wnt/β-Catenin Signaling Pathway Modulation by this compound
Cell Cycle Regulation and Apoptosis

Inhibition of PP2A by this compound disrupts the normal progression of the cell cycle, often leading to a G2/M phase arrest.[3][21] This is due to the hyperphosphorylation and altered activity of key cell cycle regulators such as CDK1/Cyclin B1.[1][18][19] PP2A is required for the timely dephosphorylation and inactivation of CDK1, and its inhibition prevents mitotic exit.[1][18][19]

Furthermore, prolonged PP2A inhibition can trigger apoptosis, or programmed cell death.[22] This is mediated through the hyperphosphorylation of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards cell death.[23][24][25]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to measure PP2A inhibition by this compound.

Malachite Green Phosphate (B84403) Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.

Materials:

  • Purified recombinant Protein Phosphatase 2A (catalytic subunit)

  • This compound-sodium stock solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 M NaCl, 2 mM MnCl2, 1 mM DTT

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Reagent A

  • Malachite Green Reagent B

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare this compound-sodium dilutions: Prepare a serial dilution of this compound-sodium in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

  • Set up the reaction: In a 96-well plate, add 20 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

  • Add 10 µL of purified PP2A enzyme to each well.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction: Add 20 µL of the phosphopeptide substrate to each well.

  • Incubate: Incubate the plate at 30°C for 15-30 minutes.

  • Stop the reaction and develop color: Add 50 µL of Malachite Green Working Solution (3 parts Reagent A to 1 part Reagent B, prepared fresh) to each well.

  • Incubate for color development: Incubate at room temperature for 15-20 minutes.

  • Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration and plot a dose-response curve to determine the IC50 value.

Malachite_Green_Workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound setup_reaction Add this compound & PP2A to 96-well plate prep_this compound->setup_reaction pre_incubate Pre-incubate (10 min, 30°C) setup_reaction->pre_incubate add_substrate Add Phosphopeptide Substrate pre_incubate->add_substrate incubate Incubate (15-30 min, 30°C) add_substrate->incubate add_malachite Add Malachite Green Working Solution incubate->add_malachite color_dev Incubate for Color Development (15-20 min, RT) add_malachite->color_dev read_absorbance Read Absorbance (620-650 nm) color_dev->read_absorbance analyze Data Analysis (IC50 determination) read_absorbance->analyze

Malachite Green Assay Workflow
p-Nitrophenyl Phosphate (pNPP) Assay

This assay utilizes a non-specific chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by phosphatases to produce a yellow product.

Materials:

  • Purified recombinant Protein Phosphatase 2A (catalytic subunit)

  • This compound-sodium stock solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 M NaCl, 2 mM MnCl2, 1 mM DTT

  • pNPP Substrate Solution: 10 mM pNPP in Assay Buffer (prepare fresh)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare this compound-sodium dilutions: Prepare a serial dilution of this compound-sodium in Assay Buffer.

  • Set up the reaction: In a 96-well plate, add 25 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

  • Add 25 µL of purified PP2A enzyme to each well.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction: Add 50 µL of pNPP Substrate Solution to each well.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction: Add 50 µL of Stop Solution to each well.

  • Measure absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

pNPP_Assay_Workflow start Start prep_this compound Prepare this compound Dilutions start->prep_this compound setup_reaction Add this compound & PP2A to 96-well plate prep_this compound->setup_reaction pre_incubate Pre-incubate (10 min, 37°C) setup_reaction->pre_incubate add_substrate Add pNPP Substrate Solution pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) add_substrate->incubate add_stop Add Stop Solution (1 M NaOH) incubate->add_stop read_absorbance Read Absorbance (405 nm) add_stop->read_absorbance analyze Data Analysis (IC50 determination) read_absorbance->analyze

pNPP Assay Workflow

Conclusion

This compound is a powerful and selective inhibitor of Protein Phosphatase 2A, acting directly on the catalytic subunit. Its ability to disrupt multiple oncogenic signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, and to induce cell cycle arrest and apoptosis, underscores the critical role of PP2A as a tumor suppressor. The detailed mechanistic understanding and the experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting PP2A in various diseases, particularly in cancer. Future studies focusing on the high-resolution structural elucidation of the this compound-PP2A complex will undoubtedly provide further opportunities for the rational design of novel and more specific PP2A modulators.

References

An In-depth Technical Guide to the Properties of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways.

Core Chemical and Physical Properties

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a saturated bicyclic ether dicarboxylic acid. Its structure can exist in different stereoisomeric forms, primarily as endo and exo diastereomers, which exhibit distinct physical and chemical properties. The parent compound is also known by its common name, Endothall, which is used as a herbicide.[1][2]

Physicochemical Data

The following tables summarize the key physical and chemical properties of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its anhydride (B1165640) precursor.

PropertyValueReference
IUPAC Name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
CAS Number 145-73-3[1][2][3]
Molecular Formula C₈H₁₀O₅[1][2]
Molecular Weight 186.16 g/mol [1][2][4]
Appearance Off-white powder
Storage Temperature Room Temperature

Table 1: General Properties of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

Isomer/DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
endo,exo-isomer13136-04-4C₈H₁₀O₅186.16Not specified
exo,exo-anhydride29745-04-8C₈H₈O₄168.15111-116
endo,endo-5-ene derivativeNot specifiedC₈H₈O₅184.15148.0-149.0

Table 2: Properties of Isomers and Derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives.

SpectroscopyKey Features
¹H NMR The proton NMR spectra of the bicyclic system are complex due to the rigid ring structure. Key signals include those for the bridgehead protons and the protons adjacent to the carboxylic acid groups.
¹³C NMR The carbon NMR provides information on the number of unique carbon environments, including the carbonyl carbons of the carboxylic acids and the carbons of the bicyclic framework.
FTIR The infrared spectrum is characterized by a broad O-H stretch from the carboxylic acids and a strong C=O stretch from the carbonyl groups.
Mass Spectrometry Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.[1]

Table 3: Spectroscopic Data Summary.

Experimental Protocols

Synthesis of exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride

The synthesis of the anhydride is a common starting point for accessing the dicarboxylic acid and its derivatives. A typical procedure involves a Diels-Alder reaction between furan (B31954) and maleic anhydride.

Materials:

  • Furan

  • Maleic anhydride

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve maleic anhydride in THF in a suitable flask.

  • Add furan to the solution and swirl the flask for several minutes.

  • Allow the flask to stand for several days to facilitate the formation of large crystals of the exo-anhydride.[5]

  • Isolate the crystals by filtration and wash with a small amount of cold THF.

  • Dry the crystals under vacuum.

Synthesis of endo,endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

This procedure describes the synthesis of the unsaturated dicarboxylic acid.

Materials:

  • Furan

  • Maleic acid

  • Lewis acid catalyst (e.g., tri(isopropoxy)borane)

  • Solvent (e.g., tetrahydrofuran)

Procedure:

  • In a reactor under a nitrogen atmosphere, combine furan, maleic acid, and the solvent.

  • Cool the mixture to a low temperature (e.g., not more than 2°C).

  • Slowly add a solution of the Lewis acid catalyst while maintaining the low temperature.

  • Stir the reaction mixture at the same temperature for several hours.

  • Collect the resulting crystals by filtration, wash with a cold solvent (e.g., hexane), and dry under reduced pressure.[6]

Purification

Purification of the synthesized compounds can be achieved through recrystallization from appropriate solvents. For the dicarboxylic acid, a mixture of organic solvents or water can be used. The purity can be assessed by measuring the melting point and using spectroscopic techniques such as NMR.

Biological Activity and Signaling Pathways

Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have emerged as promising candidates in cancer therapy, particularly for overcoming drug resistance in glioblastoma multiforme (GBM).

Inhibition of Protein Phosphatase 5 (PP5)

Certain derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been identified as potent inhibitors of protein phosphatase 5 (PP5).[7] PP5 is a serine/threonine phosphatase that is overexpressed in some cancers and plays a role in tumor cell growth and survival.[8] Inhibition of PP5 by these compounds can lead to the reversal of resistance to chemotherapeutic agents like temozolomide (B1682018) (TMZ) in GBM.[9][10]

Signaling Pathway in Glioblastoma

The anti-cancer activity of these derivatives in GBM is linked to their ability to modulate the p53 signaling pathway.[11][12][13][14] Specifically, a lead compound, 28a , has been shown to activate the tumor suppressor protein p53.[9][10] Activation of p53 can trigger a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).

Furthermore, these compounds have been observed to downregulate the expression of cyclin D1 and O⁶-methylguanine-DNA methyltransferase (MGMT).[9][10] Cyclin D1 is a key regulator of cell cycle progression, and its downregulation contributes to cell cycle arrest. MGMT is a DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine, thereby repairing the DNA damage induced by TMZ and contributing to drug resistance. By downregulating MGMT, these compounds can sensitize GBM cells to TMZ treatment.

The following diagram illustrates the proposed signaling pathway:

G cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Drug 7-Oxabicyclo[2.2.1]heptane-2,3- dicarboxylic acid derivative (e.g., 28a) PP5 Protein Phosphatase 5 (PP5) Drug->PP5 Inhibits p53 p53 Drug->p53 Activates CyclinD1 Cyclin D1 Drug->CyclinD1 Downregulates MGMT MGMT Drug->MGMT Downregulates PP5->p53 Dephosphorylates (Inactivates) [Inhibition reverses this] CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces CyclinD1->CellCycleArrest Promotes G1/S transition [Downregulation causes arrest] TMZ_Sensitization Sensitization to Temozolomide (TMZ) MGMT->TMZ_Sensitization Contributes to resistance [Downregulation sensitizes]

Caption: Signaling pathway of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives in glioblastoma.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for evaluating the biological activity of these compounds.

G Start Compound Synthesis and Purification PP5_Assay In vitro PP5 Inhibition Assay Start->PP5_Assay Cell_Culture Glioblastoma Cell Culture (e.g., U87) Start->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p53, Cyclin D1, MGMT) Viability_Assay->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay End Evaluation of Therapeutic Potential Apoptosis_Assay->End

Caption: Experimental workflow for biological evaluation of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives.

Conclusion

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. Their role as inhibitors of PP5 and their ability to modulate key signaling pathways in cancer, particularly in overcoming drug resistance in glioblastoma, make them an active area of research. This guide provides a foundational understanding of their properties and a framework for their synthesis and biological evaluation, serving as a valuable resource for researchers in the field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Endothall (CAS 145-73-3)

This technical guide provides a comprehensive overview of the chemical properties, biological activity, toxicology, and analytical methods for this compound. The information is curated for professionals in research, science, and drug development.

Chemical Structure and Properties

This compound, with the chemical name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a dicarboxylic acid herbicide.[1] Its chemical structure is characterized by a bridged bicyclic ether system.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number145-73-3[2][3][4][5]
Molecular FormulaC8H10O5[2][3][4]
Molecular Weight186.16 g/mol [2][3]
Melting Point179-180 °C[2]
Boiling Point447.8 ± 40.0 °C (Predicted)[2]
Density1.431 g/cm³[2]
pKa3.62 ± 0.40 (Predicted)[2]
Water SolubilitySoluble (>25 mg/ml)[2]
Other SolubilitiesSoluble in methanol, acetone, and DMSO. Insoluble in benzene.[2]

Mechanism of Action and Biological Activity

The precise herbicidal mode of action of this compound is not fully elucidated, though several mechanisms have been proposed.[6] It is known to be a contact herbicide, meaning it affects the parts of the plant it directly touches.[1][7][8]

Key Mechanisms:

  • Inhibition of Protein Phosphatase 2A (PP2A): this compound is a specific and cell-permeable inhibitor of protein phosphatase 2A (PP2A) with an IC50 of 90 nM.[9] It shows much weaker activity against protein phosphatase 1 (PP1) with an IC50 of 5 µM.[9] This inhibition of PP2A is a key aspect of its biological activity.[3][4][9]

  • Interference with Protein and Lipid Synthesis: this compound has been shown to interfere with both protein and lipid synthesis in plants.[1][6] For instance, it can inhibit the incorporation of malonic acid into lipids.[6]

  • Disruption of Cell Membranes: It is suggested that this compound causes changes in plant cell membranes, leading to increased permeability, water loss, and desiccation of the tissue.[1][6][7]

  • Respiratory Inhibition: Some studies suggest that this compound may act by inhibiting plant respiration.[6]

Signaling Pathway Inhibition:

The primary elucidated signaling pathway affected by this compound is the inhibition of Protein Phosphatase 2A (PP2A).

Endothall_Signaling This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylates Disrupted_Processes Disrupted Cellular Processes PP2A->Disrupted_Processes Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Cellular_Processes Normal Cellular Processes (e.g., Cell Cycle Progression, Signal Transduction) Substrate->Cellular_Processes

Caption: this compound's inhibitory effect on the PP2A signaling pathway.

Toxicological Profile

This compound's toxicity varies depending on its form (acid, dipotassium (B57713) salt, or amine salt) and the organism. The acid form is generally more toxic than its salt forms.[6] It is classified as highly toxic to mammals upon acute oral exposure.[8]

Acute Toxicity Data:

OrganismRouteFormulationLD50 / LC50Reference
Rat (male)OralAcid57 mg/kg[2]
Rat (female)OralAcid46 mg/kg[2]
RatOralDisodium (B8443419) Salt51 mg/kg[10]
Guinea PigOralDisodium Salt250 mg/kg[10]
RatDermalDisodium Salt750 mg/kg[10]
RabbitDermalDisodium Salt100 mg/kg[10]
RatOralAmine Salt206 mg/kg[10]
RabbitDermalAmine Salt143 mg/kg[10]
Rainbow Trout96-hr StaticDipotassium Salt230-450 ppm[6]
Bluegill96-hr StaticDipotassium Salt343-450 ppm[6]
Channel Catfish96-hr StaticDipotassium Salt>150 ppm[6]
Mysid Shrimp-Monoamine Salt0.19-2.0 ppm[6]
Water Flea-Monoamine Salt0.19-2.0 ppm[6]

Chronic Effects and Other Toxicological Information:

  • Long-term exposure in rats to high doses of the disodium salt caused liver and kidney damage.[10]

  • This compound is an extreme irritant to the skin, eyes, and via oral administration, and it is a skin sensitizer.[11]

  • It is not considered a neurotoxicant, and it does not induce developmental toxicity.[11]

  • The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans" and it has no mutagenic potential.[11]

Experimental Protocols: Analytical Methods

Several analytical methods are available for the detection and quantification of this compound in environmental samples, particularly in drinking water.

EPA Method 548.1: GC-MS/FID

This method involves the determination of this compound in drinking water by gas chromatography with either a mass spectrometer (MS) or a flame ionization detector (FID).[12]

Methodology:

  • Sample Extraction: A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[12]

  • Elution: The retained this compound is eluted from the cartridge with acidic methanol.[12]

  • Derivatization: Methylene (B1212753) chloride is added as a co-solvent, and the dimethyl ester of this compound is formed by heating at 50°C for 30 minutes.[12][13]

  • Partitioning: Salted reagent water is added, and the derivatized this compound is partitioned into methylene chloride.[12][13]

  • Concentration: The extract volume is reduced using a nitrogen purge.[12]

  • Analysis: The concentrated extract is analyzed by GC-MS or GC-FID.[12]

Experimental Workflow:

EPA_548_1_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample Extraction Liquid-Solid Extraction (Anion Exchange Cartridge) Sample->Extraction Elution Elution with Acidic Methanol Extraction->Elution Derivatization Esterification to Dimethyl Ester (Heat, 30 min) Elution->Derivatization Partitioning Liquid-Liquid Partitioning into Methylene Chloride Derivatization->Partitioning Concentration Volume Reduction (Nitrogen Purge) Partitioning->Concentration Analysis GC-MS or GC-FID Analysis Concentration->Analysis

Caption: Workflow for EPA Method 548.1 for this compound analysis.

Ion Chromatography-Mass Spectrometry (IC-MS/MS)

A more recent and sensitive method for the direct analysis of this compound in water samples.[14]

Methodology:

  • Direct Injection: Water samples are directly injected into the IC-MS/MS system without extensive sample preparation.[14]

  • Chromatographic Separation: this compound is separated from matrix interferences using ion chromatography.[14]

  • Detection and Quantification: The analyte is detected and quantified using a mass spectrometer in selected reaction monitoring (SRM) mode, which provides high sensitivity and selectivity.[14] An internal standard, such as isotope-labeled glutaric acid, is used to ensure accuracy.[14]

Experimental Workflow:

IC_MS_MS_Workflow cluster_prep_ic Sample Preparation cluster_analysis_ic Analysis Sample_IC Water Sample Internal_Std Spike with Internal Standard (e.g., Glutaric Acid-d6) Sample_IC->Internal_Std Direct_Injection Direct Injection Internal_Std->Direct_Injection IC_Separation Ion Chromatography Separation Direct_Injection->IC_Separation MSMS_Detection MS/MS Detection (SRM Mode) IC_Separation->MSMS_Detection

References

Synthesis of Endothall and its chemical precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Pathways and Precursors for the Production of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

This technical guide provides a comprehensive overview of the chemical synthesis of Endothall, a widely used herbicide and algaecide. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing. It details the core chemical reactions, precursors, experimental protocols, and quantitative data pertinent to the synthesis of this compound.

Introduction

This compound, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective contact herbicide first recognized for its herbicidal properties in the 1950s. Its synthesis is a two-step process commencing with a Diels-Alder reaction, followed by a reduction of the resulting adduct. This guide will elaborate on the chemical precursors, reaction mechanisms, and methodologies for each of these critical steps.

Chemical Precursors

The primary chemical precursors for the synthesis of this compound are furan (B31954) and maleic anhydride. A summary of their relevant properties is provided in the table below.

PropertyFuranMaleic Anhydride
Chemical Formula C₄H₄OC₄H₂O₃
Molar Mass 68.07 g/mol 98.06 g/mol
Appearance Colorless, volatile liquidColorless crystalline solid
Boiling Point 31.3 °C202 °C
Melting Point -85.6 °C52.8 °C
Density 0.936 g/mL1.48 g/cm³
Solubility in Water Slightly solubleHydrolyzes to maleic acid

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Diels-Alder Cycloaddition: Furan acts as a diene and reacts with maleic anhydride, a dienophile, to form the intermediate, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This [4+2] cycloaddition is a classic example of a pericyclic reaction.

  • Reduction: The carbon-carbon double bond in the bicyclic intermediate is then reduced to a single bond to yield the final product, this compound.

Synthesis_Pathway Furan Furan (Diene) Intermediate 7-oxabicyclo[2.2.1]hept-5-ene- 2,3-dicarboxylic anhydride Furan->Intermediate Diels-Alder Reaction MaleicAnhydride Maleic Anhydride (Dienophile) MaleicAnhydride->Intermediate This compound This compound Intermediate->this compound Reduction/Hydrogenation Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products Furan Furan MaleicAnhydride MaleicAnhydride TransitionState [4+2] Cycloaddition EndoAdduct Endo Adduct (Kinetic Product) TransitionState->EndoAdduct Favored at low temp. ExoAdduct Exo Adduct (Thermodynamic Product) TransitionState->ExoAdduct Favored at high temp. or long reaction time EndoAdduct->ExoAdduct Equilibration

Endothall Derivatives and Analogues: A Technical Guide for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Endothall and its structural analogues, focusing on their applications in scientific research. This compound, a dicarboxylic acid, and its derivatives, most notably Cantharidin and Norcantharidin, are powerful inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a multitude of cellular processes. This inhibitory action makes them valuable tools for studying cellular signaling and promising candidates for therapeutic development, particularly in oncology.

Core Mechanism of Action: Protein Phosphatase Inhibition

This compound and its analogues exert their biological effects primarily through the potent and selective inhibition of the catalytic subunit of Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor that plays a key role in regulating cell cycle progression, DNA repair, and apoptosis. By inhibiting PP2A, these compounds lead to the hyperphosphorylation of various substrate proteins, disrupting normal cellular signaling cascades and often culminating in cell cycle arrest and apoptosis.[2][3]

The general mechanism involves the binding of the inhibitor to the active site of the PP2A catalytic subunit, preventing it from dephosphorylating its target proteins. This leads to the sustained phosphorylation of downstream effectors, such as those in the MAPK and Wnt/β-catenin pathways, which can trigger programmed cell death in cancer cells.[2][3][4] While highly selective for PP2A, some analogues also exhibit inhibitory activity against the related Protein Phosphatase 1 (PP1), albeit at higher concentrations.[1][5][6]

Signaling Pathway Visualization

The inhibition of PP2A by this compound or its analogues initiates a cascade of downstream signaling events. The following diagram illustrates this core mechanism of action.

PP2A_Inhibition_Pathway This compound This compound / Analogues (e.g., Cantharidin) PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibition Substrate_P Phosphorylated Substrate Proteins (e.g., Bcl-2, Akt, p53) PP2A->Substrate_P Dephosphorylation Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Apoptosis Cell Cycle Arrest & Apoptosis Substrate_P->Apoptosis Signaling Cascade

Caption: Mechanism of PP2A inhibition by this compound and its analogues.

A key pathway affected by PP2A inhibition is the Wnt/β-catenin signaling cascade. Normally, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. PP2A is involved in regulating this complex. Inhibition of PP2A can disrupt this process, leading to altered levels of β-catenin, which can affect gene transcription related to cell proliferation and survival.

Wnt_Pathway cluster_complex Destruction Complex cluster_nucleus Nuclear Events GSK3b GSK-3β BetaCatenin β-catenin APC APC Axin Axin P_BetaCatenin Phosphorylated β-catenin BetaCatenin->P_BetaCatenin Phosphorylation Nucleus Nucleus BetaCatenin->Nucleus Translocation Degradation Proteasomal Degradation P_BetaCatenin->Degradation TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene PP2A_Inhibitor This compound / Norcantharidin PP2A PP2A PP2A_Inhibitor->PP2A PP2A->GSK3b Regulation

Caption: Regulation of the Wnt/β-catenin pathway by PP2A inhibitors.

Quantitative Data on Biological Activity

The potency of this compound derivatives varies based on their chemical structure. The following tables summarize key quantitative data for enzyme inhibition and cellular cytotoxicity from published research.

Table 1: Inhibition of Protein Phosphatases (PP1 & PP2A)

CompoundTargetIC₅₀ ValueSelectivity (PP1/PP2A)Reference
This compoundPP2A90 nM~55-fold[7]
PP15 µM[7]
CantharidinPP2A0.16 - 0.2 µM~10.6-fold[1][2]
PP11.7 - 1.8 µM[1][2]
NorcantharidinPP2A3.0 µM3-fold[8]
PP19.0 µM[8]
This compound Thioanhydride (ETA)PP2Ain vitro potency lower than CantharidinN/A[5]
PP1in vitro potency lower than CantharidinN/A[5]
Morphilino-substituted Norcantharidin (9)PP2A2.8 µM4.6-fold[8]
PP112.9 µM (calculated)[8]
Thiomorpholine-substituted Norcantharidin (10)PP2A5.1 µM0.6-fold[8]
PP13.2 µM[8]

Note: In vivo, the potency sequence for phosphatase inhibition was found to be this compound Thioanhydride (ETA) > Cantharidin (CA) > this compound, which correlates with their relative toxicity and is suggested to be related to cellular uptake.[5]

Table 2: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineTumor TypeIC₅₀ / GI₅₀ Value (72h)Reference
CantharidinPANC-1Pancreatic9.42 µM
CFPAC-1Pancreatic7.25 µM
BxPC-3Pancreatic6.09 µM
Capan-1Pancreatic5.56 µM
Hep 3BHepatocellular Carcinoma2.2 µM (36h)
T 24Bladder Carcinoma~15 µM (24h)
HT 29Colon Carcinoma~8 µM (24h)
NorcantharidinMultiple LinesVarious~45 µM[8]
Morphilino-substituted Norcantharidin (9)Multiple LinesVarious~9.6 µM[8]
Thiomorpholine-substituted Norcantharidin (10)Multiple LinesVarious~13 µM[8]

Key Experimental Protocols

Reproducible experimental data relies on robust and well-defined protocols. Below are detailed methodologies for two key assays used in the evaluation of this compound derivatives.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria. The resulting formazan is solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm), which is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound derivative/analogue stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol outlines a colorimetric method to measure PP2A activity and its inhibition by test compounds.

1. Principle: This assay measures the activity of PP2A by quantifying the amount of free phosphate (B84403) released from a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[4] The released inorganic phosphate forms a complex with Malachite Green and molybdate, resulting in a green-colored solution. The intensity of the color, measured by absorbance at ~620-650 nm, is directly proportional to the phosphatase activity.

2. Materials:

  • Purified PP2A enzyme or cell lysate containing PP2A

  • PP2A Assay Buffer (e.g., 20 mM MOPS pH 7.5, 60 mM β-mercaptoethanol, 0.1 M NaCl)

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • This compound derivative/analogue stock solution (in DMSO or water)

  • Malachite Green Phosphate Detection Solution

  • Phosphate standards (for standard curve)

  • 96-well flat-bottom clear microplate

  • Microplate reader (absorbance at 620-650 nm)

3. Procedure:

  • Reagent Preparation: Prepare fresh assay buffer. Dilute the PP2A enzyme and phosphopeptide substrate to their working concentrations in the assay buffer. Prepare serial dilutions of the test inhibitor.

  • Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard (e.g., 0 to 1000 pmol/well) in the assay buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (final volume typically 25-50 µL):

    • Blank: Assay buffer only.

    • Enzyme Control (Max Activity): PP2A enzyme + Assay buffer.

    • Inhibitor Wells: PP2A enzyme + serial dilutions of the test inhibitor.

  • Pre-incubation: Add the enzyme and inhibitor (or buffer for control) to the wells. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Color Development: Stop the reaction by adding 100 µL of the Malachite Green detection solution to each well. This solution is acidic and will stop the enzymatic reaction while initiating color development.

  • Incubation: Allow 15-20 minutes at room temperature for the color to stabilize.

  • Absorbance Measurement: Read the absorbance at 620-650 nm.

  • Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard curve to convert absorbance values to the amount of phosphate released. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical workflow for screening and characterizing PP2A inhibitors like this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis or Acquisition Assay1 Primary Screen: In Vitro PP2A Inhibition Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screen: Cell-Based Cytotoxicity (MTT Assay) Decision1->Assay2 Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Potent & Selective? Assay2->Decision2 Assay3 Mechanism of Action Studies: - Western Blot (p-Akt, etc.) - Cell Cycle Analysis - Apoptosis Assays Decision2->Assay3 Yes Toxic Non-selective or Toxic Decision2->Toxic No End Lead Compound for Further Development Assay3->End

Caption: Workflow for the discovery and characterization of PP2A inhibitors.

Conclusion and Future Directions

This compound, Cantharidin, and their analogues are indispensable tools for probing the function of protein phosphatases in cellular signaling. Their potent inhibitory effect on PP2A has established them as benchmark compounds in cancer research, leading to the development of novel derivatives with improved therapeutic indices. Future research will likely focus on synthesizing analogues with even greater selectivity and reduced off-target toxicity, exploring novel drug delivery systems to target tumors specifically, and further elucidating the complex downstream consequences of PP2A inhibition in different cellular contexts. This continued investigation holds significant promise for the development of new and effective therapeutic strategies against cancer and other diseases characterized by dysregulated phosphatase activity.

References

Biochemical Pathways Affected by Endothall Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds. Its mechanism of action, primarily revolving around the inhibition of protein phosphatases, leads to a cascade of downstream effects on various biochemical pathways, ultimately resulting in cellular dysfunction and death. This technical guide provides a comprehensive overview of the core biochemical pathways affected by this compound exposure, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling networks.

Core Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular target of this compound is the family of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This compound acts as a potent inhibitor of PP2A, with reported IC50 values in the nanomolar range.[1] This inhibition disrupts the delicate balance of protein phosphorylation, a critical regulatory mechanism for a vast array of cellular processes. The catalytic subunit of PP2A is significantly more sensitive to this compound and its analogues compared to the catalytic subunit of PP1.[2]

Quantitative Data: this compound Inhibition of Protein Phosphatases
Target EnzymeInhibitorIC50 ValueOrganism/SystemReference
Protein Phosphatase 2A (PP2A)This compound19-50 nMNot specified[1]
Protein Phosphatase 1 (PP1)This compoundLess sensitive than PP2APlant and Mammalian[2][3]
Protein Phosphatase 2A (PP2A)Cantharidin (analogue)> this compound > this compound thioanhydride (in vitro potency)Not specified[4]
Protein Phosphatase 1 (PP1) & 2A (PP2A)This compound thioanhydride > Cantharidin > this compound (in vivo potency)Not specifiedRat liver[4]

Key Biochemical Pathways Disrupted by this compound

The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein substrates, triggering a series of events that disrupt cellular homeostasis. The major affected pathways include cell cycle regulation, signaling cascades, apoptosis, and cellular metabolism.

Cell Cycle Regulation

This compound exposure has been shown to induce cell cycle arrest, particularly at the G2/M transition. This is a direct consequence of PP2A inhibition, as PP2A is a key regulator of the cyclin B1/Cdc2 complex, which governs entry into mitosis.[3] Inhibition of PP2A leads to the accumulation of phosphorylated, inactive Cdc2, preventing the cell from progressing into mitosis.

Logical Relationship of this compound-Induced Cell Cycle Arrest

G2_M_Arrest This compound This compound PP2A PP2A This compound->PP2A inhibits Cdc2 Cdc2 (Phosphorylated/Inactive) PP2A->Cdc2 dephosphorylates (activates) G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex (Inactive) Cdc2->CyclinB1_Cdc2 Cdc2->G2_M_Arrest Mitosis Mitosis CyclinB1_Cdc2->Mitosis promotes

This compound-induced G2/M cell cycle arrest via PP2A inhibition.

Akt and ERK Signaling Pathways

PP2A is a negative regulator of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival, proliferation, and differentiation. By inhibiting PP2A, this compound can lead to the hyperactivation of Akt and ERK. This sustained activation can have pleiotropic effects, including the promotion of cell survival in some contexts and the induction of apoptosis in others, depending on the cell type and the specific signaling context.

Signaling Pathway of this compound's Effect on Akt and ERK

Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound PP2A PP2A This compound->PP2A inhibits pAkt p-Akt (Active) PP2A->pAkt dephosphorylates (inactivates) pERK p-ERK (Active) PP2A->pERK dephosphorylates (inactivates) Akt Akt PI3K->Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK pERK->CellSurvival Apoptosis_Pathway This compound This compound PP2A PP2A This compound->PP2A inhibits Bad Bad (Phosphorylated/Inactive) PP2A->Bad dephosphorylates (activates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Active) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Western_Blot_Workflow Start Start: Control & this compound-treated cells Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Detection->Analysis End End: Quantification of p-Akt/p-ERK Analysis->End

References

Endothall: A Technical Guide to its Selective Use as an Aquatic Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall (B106541) is a selective contact herbicide utilized for the management of submerged aquatic vegetation. Chemically, it is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is typically formulated as a dipotassium (B57713) salt or an amine salt. Upon application, it dissociates to form this compound acid, the active herbicidal agent.[1] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes. By inhibiting PP2A, this compound disrupts the dephosphorylation of key regulatory proteins, leading to a cascade of downstream effects. This disruption interferes with several vital plant functions, including protein synthesis, lipid biosynthesis, and cell membrane integrity.[2] The inhibition of PP2A ultimately leads to a loss of cellular function, manifesting as defoliation and tissue necrosis in susceptible plants.[1]

Endothall_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins Cellular_Processes Disruption of Cellular Processes Phosphorylated_Proteins->Cellular_Processes Protein_Synthesis Protein Synthesis Cellular_Processes->Protein_Synthesis Lipid_Biosynthesis Lipid Biosynthesis Cellular_Processes->Lipid_Biosynthesis Cell_Membrane Cell Membrane Integrity Cellular_Processes->Cell_Membrane Plant_Death Plant Cell Death Protein_Synthesis->Plant_Death Lipid_Biosynthesis->Plant_Death Cell_Membrane->Plant_Death

Caption: Signaling pathway of this compound's herbicidal action.

Data Presentation

Efficacy of this compound on Target Aquatic Weeds

The efficacy of this compound is dependent on the target species, concentration, and exposure time. The following tables summarize key quantitative data from various studies.

Target SpeciesThis compound Concentration (mg ae/L)Exposure Time (hr)Biomass Reduction (%)Reference
Eurasian Watermilfoil0.548>85[3]
1.036>85[3]
3.018>85[3]
5.012>85[3]
Hydrilla2.048>85[3]
3.024>85[3]
4.024>85[3]
5.024>85[3]
Toxicity of this compound to Non-Target Aquatic Organisms

The toxicity of this compound varies significantly between its dipotassium salt and monoamine salt formulations, with the latter being more toxic to aquatic fauna.

OrganismFormulation96-hr LC50 (ppm)Reference
Channel CatfishDipotassium Salt>150[4]
Rainbow TroutDipotassium Salt230-450[4]
BluegillDipotassium Salt343-450[4]
ScudDipotassium Salt313[4]
BluegillMonoamine Salt>0.36[5]
Rainbow TroutMonoamine Salt>0.36[5]
Channel CatfishMonoamine Salt>0.36[5]
DaphniaMonoamine Salt>0.36[5]

Experimental Protocols

Protocol 1: Aquatic Herbicide Efficacy Bioassay

This protocol outlines a laboratory bioassay to determine the efficacy of this compound on a target aquatic weed species.

Herbicide_Efficacy_Workflow Plant_Culture 1. Plant Culture (e.g., Hydrilla apical tips) Acclimation 2. Acclimation in Aquaria Plant_Culture->Acclimation Pre_Treatment_Harvest 3. Pre-Treatment Biomass Harvest Acclimation->Pre_Treatment_Harvest Herbicide_Application 4. This compound Application (Varying Concentrations) Acclimation->Herbicide_Application Data_Analysis 9. Data Analysis (% Biomass Reduction) Pre_Treatment_Harvest->Data_Analysis Exposure 5. Controlled Exposure Period Herbicide_Application->Exposure Rinsing 6. Water Exchange to Remove Herbicide Exposure->Rinsing Post_Treatment_Monitoring 7. Post-Treatment Monitoring (Visual Injury, Growth) Rinsing->Post_Treatment_Monitoring Final_Harvest 8. Final Biomass Harvest Post_Treatment_Monitoring->Final_Harvest Final_Harvest->Data_Analysis Endothall_Water_Analysis_Workflow Sample_Collection 1. Water Sample Collection (Glass container, preserved) Extraction 2. Ion-Exchange Solid Phase Extraction Sample_Collection->Extraction Elution 3. Elution with Acidic Methanol Extraction->Elution Derivatization 4. Methylation to form Dimethyl Ester of this compound Elution->Derivatization Partitioning 5. Partitioning into Methylene Chloride Derivatization->Partitioning Concentration 6. Extract Volume Reduction Partitioning->Concentration GC_Analysis 7. Gas Chromatography (GC) Analysis Concentration->GC_Analysis Quantification 8. Quantification of this compound GC_Analysis->Quantification

References

Endothall's Molecular Reach: An In-depth Technical Guide Beyond Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular targets of Endothall (B106541), a widely used herbicide and potential therapeutic agent. While its inhibitory action on protein phosphatase 2A (PP2A) is well-documented, this paper delves into its effects on other key cellular proteins, particularly protein phosphatase 1 (PP1), and explores the downstream consequences of these interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Primary Molecular Targets: A Tale of Two Phosphatases

This compound, a dicarboxylic acid, is structurally related to the toxin cantharidin (B1668268) and is a potent inhibitor of serine/threonine protein phosphatases.[1][2] Its primary and most studied molecular targets are protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1) .[1][2][3] These two enzymes are crucial regulators of a vast array of cellular processes, and their inhibition by this compound is the principal mechanism behind its herbicidal and toxic effects.[1]

Protein Phosphatase 2A (PP2A)

PP2A is a major serine/threonine phosphatase that plays a critical role in cell cycle regulation, signal transduction, and apoptosis. This compound binds to the catalytic subunit of PP2A, leading to its inhibition.[2] This inhibition disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and other cytotoxic effects.[1]

Protein Phosphatase 1 (PP1)

Similar to PP2A, PP1 is another key serine/threonine phosphatase involved in a multitude of cellular functions, including glycogen (B147801) metabolism, muscle contraction, and cell division. This compound also effectively inhibits PP1, contributing to its broad-spectrum activity.[3] Studies have shown that a derivative of this compound, this compound thioanhydride (ETA), can predominantly target PP1 for inhibition in the liver.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against PP1 and PP2A has been quantified in various studies. The following table summarizes key findings, showcasing the concentration required for 50% inhibition (IC50) and other relevant metrics.

CompoundTarget PhosphataseSystemInhibitory Potency (IC50/Activity)Reference
This compoundPP1 & PP2AIn vitroPotency sequence: Cantharidin > this compound > this compound Thioanhydride[3]
This compoundPP1 & PP2AIn vivo (rat liver)Potency sequence: this compound Thioanhydride > Cantharidin > this compound[3]
This compoundSpinach Leaf PP1 & PP2AIn vitroInhibition observed[2]
This compound (50 µM)PP2A-mediated nitrate (B79036) reductase activationIntact spinach leaves56% decrease in activation[2]

Beyond PP1 and PP2A: Exploring Other Potential Cellular Effects

While the inhibition of PP1 and PP2A is the central mechanism of this compound's action, some evidence suggests other cellular processes may be affected, though direct molecular targets in these pathways have not been definitively identified.

  • Protein and Lipid Biosynthesis: Early reports indicated that this compound can interfere with plant protein and lipid synthesis.[1]

  • Cell Cycle Checkpoints: In tobacco BY-2 cells, this compound induced cell cycle arrest at additional checkpoints not typically associated with the disruption of the PP2A-controlled TON2 pathway, hinting at the involvement of other molecular targets.[1]

It is important to note that these observations may be downstream consequences of PP1 and PP2A inhibition rather than the result of direct interaction with other specific molecular targets. Further proteomic and biochemical studies are required to elucidate any additional direct binding partners of this compound.

Experimental Protocols

The identification and characterization of this compound's molecular targets have relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protein Phosphatase Activity Assays

Objective: To determine the inhibitory effect of this compound on PP1 and PP2A activity.

Methodology:

  • Enzyme Preparation: Purified catalytic subunits of PP1 and PP2A are obtained from a suitable source, such as rabbit skeletal muscle or recombinant expression systems.

  • Substrate: A phosphorylated substrate, such as phosphorylase a labeled with 32P, is used.

  • Reaction: The phosphatase enzyme is incubated with the substrate in a suitable buffer system in the presence and absence of varying concentrations of this compound.

  • Measurement of Activity: The reaction is stopped, and the amount of 32P released from the substrate is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition curve.

In Vivo Inhibition Studies in Rat Liver

Objective: To assess the inhibitory potency of this compound on hepatic protein phosphatases in a living organism.

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Administration: this compound, or its derivatives, are administered directly into the portal vein of anesthetized rats.

  • Tissue Harvesting: After a specific time, the liver is excised and rapidly frozen.

  • Homogenization and Fractionation: The liver tissue is homogenized, and subcellular fractions (e.g., cytosolic and particulate) are prepared by differential centrifugation.

  • Phosphatase Activity Measurement: PP1 and PP2A activities in the fractions are measured using specific assays, as described above.

  • Analysis: The level of inhibition in the treated animals is compared to that in control animals.

Signaling Pathways and Workflow Visualizations

The inhibition of PP1 and PP2A by this compound has profound effects on numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate these disruptions.

Endothall_PP2A_Inhibition This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Cellular_Response Altered Cellular Response (e.g., Cell Cycle Arrest) Substrate->Cellular_Response

Caption: Inhibition of PP2A by this compound, leading to altered cellular responses.

Experimental_Workflow_Phosphatase_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified PP1 or PP2A Incubation Incubate Enzyme, Substrate, and this compound Enzyme->Incubation Substrate 32P-labeled Phosphorylase a Substrate->Incubation Endothall_sol This compound Solution Endothall_sol->Incubation Quantification Quantify 32P Release Incubation->Quantification IC50 Determine IC50 Value Quantification->IC50

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Conclusion and Future Directions

This compound's primary molecular targets are unequivocally the serine/threonine protein phosphatases PP1 and PP2A. The inhibition of these crucial enzymes disrupts a multitude of signaling pathways, leading to its potent herbicidal and toxic effects. While some cellular effects beyond the direct inhibition of PP1 and PP2A have been observed, the underlying direct molecular interactions remain to be elucidated.

For researchers and drug development professionals, the high specificity of this compound for these two phosphatases presents both opportunities and challenges. A deeper understanding of the specific PP1 and PP2A holoenzymes affected by this compound could lead to the development of more targeted therapeutic agents with reduced off-target effects. Future research, employing advanced proteomic techniques such as affinity purification-mass spectrometry and chemical proteomics, will be instrumental in identifying any novel, direct molecular targets of this compound and further refining our understanding of its complex mechanism of action.

References

Endothall's role in plant protein and lipid synthesis inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Endothall's Role in Plant Protein and Lipid Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely utilized contact herbicide effective against a broad spectrum of aquatic and terrestrial plants. While its herbicidal properties have been recognized for decades, the precise molecular mechanisms underpinning its phytotoxicity are multifaceted and continue to be an area of active research. This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits plant protein and lipid synthesis. The primary mode of action is identified as the potent inhibition of serine/threonine protein phosphatase 2A (PP2A), a crucial regulator of numerous cellular processes. This inhibition leads to a cascade of downstream effects, including disruption of the microtubule cytoskeleton, cell cycle arrest, and subsequent interference with macromolecular synthesis. This document consolidates quantitative data on this compound's inhibitory effects, details relevant experimental protocols for its study, and presents visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The most well-documented and primary molecular target of this compound in plants is Protein Phosphatase 2A (PP2A).[1] PP2A is a major serine/threonine phosphatase that plays a vital role in regulating signaling pathways that control cell cycle progression, metabolism, and cytoskeletal dynamics.[2] this compound acts as a potent inhibitor of the PP2A catalytic subunit, leading to the hyperphosphorylation of its substrate proteins and disrupting cellular homeostasis.[2][3] The inhibitory potency of this compound is significantly higher for PP2A than for the related Protein Phosphatase 1 (PP1).[3][4] This specific action is consistent with observations that this compound's effects phenocopy those of other known PP2A inhibitors like cantharidin (B1668268) and okadaic acid.[1]

The inhibition of PP2A by this compound disrupts the organization of the microtubule cytoskeleton, which is critical for cell division.[1] Studies have shown that this compound treatment leads to malformed mitotic spindles and cell cycle arrest in the prometaphase, effects attributed to the disruption of the PP2A/TONNEAU2 (TON2) phosphatase complex that governs microtubule orientation.[1]

cluster_0 Plant Cell This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A inhibits Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P dephosphorylates Substrate Substrate Proteins Substrate_P->Substrate Disruption Disruption of: - Microtubule Dynamics - Cell Cycle Progression - Signal Transduction Substrate_P->Disruption leads to Kinase Protein Kinase Substrate->Kinase Kinase->Substrate phosphorylates

This compound inhibits PP2A, leading to substrate hyperphosphorylation.

Inhibition of Protein Synthesis

The inhibition of protein synthesis is a recognized consequence of this compound exposure.[5][6][7] This effect is largely considered a downstream result of the primary disruption of cellular processes rather than a direct inhibition of the translational machinery itself.

The pathway from PP2A inhibition to reduced protein synthesis involves several key steps:

  • Cell Cycle Arrest : By disrupting microtubule formation and arresting the cell cycle, this compound halts the normal progression of cell division and growth, which inherently reduces the demand and overall rate of new protein synthesis.[1]

  • Disrupted Signaling : PP2A regulates numerous signaling pathways essential for metabolism and gene expression. Its inhibition can interfere with the transcriptional and translational control of proteins required for growth.[2]

  • mRNA Metabolism : It has also been postulated that this compound interferes with the metabolism of molecules involved in genetic coding, such as mRNA, which would directly impact protein synthesis.

Inhibition of Lipid Synthesis

This compound has been shown to affect lipid biosynthesis in plants.[5][8][9] The most cited evidence for this is the observed inhibition of malonic acid incorporation into the lipid fraction of plant tissues. Malonic acid is a key precursor for fatty acid elongation.

One study reported that an this compound concentration of 5 µg/L caused an approximate 40% inhibition of malonic acid incorporation into lipids in the hypocotyl segments of the hemp plant (Sesbania exaltata).[5] This suggests that this compound interferes with an early step in fatty acid synthesis. While the specific enzyme target has not been definitively identified in the literature, this effect contributes to the overall disruption of membrane integrity and cellular function.[8][9]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: IC₅₀ Values of this compound on Various Plant Systems

Target Organism/System Parameter Measured IC₅₀ Value Reference
Protein Phosphatase 2A (PP2A) Enzyme Activity Inhibition 19-50 nM [1]
Arabidopsis thaliana seedlings Root Length Reduction 13.9 µM [1]
Duckweed (Lemna sp.) Growth Rate Reduction 10 µM [1]

| Arabidopsis thaliana plants | Leaf Chlorophyll Content | 1.36 mM |[1] |

Table 2: Specific Inhibition Data

Plant Species Process Inhibited This compound Conc. % Inhibition Reference
Hemp (Sesbania exaltata) Malonic Acid Incorporation into Lipids 5 µg/L ~40% [5]

| Spinach (Spinacia oleracea) | PP2A-mediated Nitrate Reductase Activation | 50 µM | 56% |[3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound's mode of action.

Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of purified PP2A by this compound using p-Nitrophenyl Phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PP2A yields p-Nitrophenol, which can be quantified by measuring absorbance at 405 nm.

Materials:

  • Purified PP2A enzyme

  • This compound stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0)

  • p-Nitrophenyl Phosphate (pNPP) Substrate Solution

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Prepare this compound Dilutions : Prepare a serial dilution of this compound in the Assay Buffer to test a range of concentrations. Include a buffer-only control (0% inhibition) and a control for maximum inhibition if available.

  • Reaction Setup : In a 96-well plate, add 25 µL of either the Assay Buffer (for control wells) or the appropriate this compound dilution to each well.

  • Add Enzyme : Add 25 µL of purified PP2A enzyme solution to each well.

  • Pre-incubation : Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction : Add 50 µL of the pNPP Substrate Solution to each well to start the reaction.

  • Incubation : Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

  • Stop Reaction : Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Measure Absorbance : Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start prep Prepare this compound serial dilutions in Assay Buffer start->prep plate Pipette dilutions and controls into 96-well plate prep->plate enzyme Add purified PP2A enzyme to all wells plate->enzyme preincubate Pre-incubate plate at 37°C for 10 min enzyme->preincubate substrate Initiate reaction by adding pNPP substrate preincubate->substrate incubate Incubate plate at 37°C for 30-60 min substrate->incubate stop Add Stop Solution to terminate the reaction incubate->stop read Read absorbance at 405 nm stop->read analyze Calculate % Inhibition and determine IC₅₀ read->analyze end End analyze->end

Experimental workflow for the in vitro PP2A inhibition assay.
Protocol 2: Quantification of Total Lipid Synthesis Inhibition

This protocol describes a general method for quantifying the effect of this compound on total lipid synthesis by measuring changes in the total fatty acid profile using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., leaf discs, seedlings)

  • This compound treatment solution

  • Control solution (without this compound)

  • Liquid nitrogen

  • Lipid Extraction Solvent (e.g., Chloroform (B151607):Methanol, 2:1 v/v)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Transmethylation Reagent (e.g., 2.5% H₂SO₄ in methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., Carbowax)

Procedure:

  • Plant Treatment : Incubate plant tissue samples in either the control solution or various concentrations of this compound solution for a defined period.

  • Harvest and Quench : At the end of the treatment period, harvest the tissue, blot dry, record the fresh weight, and immediately flash-freeze in liquid nitrogen to quench all metabolic activity. Store at -80°C until extraction.

  • Homogenization and Extraction : Homogenize the frozen tissue in the Lipid Extraction Solvent. Add a known amount of the Internal Standard (C17:0) to each sample for normalization.

  • Phase Separation : Add water or a salt solution to the extract to induce phase separation. The lower chloroform phase, containing the lipids, is carefully collected.

  • Solvent Evaporation : Evaporate the chloroform under a stream of nitrogen gas to yield the total lipid extract.

  • Transmethylation : Resuspend the lipid extract in the Transmethylation Reagent. Heat at 80-90°C for 1 hour to convert fatty acids into volatile fatty acid methyl esters (FAMEs).

  • FAMEs Extraction : After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

  • GC-MS Analysis : Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

  • Data Analysis : Quantify the area of each fatty acid peak and normalize it to the peak area of the internal standard. Compare the total amount of fatty acids per gram of fresh weight between control and this compound-treated samples to determine the percentage of inhibition of lipid synthesis.

Summary of Phytotoxic Mechanisms

This compound's herbicidal activity is not due to a single mode of action but rather a cascade of events initiated by the inhibition of a key regulatory enzyme. The disruption of PP2A function serves as the primary trigger, leading to widespread cellular dysfunction, including the inhibition of essential macromolecular synthesis and eventual cell death.

This compound This compound Application PP2A_Inhibition Inhibition of Protein Phosphatase 2A This compound->PP2A_Inhibition Lipid_Inhibition Inhibition of Lipid Synthesis (Fatty Acid Elongation) This compound->Lipid_Inhibition Direct Effect? Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption Direct Effect? Cytoskeleton_Disruption Microtubule Cytoskeleton Disruption PP2A_Inhibition->Cytoskeleton_Disruption Signaling_Disruption Altered Cell Signaling & Gene Expression PP2A_Inhibition->Signaling_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (Prometaphase) Cytoskeleton_Disruption->Cell_Cycle_Arrest Protein_Inhibition Inhibition of Protein Synthesis Cell_Cycle_Arrest->Protein_Inhibition Signaling_Disruption->Protein_Inhibition Plant_Death Tissue Necrosis & Plant Death Protein_Inhibition->Plant_Death Lipid_Inhibition->Membrane_Disruption Membrane_Disruption->Plant_Death

Logical relationships in this compound's phytotoxic mechanism.

References

Endothall: From Broadleaf Herbicide to a Precision Tool in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the History, Discovery, and Application of Endothall as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarboxylic acid derivative initially developed as a potent herbicide, has undergone a significant transformation in its scientific application. Its structural similarity to cantharidin (B1668268) led to the groundbreaking discovery of its potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This finding has repositioned this compound from a broad-spectrum agricultural chemical to a valuable research tool for dissecting cellular signaling pathways governed by protein phosphorylation. This technical guide provides an in-depth exploration of the history of this compound, its discovery as a PP2A inhibitor, quantitative data on its inhibitory activity, detailed experimental protocols for its use in research, and a visual representation of its impact on key signaling pathways.

A Historical Overview: From Field to Laboratory

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) was first described in 1950 by Tischler and colleagues as a compound with herbicidal properties, particularly effective as a defoliant and desiccant for terrestrial plants.[1] It was subsequently commercialized for the control of broadleaf weeds and aquatic vegetation.[1] The mode of action as a herbicide was initially attributed to its ability to interfere with plant respiration, protein and lipid biosynthesis, and disruption of cell membranes.

The pivotal shift in the scientific perception of this compound came from its structural relationship to cantharidin, a toxic substance isolated from blister beetles. Research into the mechanism of cantharidin's toxicity led to the identification of a specific cantharidin-binding protein, which was later identified as the catalytic subunit of Protein Phosphatase 2A (PP2A). Given the structural similarities, researchers hypothesized and subsequently confirmed that this compound also targets and inhibits PP2A. This discovery, which emerged in the early 1990s, opened the door for this compound's use as a specific chemical probe to investigate the myriad of cellular processes regulated by PP2A.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits a notable selectivity for Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1). This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of PP2A-mediated signaling pathways. The inhibitory concentrations (IC50) and the relative potency of this compound and its derivatives have been characterized in various studies.

CompoundTargetIC50Selectivity (PP1/PP2A)Reference
This compound PP2A 90 nM ~55-fold[2]
This compound PP1 5 µM [2]
CantharidinPP2AVaries[3]
This compound ThioanhydridePP1 & PP2AVaries[3]

In Vitro Potency Sequence: Cantharidin > this compound > this compound Thioanhydride[3] In Vivo Potency Sequence: this compound Thioanhydride > Cantharidin > this compound[3]

The catalytic subunit of PP2A has been shown to be 5- to 12-fold more sensitive to cantharidin analogues, including this compound, than the catalytic subunit of PP1.[4]

Experimental Protocols: Assaying PP2A Inhibition

The following are detailed methodologies for two common in vitro assays used to quantify the inhibition of PP2A by this compound.

Malachite Green Phosphatase Assay

This colorimetric assay quantifies the release of free phosphate (B84403) from a phosphopeptide substrate by PP2A.

Materials:

  • Purified PP2A enzyme

  • This compound

  • Phosphopeptide substrate (e.g., KRpTIRR)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Malachite Green Reagent (containing Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add 25 µL of Assay Buffer (for control) or the this compound dilution.

  • Add Enzyme: Add 25 µL of purified PP2A enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Stop Reaction and Develop Color: Add 100 µL of Malachite Green Reagent to each well. This will stop the reaction and allow the color to develop.

  • Read Absorbance: After a 15-minute incubation at room temperature, measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

p-Nitrophenyl Phosphate (pNPP) Assay

This assay uses a chromogenic substrate, pNPP, which is dephosphorylated by PP2A to produce p-nitrophenol, a yellow product.

Materials:

  • Purified PP2A enzyme

  • This compound

  • pNPP substrate solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 25 µL of Assay Buffer (for control) or the this compound dilution.

  • Add Enzyme: Add 25 µL of purified PP2A enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

Visualizing the Impact: this compound and Cellular Signaling

This compound's inhibition of PP2A leads to the hyperphosphorylation of numerous downstream protein substrates, thereby modulating their activity and impacting a wide range of cellular processes. One of the key pathways regulated by PP2A is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is central to cell proliferation, differentiation, and survival.

The MAPK/ERK Signaling Pathway

PP2A acts as a negative regulator of the MAPK/ERK pathway by dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A by this compound disrupts this negative regulation, leading to sustained activation of the pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Activates) ERK ERK MEK->ERK Phosphorylates (Activates) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates (Activates) CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Leads to PP2A PP2A PP2A->MEK Dephosphorylates (Inactivates) PP2A->ERK Dephosphorylates (Inactivates) This compound This compound This compound->PP2A

Caption: this compound inhibits PP2A, preventing the dephosphorylation of MEK and ERK, leading to sustained MAPK pathway activation.

Experimental Workflow for Studying MAPK Pathway Activation

Researchers can use this compound to study the role of PP2A in the MAPK pathway using a workflow that combines cell culture, inhibitor treatment, and protein analysis.

Experimental_Workflow CellCulture 1. Culture Cells (e.g., HeLa, NIH3T3) SerumStarve 2. Serum Starve Cells (Synchronize and reduce basal signaling) CellCulture->SerumStarve EndothallTreatment 3. Treat with this compound (Inhibit PP2A) SerumStarve->EndothallTreatment Stimulation 4. Stimulate with Growth Factor (e.g., EGF, PDGF) EndothallTreatment->Stimulation CellLysis 5. Lyse Cells at Different Time Points Stimulation->CellLysis WesternBlot 6. Western Blot Analysis (Probe for p-ERK, total ERK, etc.) CellLysis->WesternBlot DataAnalysis 7. Quantify and Analyze Phosphorylation Levels WesternBlot->DataAnalysis

Caption: A typical workflow for investigating the effect of this compound on growth factor-stimulated MAPK signaling.

Conclusion and Future Directions

This compound has successfully transitioned from a blunt instrument in agriculture to a fine-tuned tool in the molecular biology laboratory. Its ability to potently and selectively inhibit PP2A provides researchers with a powerful means to investigate the vast and complex landscape of cellular regulation orchestrated by protein dephosphorylation. Future research may focus on leveraging this compound and its derivatives to further elucidate the roles of specific PP2A holoenzymes in various disease states, potentially opening new avenues for therapeutic intervention. The history of this compound serves as a compelling example of how compounds from seemingly unrelated fields can become indispensable tools for fundamental scientific discovery.

References

Methodological & Application

In Vitro Assays for Testing Endothall Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays to evaluate the efficacy of Endothall, a dicarboxylic acid herbicide. The primary mechanism of action of this compound is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1] Additionally, this compound has been shown to interfere with lipid and protein synthesis.[2] The following protocols are designed to be adaptable for screening other potential herbicide candidates and for conducting detailed mechanistic studies.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PP2A. Two common methods are provided: the Malachite Green Assay, which detects the release of free phosphate (B84403) from a phosphopeptide substrate, and the p-Nitrophenyl Phosphate (pNPP) Assay, a colorimetric method.

Quantitative Data: PP2A and PP1 Inhibition by this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against PP2A and Protein Phosphatase 1 (PP1).

EnzymeIC50 (nM)Reference
PP2A95[3]
PP1>10,000[4]

Note: The lower IC50 value for PP2A indicates a significantly higher inhibitory potency compared to PP1.

Experimental Protocol: Malachite Green PP2A Inhibition Assay

Materials:

  • Purified PP2A enzyme

  • Phosphopeptide substrate (e.g., KRpTIRR)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.01% Brij 35)

  • Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 20 µL of Assay Buffer (for control) or this compound dilution.

    • 10 µL of purified PP2A enzyme.

    • Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of the phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Stop Reaction and Develop Color: Add 50 µL of freshly prepared Malachite Green Working Solution (3 parts Reagent A to 1 part Reagent B) to each well.

  • Color Development: Incubate at room temperature for 15-20 minutes.

  • Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and plot the results to determine the IC50 value.

Experimental Protocol: p-Nitrophenyl Phosphate (pNPP) PP2A Inhibition Assay

Materials:

  • Purified PP2A enzyme

  • p-Nitrophenyl Phosphate (pNPP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl2)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: As described in the Malachite Green assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer (for control) or this compound dilution.

    • 25 µL of purified PP2A enzyme.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of pNPP Substrate Solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

PP2A_Inhibition_Workflow cluster_malachite Malachite Green Assay cluster_pnpp pNPP Assay M_Start Prepare this compound and Reagents M_Setup Set up Reaction: This compound + PP2A M_Start->M_Setup M_Incubate1 Pre-incubate (10 min, 30°C) M_Setup->M_Incubate1 M_React Add Phosphopeptide Substrate M_Incubate1->M_React M_Incubate2 Incubate (15-30 min, 30°C) M_React->M_Incubate2 M_Stop Add Malachite Green Solution M_Incubate2->M_Stop M_Read Read Absorbance (620-650 nm) M_Stop->M_Read P_Start Prepare this compound and Reagents P_Setup Set up Reaction: This compound + PP2A P_Start->P_Setup P_Incubate1 Pre-incubate (10 min, 37°C) P_Setup->P_Incubate1 P_React Add pNPP Substrate P_Incubate1->P_React P_Incubate2 Incubate (30-60 min, 37°C) P_React->P_Incubate2 P_Stop Add Stop Solution P_Incubate2->P_Stop P_Read Read Absorbance (405 nm) P_Stop->P_Read MTT_Assay_Workflow Start Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Start->Adhere Treat Treat with This compound Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Biosynthesis_Inhibition_Workflows cluster_lipid Lipid Synthesis Inhibition cluster_protein Protein Synthesis Inhibition L_Start Prepare Plant Material and this compound L_Treat Pre-treat with This compound L_Start->L_Treat L_Label Add [14C]-Acetate L_Treat->L_Label L_Incubate Incubate L_Label->L_Incubate L_Extract Extract Lipids L_Incubate->L_Extract L_Quantify Scintillation Counting L_Extract->L_Quantify P_Start Prepare System (Cell-free or Cells) P_Treat Add this compound and [14C]-Leucine P_Start->P_Treat P_Incubate Incubate P_Treat->P_Incubate P_Precipitate Precipitate Proteins with TCA P_Incubate->P_Precipitate P_Filter Filter and Wash P_Precipitate->P_Filter P_Quantify Scintillation Counting P_Filter->P_Quantify PP2A_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation CDK_Cyclin CDK/Cyclin Complexes Substrates Cell Cycle Substrates CDK_Cyclin->Substrates Phosphorylation (Promotes Progression) Progression Cell Cycle Progression Substrates->Progression PP2A Protein Phosphatase 2A (PP2A) PP2A->Substrates Dephosphorylation (Inhibits Progression) This compound This compound This compound->PP2A Inhibits

References

Using Endothall to Unravel the Roles of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that governs a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, most notably cancer and neurodegenerative disorders.[2][3] Endothall, a dicarboxylic acid and a structural analog of cantharidin (B1668268), serves as a potent and selective inhibitor of PP2A.[1][4] This selectivity makes it an invaluable chemical tool for elucidating the specific functions of PP2A and for validating it as a therapeutic target. These application notes provide detailed protocols and data to guide researchers in utilizing this compound to probe PP2A function in various experimental systems.

Introduction

Protein Phosphatase 2A is a complex holoenzyme typically composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[2][3] The diverse family of B subunits directs the holoenzyme to specific subcellular locations and substrates, thereby dictating its function. Given its broad range of substrates, understanding the specific roles of PP2A in different signaling pathways is a significant challenge.

This compound offers a powerful approach to this challenge by allowing for the acute and selective inhibition of PP2A activity.[1][4] By observing the cellular consequences of this compound treatment, researchers can infer the physiological functions of PP2A.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic subunit of the PP2A holoenzyme.[1][5] This binding event obstructs the active site, preventing the dephosphorylation of PP2A substrates. The resulting hyperphosphorylation of downstream proteins modulates their activity and initiates a cascade of cellular events. The selectivity of this compound for PP2A over other major phosphatases, such as Protein Phosphatase 1 (PP1), is a key advantage for specifically interrogating PP2A-mediated pathways.[1][4]

Mechanism of PP2A Inhibition by this compound cluster_0 Normal Cellular State cluster_1 In the Presence of this compound PP2A_Holoenzyme Active PP2A Holoenzyme Dephosphorylated_Substrate Dephosphorylated Substrate (S/T) PP2A_Holoenzyme->Dephosphorylated_Substrate Dephosphorylation Inactive_PP2A Inactive PP2A-Endothall Complex Phosphorylated_Substrate Phosphorylated Substrate (pS/pT) Phosphorylated_Substrate->PP2A_Holoenzyme Binding Hyperphosphorylated_Substrate Accumulation of Phosphorylated Substrate Cellular_Response Normal Cellular Response Dephosphorylated_Substrate->Cellular_Response This compound This compound This compound->PP2A_Holoenzyme Inhibition Altered_Response Altered Cellular Response Hyperphosphorylated_Substrate->Altered_Response

Caption: Mechanism of PP2A Inhibition by this compound.

Data Presentation: Inhibitory Activity of this compound

The efficacy of this compound as a PP2A inhibitor has been quantified across various studies. The following table summarizes its inhibitory concentrations (IC50) against PP2A and PP1, highlighting its selectivity. Lower IC50 values indicate greater potency.

CompoundTargetIC50 ValueSource(s)
This compoundProtein Phosphatase 2A (PP2A)19-90 nM[1]
This compoundProtein Phosphatase 1 (PP1)5 µM[1]

Note: The data clearly demonstrates that this compound is significantly more potent as an inhibitor of PP2A compared to PP1.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study PP2A function using this compound.

Protocol 1: In Vitro PP2A Activity Assay

This protocol describes how to measure the effect of this compound on PP2A activity in cell lysates using a malachite green-based phosphatase assay. This assay quantifies the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.

Materials:

  • Cells of interest

  • This compound solution (in an appropriate solvent, e.g., water or DMSO)

  • Lysis Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease inhibitors)

  • PP2A Immunoprecipitation Kit (optional, for isolating specific PP2A complexes)

  • Malachite Green Phosphatase Assay Kit

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control: Cell lysate + Assay Buffer

      • This compound Treatment: Cell lysate + various concentrations of this compound

      • Blank: Lysis Buffer + Assay Buffer (for background subtraction)

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Reaction:

    • Add the phosphopeptide substrate to all wells to a final concentration of 50-100 µM.

    • Incubate the plate at 30°C for 10-30 minutes.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions.

    • Allow color to develop for 15-20 minutes at room temperature.

  • Measure Absorbance:

    • Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the amount of phosphate released using a standard curve generated with known phosphate concentrations.

    • Plot the percentage of PP2A inhibition versus the this compound concentration to determine the IC50 value.

In Vitro PP2A Activity Assay Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Cell_Lysis Prepare Cell Lysate Cell_Culture->Cell_Lysis Assay_Setup Set up Reactions in 96-well Plate (Control, this compound) Cell_Lysis->Assay_Setup Pre_incubation Pre-incubate at 30°C Assay_Setup->Pre_incubation Add_Substrate Add Phosphopeptide Substrate Pre_incubation->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Read Absorbance at 620-650 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate Phosphate Release and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro PP2A Activity Assay.

Protocol 2: Analysis of Downstream Signaling Pathways by Western Blotting

This protocol outlines the procedure for treating cells with this compound and analyzing the phosphorylation state of downstream target proteins by Western blotting. This allows for the investigation of signaling pathways regulated by PP2A.

Materials:

  • Cells of interest

  • This compound solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-Tau)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 30 minutes to 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against the total form of the target protein to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of the phosphorylated protein relative to the total protein.

PP2A-Regulated Signaling Pathway This compound This compound PP2A PP2A This compound->PP2A Inhibits pSubstrate Phosphorylated Substrate (p-ERK, p-Akt, p-Tau) PP2A->pSubstrate Dephosphorylates Kinase Upstream Kinase (e.g., MEK, Akt Kinase) Substrate Downstream Substrate (e.g., ERK, Akt, Tau) Kinase->Substrate Phosphorylates Cellular_Effect Cellular Effect (e.g., Proliferation, Survival, Apoptosis) pSubstrate->Cellular_Effect Leads to

Caption: A generic signaling pathway regulated by PP2A.

Applications in Research and Drug Development

  • Elucidating Signaling Pathways: By inhibiting PP2A with this compound, researchers can identify novel substrates and downstream signaling pathways regulated by this phosphatase. For example, inhibition of PP2A can lead to the hyperphosphorylation and activation of proteins in the MAPK and PI3K/Akt signaling pathways.[6]

  • Cancer Research: PP2A acts as a tumor suppressor, and its inactivation is a common event in many cancers.[3][7] this compound can be used to mimic the effect of PP2A inactivation in cancer cells, allowing for the study of its role in tumor progression and as a potential therapeutic target.[8]

  • Neurodegenerative Disease Research: PP2A is the major phosphatase for the microtubule-associated protein Tau.[9][10] Inhibition of PP2A leads to the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease and other tauopathies. This compound can be used in cellular and animal models to study the mechanisms of Tau pathology.[9]

  • Drug Screening and Validation: this compound can be used as a positive control in high-throughput screening assays to identify novel activators or inhibitors of PP2A. It is also a valuable tool for validating the on-target effects of new drug candidates that are designed to modulate PP2A activity.

Conclusion

This compound is a powerful and selective tool for the study of Protein Phosphatase 2A function. Its ability to acutely inhibit PP2A allows for the detailed investigation of its roles in a wide range of cellular processes and disease states. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PP2A biology and the development of novel therapeutic strategies.

References

Endothall as a Tool for Inducing Cell Cycle Arrest in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two key serine/threonine phosphatases that regulate a multitude of cellular processes, including cell cycle progression.[1][2] While extensively studied as a herbicide for its ability to induce prometaphase arrest in plant cells, its application as a tool for inducing cell cycle arrest in mammalian cells for research purposes is an emerging area of interest.[1] This document provides detailed application notes and protocols for utilizing this compound to induce cell cycle arrest, drawing upon its known mechanism of action and data from analogous PP2A inhibitors.

Disclaimer: The following protocols and data are intended for research purposes only. This compound is a toxic compound and should be handled with appropriate safety precautions. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Mechanism of Action: PP2A Inhibition and Cell Cycle Arrest

Protein phosphatase 2A (PP2A) is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle by dephosphorylating and thereby controlling the activity of key cell cycle proteins. By inhibiting PP2A, this compound is predicted to disrupt the tightly regulated phosphorylation-dephosphorylation events that drive cell cycle transitions.

The primary mechanism by which PP2A inhibition leads to cell cycle arrest involves the hyperphosphorylation of substrates normally dephosphorylated by PP2A. This can lead to the activation of checkpoint pathways and the inhibition of cyclin-dependent kinases (CDKs), ultimately halting cell cycle progression.[3] Studies with other PP2A inhibitors, such as Cantharidin and Okadaic acid, have demonstrated arrest primarily at the G2/M phase of the cell cycle in mammalian cells.[3][4][5] This arrest is often associated with the downregulation of CDK1 activity and alterations in the expression of cyclins A and B.[4][6]

cluster_downstream Downstream Effects of PP2A Inhibition This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits CDK1_Substrates CDK1 Substrates (Hyperphosphorylated) PP2A->CDK1_Substrates Dephosphorylates Wee1_Myt1 Wee1/Myt1 Kinases (Active) PP2A->Wee1_Myt1 Inactivates Cdc25 Cdc25 Phosphatase (Inactive) PP2A->Cdc25 Activates CDK1 CDK1 (Inactive) G2M_Arrest G2/M Phase Arrest CDK1_Substrates->G2M_Arrest Wee1_Myt1->CDK1 Inhibitory Phosphorylation Cdc25->CDK1 Activating Dephosphorylation CDK1->G2M_Arrest Promotes Mitosis

Caption: Signaling pathway of this compound-induced G2/M arrest.

Quantitative Data on Related PP2A Inhibitors

Direct quantitative data for this compound-induced cell cycle arrest in mammalian cells is limited in the current literature. However, data from studies using Cantharidin, a structurally related PP2A inhibitor, provides a strong predictive framework for the expected effects of this compound.

Table 1: Effect of Cantharidin on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatment ConcentrationDuration (hours)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Bladder Carcinoma5 µM2452.14--[1]
Chronic Myeloid Leukemia (K562)2.5 µM24--19.2[1]
Chronic Myeloid Leukemia (K562R)5 µM24--13.0[1]
Hepatocellular Carcinoma Stem Cells5 µM489.6-73.4[2]
Colorectal Cancer (colo 205)20.53 µM (IC50)2419.821.558.7[6]

Table 2: IC50 Values of Cantharidin for Growth Inhibition in Cancer Cell Lines

Cell LineIC50 Value (µM)Duration (hours)Reference
Colorectal Cancer (colo 205)20.5324[6]
Hepatocellular Carcinoma Stem Cells548[2]
Parental HepG2 Cells1548[2]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound to induce cell cycle arrest. It is crucial to optimize these protocols for each specific cell line and experimental goal.

cluster_prep Phase 1: Preparation and Optimization cluster_arrest Phase 2: Induction of Cell Cycle Arrest cluster_analysis Phase 3: Analysis of Cell Cycle Arrest A Cell Seeding C Cytotoxicity Assay (e.g., MTT) A->C B This compound Stock Preparation B->C D Determine IC50 and Working Concentration C->D F Treat Cells with this compound D->F E Seed Cells for Experiment E->F G Incubate for Determined Duration F->G H Harvest Cells G->H I Fix and Permeabilize Cells H->I J Stain with Propidium (B1200493) Iodide (PI) I->J K Flow Cytometry Analysis J->K L Data Interpretation K->L

Caption: Experimental workflow for this compound-induced cell cycle arrest.
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol is essential to determine the cytotoxic effects of this compound on your specific cell line and to identify a suitable concentration range for inducing cell cycle arrest without causing widespread cell death.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%). For cell cycle arrest studies, it is often advisable to use concentrations at or below the IC50 value.

Protocol 2: Induction of Cell Cycle Arrest and Analysis by Flow Cytometry

This protocol describes how to treat cells with this compound and subsequently analyze their cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8]

Materials:

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound (at the predetermined optimal concentration)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle-treated control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating, arrested cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a potent inhibitor of PP1 and PP2A, holds promise as a valuable research tool for inducing cell cycle arrest. While direct studies on its effects in mammalian cells are still needed, the established roles of PP2A in cell cycle regulation and the wealth of data on analogous inhibitors like Cantharidin provide a strong foundation for its application. The protocols and information provided herein offer a comprehensive guide for researchers to begin exploring the utility of this compound in their specific research contexts, from cancer biology to drug development. Careful optimization and validation will be key to harnessing the full potential of this compound in cell cycle research.

References

Application Notes and Protocols for Endothall and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a dicarboxylic acid derivative primarily known for its use as a terrestrial and aquatic herbicide.[1][2] Its mechanism of action involves the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular signaling pathways crucial for cell growth and proliferation.[3][4][5] While research on the direct application of this compound in cancer therapy is limited, its structural analogs, Cantharidin (B1668268) and Norcantharidin, both potent PP2A inhibitors, have been more extensively studied for their anticancer properties.[3][6][7][8][9] This document provides an overview of the application of these compounds in cancer research, with a focus on their mechanism of action, and includes detailed experimental protocols derived from studies on these analogs.

Disclaimer: The following protocols and data are primarily based on studies of this compound analogs, Cantharidin and Norcantharidin, due to the limited availability of published research on the direct use of this compound as a cancer therapeutic agent. Researchers should exercise caution and conduct appropriate validation studies when applying these methodologies to this compound.

Mechanism of Action: PP2A Inhibition

Protein phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various cancers, leading to uncontrolled cell growth.[10][11] this compound and its analogs exert their effects by inhibiting the catalytic activity of PP2A.[3][4][5] The paradoxical approach of inhibiting a tumor suppressor for cancer therapy is an active area of investigation.[12] Inhibition of PP2A by these compounds can lead to a variety of downstream effects that ultimately promote cancer cell death, including:

  • Cell Cycle Arrest: By interfering with the dephosphorylation of key cell cycle regulators, these compounds can induce arrest at different phases of the cell cycle, preventing cancer cell proliferation.[3][4]

  • Induction of Apoptosis: PP2A inhibition can activate pro-apoptotic signaling pathways, leading to programmed cell death in cancer cells.[4][6][13]

  • Modulation of Signaling Pathways: These compounds can alter the phosphorylation status of key proteins in various signaling cascades, such as the MAPK and PI3K/NF-κB pathways, which are often dysregulated in cancer.[3][14]

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of this compound analogs, Cantharidin and Norcantharidin, across various cancer cell lines as reported in the literature. This data provides a baseline for understanding the potential potency of PP2A inhibitors in different cancer contexts.

Table 1: IC50 Values of Cantharidin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Lung Cancer2.5, 5.0[14]
MDA-MB-231Triple-Negative Breast CancerNot specified[4]
MDA-MB-468Triple-Negative Breast CancerNot specified[4]

Table 2: IC50 Values of Norcantharidin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CancerNot specified[15]
HT-29Colorectal CancerNot specified[15]

Key Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of PP2A inhibitors like this compound and its analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its analog (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound (this compound or analog) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the desired concentrations of the test compound for a specified time. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins involved in signaling pathways affected by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cells with the test compound and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are modulated by PP2A inhibitors like Cantharidin and Norcantharidin, providing a visual representation of their mechanism of action.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PP2A PP2A PP2A->Akt dephosphorylates This compound This compound/ Analogs This compound->PP2A inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound/analogs on PP2A.

G cluster_1 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation PP2A PP2A PP2A->Raf dephosphorylates This compound This compound/ Analogs This compound->PP2A inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory role of this compound/analogs on PP2A.

Experimental Workflow

G cluster_workflow Experimental Workflow for Evaluating Anticancer Activity Start Start: Select Cancer Cell Lines Treat Treat cells with This compound/Analog Start->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treat->Apoptosis Western Western Blot Analysis (Signaling Proteins) Treat->Western Data Data Analysis: IC50, Apoptosis Rate, Protein Expression Viability->Data Apoptosis->Data Western->Data Conclusion Conclusion: Determine Anticancer Efficacy and Mechanism Data->Conclusion

Caption: General experimental workflow for assessing the anticancer effects of a compound.

References

Detecting Endothall in the Environment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of the Herbicide Endothall in Environmental Samples

For researchers, environmental scientists, and professionals in drug development, the accurate detection and quantification of herbicides like this compound in environmental matrices is critical for assessing potential ecological and human health impacts. This compound, a widely used aquatic and terrestrial herbicide, requires sensitive and robust analytical methods for its monitoring. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for this compound detection: Gas Chromatography (GC) and Liquid Chromatography (LC), with a focus on mass spectrometric detection.

Comparative Analysis of this compound Detection Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The following table summarizes quantitative data from various established methods for the detection of this compound in water samples.

Analytical MethodSample MatrixDerivatization RequiredLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantitation (LOQ)Recovery Rate (%)
GC-MS (EPA Method 548.1) Drinking WaterYes (Methylation)1.79 µg/L[1]Not Specified95 ± 26[1]
GC-FID (EPA Method 548.1) Drinking WaterYes (Methylation)0.7 µg/L[1]Not SpecifiedNot Specified
GC/ECD WastewaterYes (Heptafluoro-p-tolyhydrazine)50 µg/L (0.05 ppm)[1]170 µg/L (0.17 ppm)[1]Not Specified
IC-MS/MS WaterNo0.56 µg/L (ppb)[2]Not Specified87.2 - 104.2
LC-MS/MS Human PlasmaNoNot Specified2.5 ng/mL86.7

Experimental Workflows and Protocols

The successful analysis of this compound necessitates meticulous sample preparation and precise instrumental analysis. Below are diagrams illustrating the typical workflows for GC and LC-based methods, followed by detailed protocols.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Extraction Solid Phase Extraction (SPE) Sample->Extraction Load sample Elution Elution of this compound Extraction->Elution Elute with solvent Derivatization Chemical Derivatization (e.g., Methylation) Elution->Derivatization Add derivatizing agent GC_MS GC-MS/FID Analysis Derivatization->GC_MS Inject derivatized sample Data Data Acquisition & Processing GC_MS->Data Detect and quantify

Workflow for GC-based this compound analysis.

LC_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Environmental Sample (Water) Filtration Filtration (if needed) Sample_LC->Filtration Remove particulates LC_MS Direct Injection into IC-MS/MS or LC-MS/MS Filtration->LC_MS Inject sample Data_LC Data Acquisition & Processing LC_MS->Data_LC Detect and quantify

Workflow for LC-based this compound analysis.

Protocol 1: this compound Analysis in Water by GC-MS (Based on EPA Method 548.1)

This protocol describes the determination of this compound in drinking water by gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate this compound from the water sample.

  • Materials:

    • 100-mL water sample.

    • Liquid-solid extraction (LSE) cartridge (tertiary amine anion exchanger).[3][4]

    • Methanol (B129727), methylene (B1212753) chloride, 10% sulfuric acid in methanol.

    • Vacuum manifold.

  • Procedure:

    • Condition the LSE cartridge by passing methanol through it, followed by reagent water.[5]

    • Pass the 100-mL water sample through the conditioned cartridge at a controlled rate.[3][4]

    • Wash the cartridge with reagent water to remove interfering substances.[5]

    • Elute the retained this compound from the cartridge using 8 mL of 10% sulfuric acid in methanol.[6][7]

2. Derivatization: Methylation

  • Objective: To convert the non-volatile this compound into a volatile dimethyl ester suitable for GC analysis.[3][8]

  • Procedure:

    • To the eluate from the SPE step, add a small volume of methylene chloride as a co-solvent.[3][6]

    • Heat the mixture at 50-60°C for 30-40 minutes to form the dimethyl ester of this compound.[6][8]

    • After cooling, add salted reagent water and partition the this compound dimethyl ester into methylene chloride.[3][6]

    • Collect the methylene chloride layer and reduce its volume under a gentle stream of nitrogen.[3][4]

3. Instrumental Analysis: GC-MS

  • Objective: To separate, identify, and quantify the this compound dimethyl ester.

  • Typical GC-MS Conditions:

    • Column: RTX-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium.[8]

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 40°C, ramped to 300°C.[8]

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the this compound derivative.[9]

Protocol 2: Direct Determination of this compound in Water by IC-MS/MS

This protocol outlines a rapid and sensitive method for the direct analysis of this compound in water samples using ion chromatography coupled with tandem mass spectrometry (IC-MS/MS), which eliminates the need for derivatization.[2]

1. Sample Preparation

  • Objective: To prepare the water sample for direct injection.

  • Procedure:

    • For water samples containing particulates, filtration through a 0.45 µm filter is required.[2][10]

    • If high concentrations of ionic species are present, the sample may need to be diluted with deionized water.[2]

    • Spike the sample with an internal standard (e.g., glutaric acid-d6) to ensure quantitation accuracy.[2]

2. Instrumental Analysis: IC-MS/MS

  • Objective: To separate this compound from other anions and to sensitively detect and quantify it.

  • Typical IC-MS/MS Conditions:

    • IC System:

      • Separation Column: A high-capacity anion-exchange column (e.g., IonPac AS19 or AS20).[2]

      • Mobile Phase: Potassium hydroxide (B78521) gradient.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Acquisition Mode: Selected Reaction Monitoring (SRM).[2]

      • SRM Transitions:

        • Quantitative: Precursor ion [M-H]⁻ at m/z 185 to product ion [M-H-CO₂]⁻ at m/z 141.[2]

        • Confirmative: Precursor ion [M-H]⁻ at m/z 185 to product ion [M-H-CO₂-H₂O]⁻ at m/z 123.[2]

Considerations for Soil Sample Analysis

The analysis of this compound in soil samples requires an initial extraction step to move the analyte from the solid matrix into a liquid phase that can then be processed similarly to a water sample.

Soil Sample Preparation:

  • Drying and Sieving: Soil samples are typically air-dried or dried at a low temperature (e.g., 50°C) and then sieved to ensure homogeneity.[11][12]

  • Extraction: The sieved soil is extracted with a suitable solvent. For this compound, an alkaline buffer (e.g., pH 10 carbonate buffer) can be used to extract the acidic herbicide.[8]

  • Acidification and Cleanup: The resulting extract is then acidified (e.g., to pH 2 with phosphoric acid) and centrifuged.[8] The supernatant can then be subjected to SPE and subsequent analysis by GC-MS or LC-MS/MS as described for water samples.

These protocols provide a foundation for the detection and quantification of this compound in environmental samples. It is essential for researchers to validate their chosen method for their specific sample matrix and instrumentation to ensure accurate and reliable results.

References

Endothall Salts in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Endothall (B106541), a dicarboxylic acid herbicide, is utilized in various experimental contexts primarily in its dipotassium (B57713) salt and amine salt forms.[1][2][3] Both salts dissociate in aqueous solutions to release the active this compound acid, which exerts its biological effects.[2] These effects are largely attributed to its role as an inhibitor of protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[4] This document provides a detailed comparison of the two salt forms, their applications in research, and protocols for relevant experiments.

Comparative Overview

The choice between this compound dipotassium salt and amine salt often depends on the specific application, with the primary differences lying in their toxicity profiles and formulation characteristics. The amine salt formulations are generally more potent herbicides but also exhibit higher toxicity to non-target organisms, particularly aquatic life.[5] Conversely, the dipotassium salt is favored in environments where minimizing harm to fauna is a priority.[5]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for the dipotassium and amine salts of this compound, facilitating a direct comparison for experimental design.

Table 1: Acute Toxicity Data for this compound Salts

Salt FormTest OrganismExposureLC50/LD50Reference
Dipotassium Salt Rainbow Trout96-hour static bioassay230-450 ppm[5]
Bluegill96-hour static bioassay343-450 ppm[5]
Channel Catfish96-hour static bioassay>150 ppm[5]
Mallard Duck21-day oral344 mg/kg[5]
Rat (oral)Acute182-197 mg/kg (sodium salt)[5]
Amine Salt Bluegill96-hour bioassay0.19-2.0 ppm[5]
Sheepshead Minnow96-hour bioassay0.19-2.0 ppm[5]
Mysid Shrimp96-hour bioassay0.19-2.0 ppm[5]
Water Flea96-hour bioassay0.19-2.0 ppm[5]
Rat (oral)Acute206 mg/kg[6]

Table 2: Herbicidal Application and Efficacy

Salt FormTarget WeedApplication RateEfficacyReference
Dipotassium Salt Eurasian Watermilfoil1.5 mg/LSignificant decrease in biomass and frequency[7]
Hydrilla3.0 ppmRecommended for control[2]
Various submerged aquatics0.5-5.0 ppmEffective control[5]
Amine Salt Filamentous AlgaeNot specifiedParticularly effective[5]
Various aquatic weeds0.05-4 ppmwEffective control[8]

Mechanism of Action: Protein Phosphatase Inhibition

This compound's primary mode of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).[4] These enzymes are crucial for the dephosphorylation of substrate proteins, a key regulatory mechanism in numerous cellular processes. By inhibiting PP1 and PP2A, this compound disrupts these signaling pathways, leading to downstream effects such as cell cycle arrest and apoptosis.[4]

Endothall_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade This compound This compound (Dipotassium or Amine Salt) PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits Phosphorylated_Proteins Phosphorylated Substrate Proteins PP2A->Phosphorylated_Proteins Dephosphorylates PP1->Phosphorylated_Proteins Dephosphorylates Dephosphorylated_Proteins Dephosphorylated Substrate Proteins Phosphorylated_Proteins->Dephosphorylated_Proteins Dephosphorylation (Inhibited by this compound) Cellular_Processes Normal Cellular Processes (e.g., Cell Cycle Progression) Dephosphorylated_Proteins->Cellular_Processes Regulates

Caption: this compound's inhibitory effect on protein phosphatases PP1 and PP2A.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound salts.

Protocol 1: In Vitro Protein Phosphatase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound salts on PP2A.

Materials:

  • Purified Protein Phosphatase 2A (PP2A)

  • Phosphorylated substrate (e.g., phosphorylase a)

  • This compound dipotassium salt and/or amine salt stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound dipotassium salt and amine salt in the assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution. Include a no-inhibitor control.

  • Add 20 µL of the PP2A enzyme solution to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 20 µL of the phosphorylated substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 15 minutes).

  • Stop the reaction by adding 100 µL of the malachite green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

PP_Inhibition_Workflow A Prepare this compound Salt Serial Dilutions B Add this compound Dilutions to 96-well Plate A->B C Add PP2A Enzyme and Incubate B->C D Add Phosphorylated Substrate to Initiate Reaction C->D E Incubate at 30°C D->E F Stop Reaction with Malachite Green Reagent E->F G Measure Absorbance at 620 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro protein phosphatase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound salts on a cell line of interest.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound dipotassium salt and/or amine salt stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound salts in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound salts. Include a vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat Cells with This compound Salt Dilutions A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Add Solubilization Buffer D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and EC50 F->G

Caption: Workflow for determining cell viability using an MTT assay.

Applications in Drug Development

The ability of this compound to inhibit protein phosphatases makes it a valuable tool in drug discovery and development, particularly in oncology research. PP2A is a tumor suppressor, and its inhibition can paradoxically lead to synthetic lethality in certain cancer contexts. Researchers can use this compound as a chemical probe to investigate the roles of PP1 and PP2A in various disease models and to validate these phosphatases as potential drug targets.

Conclusion

Both this compound dipotassium salt and amine salt serve as effective inhibitors of protein phosphatases for in vitro and cell-based experiments. The choice between the two will be dictated by the specific requirements of the study, with the dipotassium salt offering a lower toxicity profile for in vivo or environmentally sensitive applications. The provided protocols offer a starting point for researchers to investigate the multifaceted biological effects of this compound.

References

Endothall Herbicide: Application Notes and Protocols for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the herbicidal effects of Endothall on various plant species. This document outlines detailed experimental protocols, summarizes quantitative data on its efficacy, and illustrates the key signaling pathways involved in its mode of action.

Introduction to this compound

This compound is a selective contact herbicide primarily used for the control of submersed aquatic weeds.[1] It is available in two main formulations: a dipotassium (B57713) salt and a mono(N,N-dimethylalkylamine) salt. The dipotassium salt formulation is generally less toxic to aquatic organisms compared to the monoamine salt.[1] this compound's herbicidal activity is manifested through the inhibition of protein and lipid synthesis and disruption of cell membrane integrity.[2][3] A key molecular mechanism of this compound is the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in various cellular processes, including cell cycle regulation and microtubule organization.

Quantitative Data on this compound Efficacy

The following tables summarize the herbicidal efficacy of this compound on various plant species at different concentrations and exposure times.

Table 1: Efficacy of Dipotassium Salt of this compound on Submersed Aquatic Weeds

Plant SpeciesThis compound Concentration (mg/L)Exposure TimeBiomass Reduction (%)Reference
Eurasian watermilfoil (Myriophyllum spicatum)0.58 weeks99[4]
Eurasian watermilfoil (Myriophyllum spicatum)1.510 weeksSignificant Decrease[5][6]
Curlyleaf pondweed (Potamogeton crispus)0.5 - 1.08 weeksEffective Control[7]
Sago pondweed (Potamogeton pectinatus)0.428 days97[5]
Hydrilla (Hydrilla verticillata)1.0 - 3.0Not SpecifiedEffective Control[8]
Coontail (Ceratophyllum demersum)3.0 - 5.0Not SpecifiedEffective Control[8]
Large-leaf pondweed (Potamogeton amplifolius)1.510 weeksSignificant Reduction[5][6]

Table 2: Comparative Efficacy of this compound Formulations

Plant SpeciesThis compound FormulationConcentration (mg/L)ObservationReference
Crested floating heart (Nymphoides cristata)Dipotassium salt + Amine salt3.0 + 0.3Effective Control[8][9]
Hydrilla (Hydrilla verticillata)Dipotassium salt3.0Most frequently used for control[8]
Various filamentous algaeMonoamine saltNot SpecifiedParticularly effective[1]

Experimental Protocols

This section provides detailed methodologies for conducting laboratory and mesocosm bioassays to evaluate the herbicidal efficacy of this compound.

Laboratory Bioassay Using Lemna minor (Duckweed)

This protocol is adapted from standardized guidelines for aquatic plant toxicity testing.[3][9][10][11][12]

Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of Lemna minor.

Materials:

  • Lemna minor culture, axenically grown

  • Sterile Steinberg medium (or other suitable growth medium)

  • This compound stock solution (e.g., dipotassium salt) of known concentration

  • Sterile deionized water

  • 24-well sterile microplates or 100 mL glass beakers

  • Growth chamber or incubator with controlled lighting (continuous cool-white fluorescent lighting) and temperature (24 ± 2°C)

  • Digital camera and image analysis software (optional, for frond area measurement)

  • Dissecting microscope or magnifying glass

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial dilutions of the stock solution with sterile growth medium to obtain a range of test concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

    • Include a negative control (growth medium only).

  • Test Initiation:

    • Dispense a fixed volume (e.g., 20 mL) of each test solution and the control into replicate test vessels (at least 3 replicates per concentration).

    • Select healthy Lemna minor colonies with 2-3 fronds from a stock culture.

    • Transfer one colony to each test vessel.

  • Incubation:

    • Place the test vessels in a growth chamber under continuous illumination and constant temperature for 7 days.

  • Data Collection:

    • At the beginning of the experiment (Day 0) and at regular intervals (e.g., Days 3, 5, and 7), count the number of fronds in each vessel.

    • At the end of the 7-day period, measure the final frond number.

    • Optional: Measure the total frond area using image analysis or determine the dry weight of the fronds after drying at 60°C until a constant weight is achieved.

  • Data Analysis:

    • Calculate the average growth rate for each concentration and the control.

    • Determine the percent inhibition of growth for each concentration relative to the control.

    • Calculate the EC50 value (the concentration of this compound that causes a 50% reduction in growth) using appropriate statistical software.

Mesocosm Bioassay for Submerged Aquatic Plants (e.g., Myriophyllum spicatum)

This protocol is a generalized procedure based on mesocosm studies.[4][13][14]

Objective: To evaluate the efficacy of this compound on the growth and biomass of submerged aquatic plants under semi-natural conditions.

Materials:

  • Large tanks or outdoor ponds (mesocosms)

  • Sediment (a mixture of sand and organic matter)

  • Healthy, apical shoots of the target plant species (e.g., Myriophyllum spicatum)

  • This compound formulation (e.g., Aquathol K)

  • Water source

  • Equipment for measuring biomass (drying oven, balance)

Procedure:

  • Mesocosm Setup:

    • Fill the bottom of each mesocosm with a layer of sediment.

    • Fill the mesocosms with water and allow the sediment to settle.

    • Plant a predetermined number of apical shoots of the target plant in the sediment of each mesocosm.

    • Allow the plants to acclimate and establish for a period of time (e.g., 2-4 weeks).

  • Herbicide Application:

    • Randomly assign treatment concentrations to the mesocosms, including an untreated control.

    • Calculate the amount of this compound formulation needed to achieve the desired concentration in the water volume of each mesocosm.

    • Apply the herbicide to the water surface or inject it below the surface to ensure even distribution.

  • Exposure and Monitoring:

    • Maintain the plants in the treated mesocosms for a specified period (e.g., 4-8 weeks).

    • Visually assess the plants regularly for signs of herbicidal injury (e.g., necrosis, discoloration, stunting).

  • Data Collection:

    • At the end of the experimental period, harvest all plant material from each mesocosm.

    • Carefully wash the plants to remove any sediment or debris.

    • Determine the fresh weight of the plant biomass.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

  • Data Analysis:

    • Calculate the average biomass (fresh and dry weight) for each treatment and the control.

    • Determine the percent reduction in biomass for each treatment relative to the control.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of Protein Phosphatase 2A

This compound's primary mode of action involves the inhibition of Protein Phosphatase 2A (PP2A).[2] PP2A is a crucial serine/threonine phosphatase that regulates numerous cellular processes in plants. The TONNEAU2 (TON2) protein acts as a regulatory subunit of PP2A, and its proper function is essential for the organization of the cortical cytoskeleton and the correct orientation of the cell division plane.[2][15][16] By inhibiting PP2A, this compound disrupts these processes, leading to abnormal cell division and ultimately plant death.

G cluster_0 This compound's Effect on PP2A Signaling This compound This compound PP2A Protein Phosphatase 2A (PP2A) (Catalytic Subunit) This compound->PP2A Inhibits PP2A_complex Active PP2A-TON2 Complex PP2A->PP2A_complex Disruption Disrupted Microtubule Organization & Cell Cycle Arrest TON2 TONNEAU2 (TON2) (PP2A Regulatory Subunit) TON2->PP2A_complex Substrate_P Phosphorylated Substrate (e.g., Microtubule-Associated Proteins) PP2A_complex->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Microtubule Microtubule Organization & Cell Cycle Progression Substrate->Microtubule Promotes

Caption: this compound inhibits the catalytic subunit of PP2A, preventing the dephosphorylation of its substrates.

Experimental Workflow for Herbicide Bioassay

The following diagram illustrates a typical workflow for conducting a laboratory-based herbicide bioassay.

G cluster_1 Herbicide Bioassay Workflow A Prepare Stock & Test Solutions B Initiate Bioassay: Introduce Plants to Solutions A->B C Incubate under Controlled Conditions B->C D Collect Data: (e.g., Frond Number, Biomass) C->D E Analyze Data: (e.g., % Inhibition, EC50) D->E

Caption: A generalized workflow for conducting a herbicide bioassay from solution preparation to data analysis.

References

Utilizing Endothall to Investigate Cell Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid derivative, is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a myriad of cellular processes.[1] Its ability to specifically target PP2A with significantly higher potency than other phosphatases, such as Protein Phosphatase 1 (PP1), makes it an invaluable tool for dissecting the intricate roles of PP2A in regulating cell signaling pathways.[1][2] These application notes provide detailed protocols and data to guide researchers in utilizing this compound to investigate PP2A's function in cell cycle control, apoptosis, and the MAPK/ERK and PI3K/Akt signaling cascades.

Mechanism of Action

This compound exerts its biological effects by directly binding to the catalytic subunit of PP2A, thereby inhibiting its phosphatase activity.[1][2] This leads to the hyperphosphorylation of numerous downstream substrate proteins, altering their function and consequently impacting various signaling pathways. The inhibition of PP2A by this compound can disrupt the delicate balance of protein phosphorylation, leading to significant cellular consequences, including cell cycle arrest and apoptosis.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory potency and its effects on cellular processes.

Table 1: In Vitro Inhibitory Potency of this compound

Target PhosphataseIC50 ValueReference
Protein Phosphatase 2A (PP2A)90 nM[1][3]
Protein Phosphatase 1 (PP1)5 µM[1]

Note: The lower IC50 value for PP2A indicates a significantly higher inhibitory potency compared to PP1.

Table 2: Reported Effects of this compound on Cellular Processes

Cellular ProcessCell TypeEffective ConcentrationObserved EffectReference
Cell Cycle ArrestTobacco BY-2 cells10 µM and 100 µMArrest in prometaphase, malformed spindles[4]
Inhibition of DNA SynthesisTobacco BY-2 cellsDose-dependentDecrease in proliferation index[4]
ApoptosisVariousConcentration-dependentInduction of programmed cell death[5]

Note: Effective concentrations and observed effects can vary depending on the cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

Investigating the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling module that regulates cell proliferation, differentiation, and survival. PP2A is a known negative regulator of the MAPK pathway, acting at multiple levels, including the dephosphorylation of MEK and ERK.[2][6] Inhibition of PP2A by this compound is expected to lead to the hyperactivation of the ERK pathway.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates PP2A PP2A PP2A->MEK dephosphorylates (inactivates) PP2A->ERK dephosphorylates (inactivates) This compound This compound This compound->PP2A inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Caption: this compound inhibits PP2A, leading to increased MAPK/ERK signaling.

Investigating the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. PP2A can dephosphorylate and inactivate Akt, thereby acting as a negative regulator of this pathway.[7][8] By inhibiting PP2A, this compound can lead to the sustained activation of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_survival Cellular Response RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits GrowthFactor Growth Factor GrowthFactor->RTK activates PI3K->PIP2 phosphorylates Akt Akt PDK1->Akt phosphorylates (activates) DownstreamEffectors Downstream Effectors (e.g., Bad, GSK3β) Akt->DownstreamEffectors inhibits PP2A PP2A PP2A->Akt dephosphorylates (inactivates) This compound This compound This compound->PP2A inhibits CellSurvival Cell Survival & Proliferation DownstreamEffectors->CellSurvival

Caption: this compound-mediated PP2A inhibition enhances PI3K/Akt signaling.

Experimental Workflow for Assessing this compound's Effects

A general workflow to investigate the impact of this compound on a specific signaling pathway is outlined below.

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-ERK, p-Akt, total proteins) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle phosphatase_activity PP2A Activity Assay treatment->phosphatase_activity data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis cell_cycle->data_analysis phosphatase_activity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for studying this compound's cellular effects.

Experimental Protocols

Protocol 1: In Vitro PP2A Inhibition Assay

This protocol is adapted from commercially available PP2A assay kits and literature.[1][4][9]

Materials:

  • Purified PP2A enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 2 mM DTT)

  • Phosphopeptide substrate (e.g., p-Nitrophenyl Phosphate - pNPP)

  • Malachite Green Reagent or a suitable stop solution (e.g., 1 M NaOH for pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to cover a range of concentrations (e.g., 1 nM to 10 µM).

  • Reaction Setup: In a 96-well plate, add 25 µL of Assay Buffer (for control) or the corresponding this compound dilution.

  • Add 25 µL of purified PP2A enzyme to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the phosphopeptide substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP or 620-650 nm for Malachite Green assay) using a microplate reader.

  • Data Analysis: Calculate the percentage of PP2A inhibition for each this compound concentration relative to the control and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[6][8][10][11]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value for cytotoxicity.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like ERK and Akt.[12][13][14][15][16]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for p-ERK, total ERK, p-Akt, total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total ERK) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.[17][18][19][20]

Materials:

  • Cells of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the multifaceted roles of PP2A in cellular signaling. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of PP2A-regulated pathways. By combining in vitro enzymatic assays with cell-based experiments, scientists can gain valuable insights into the mechanisms by which PP2A controls critical cellular processes and how its dysregulation contributes to diseases such as cancer. This knowledge is essential for the development of novel therapeutic strategies targeting PP2A and its associated signaling networks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Endothall for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Endothall in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a potent and specific inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous substrate proteins, thereby disrupting these essential cellular functions. It is chemically related to cantharidin, another well-known PP2A inhibitor.[2] While it also inhibits Protein Phosphatase 1 (PP1), it is significantly more potent against PP2A.[1]

Q2: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.

However, based on published data, a general starting range can be recommended. For PP2A inhibition, the IC50 (the concentration required to inhibit 50% of the enzyme's activity) is in the nanomolar range, typically between 19-90 nM.[1][3] For cell-based assays, higher concentrations are often required. Studies on hepatocellular carcinoma cell lines have shown IC50 values for growth inhibition in the range of 0.9 to 1.7 µg/mL.[1]

Data Summary: Reported Effective Concentrations of this compound

Application/Cell TypeEffective Concentration (IC50)Reference
PP2A Inhibition (in vitro)90 nM[1]
PP1 Inhibition (in vitro)5 µM[1]
Hepatocellular Carcinoma (HCC) Growth Inhibition0.9 - 1.7 µg/mL[1]
Rat DHD/K12 Colon Carcinoma Growth Inhibition3.6 µg/mL[1]
Human HT-29 Colon Carcinoma Growth Inhibition4.9 µg/mL[1]
Newborn Rat Hepatocytes Growth Inhibition6.2 µg/mL[1]
A. thaliana Seedling Root Length Inhibition13.9 µM[3]
Duckweed Growth Rate Inhibition10 µM[3]

Note: It is crucial to perform a dose-response curve for each new cell line and experimental setup.

Q3: What are the known downstream effects of this compound-mediated PP2A inhibition?

Inhibition of PP2A by this compound disrupts the phosphorylation-dephosphorylation balance, leading to a cascade of downstream effects. In plant cells, this compound has been shown to cause mitotic arrest in the G2/M phase of the cell cycle, leading to subsequent apoptosis.[1][4] This is characterized by malformed spindles and abnormal microtubule patterns.[4] Other observed effects include the inhibition of S-phase initiation and DNA synthesis.[4]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this compound.

Endothall_Pathway Mechanism of this compound Action cluster_0 Cellular Environment cluster_1 Downstream Consequences This compound This compound PP2A_complex PP2A Complex (Active) This compound->PP2A_complex Inhibits Phospho_Substrate Phosphorylated Substrates (e.g., kinases, cell cycle proteins) PP2A_complex->Phospho_Substrate Dephosphorylates Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Alters Disrupted_Signal Disrupted Signaling Pathways Phospho_Substrate->Disrupted_Signal Impacts Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to Arrest & Potential Apoptosis

Caption: this compound inhibits the PP2A complex, leading to downstream effects.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed at expected effective concentrations.

  • Possible Cause: Cell line sensitivity. Different cell lines exhibit varying sensitivities to this compound.[1] Some cell types may be inherently more susceptible to PP2A inhibition-induced apoptosis.

  • Solution:

    • Perform a detailed dose-response and time-course experiment. Start with a lower concentration range and shorter incubation times.

    • Assess cell viability using multiple methods. For example, use both a metabolic assay (like MTT) and a membrane integrity assay (like Trypan Blue exclusion or LDH release) to get a comprehensive picture of cell health.

    • Check the purity of the this compound compound. Impurities could contribute to unexpected toxicity.

    • Consider the formulation. this compound is available as different salts (e.g., dipotassium (B57713) salt).[2] While less of a concern for in vitro work compared to aquatic applications, ensure you are using a formulation suitable for cell culture.

Problem 2: No observable effect at concentrations cited in the literature.

  • Possible Cause 1: Compound degradation. This compound solutions may degrade over time, especially if not stored properly.

  • Solution 1: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell line resistance or slow uptake. Some cell lines may have mechanisms that confer resistance or exhibit slower uptake of the compound.

  • Solution 2:

    • Increase the incubation time. The effects of this compound on the cell cycle and apoptosis can be time-dependent.[1]

    • Verify PP2A inhibition directly. Use a phosphatase activity assay or assess the phosphorylation status of a known PP2A substrate (e.g., p-Akt, p-ERK) via Western blotting to confirm that this compound is engaging its target in your specific cell line.

  • Possible Cause 3: Inaccurate concentration. Errors in calculating dilutions or preparing stock solutions can lead to lower-than-expected final concentrations.

  • Solution 3: Double-check all calculations and ensure proper calibration of pipettes.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variations in experimental conditions. Cell density, passage number, and serum concentration in the media can all influence cellular responses.

  • Solution:

    • Standardize your cell culture practices. Use cells within a consistent range of passage numbers. Seed cells at the same density for each experiment.

    • Ensure consistent media and supplement quality. Use the same batch of fetal bovine serum (FBS) if possible, as different lots can have varying levels of growth factors that may influence signaling pathways.

    • Maintain a detailed experimental log to track all variables.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Cell Viability

This protocol describes a standard method for determining the concentration of this compound that inhibits cell viability by 50% (IC50) using an MTT assay.

Materials:

  • Target cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 100 µM down to 10 nM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. . Shake the plate gently for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow start 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Attachment) start->incubate1 treat 3. Treat with this compound Serial Dilutions incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 dissolve 7. Dissolve Formazan (DMSO) incubate3->dissolve read 8. Read Absorbance (570nm) dissolve->read analyze 9. Analyze Data & Calculate IC50 read->analyze

Caption: A standard workflow for determining IC50 using an MTT assay.

References

Endothall in the Lab: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Endothall (B106541) in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to improve the stability and solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a dicarboxylic acid derivative used as a selective contact herbicide.[1][2] In a research context, it is primarily known as a potent inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[3][4] Its inhibitory action on PP2A disrupts various signaling pathways that control cell growth, division, and apoptosis.[4]

Q2: What are the basic chemical and physical properties of this compound?

This compound is a white, odorless crystalline solid.[5] It is a dicarboxylic acid, and its properties can be influenced by the pH of the solution. Key properties are summarized in the table below.

Q3: In which solvents is this compound soluble?

This compound has good solubility in water and several organic solvents.[5][6] However, its solubility in aqueous solutions can be pH-dependent. The dipotassium (B57713) salt of this compound is readily soluble in water.[7] For preparing stock solutions for in vitro studies, organic solvents like DMSO and ethanol (B145695) are commonly used.[6]

Q4: How should I store this compound powder and stock solutions?

Solid this compound should be stored at -20°C for long-term stability.[6] Stock solutions prepared in organic solvents like DMSO should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[6] Liquid formulations should be stored at or above 0°C to prevent crystallization.[8]

Q5: Is this compound stable under normal laboratory conditions?

This compound is stable to light and in weak acidic and alkaline media.[7] It is also stable at temperatures up to approximately 90°C, above which it slowly converts to its anhydride (B1165640) form.[7] Hydrolysis is not a significant degradation pathway under typical environmental pH conditions.[2]

Quantitative Data Summary

The following tables provide a summary of this compound's key properties for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₀O₅[9]
Molecular Weight186.16 g/mol [9]
Melting Point144 °C (decomposes)[7]
pKa₁3.4[10]
pKa₂6.7[10]

Table 2: Solubility of this compound at 20°C

SolventSolubilityReference(s)
Water100,000 mg/L[10]
Acetone7.0 g/100 g[5]
Methanol28 g/100 g[5]
Benzene0.01 g/100 g[5]
Dioxane76 g/kg[5]
Isopropanol17 g/kg[5]
Diethyl ether1 g/kg[5]
DMSO~15 mg/mL[6]
Ethanol~15 mg/mL[6]
PBS (pH 7.2)~0.2 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture and other in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out 1.86 mg of this compound powder on an analytical balance and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if needed.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Troubleshooting Guides

Issue: this compound precipitates out of solution when diluted into an aqueous buffer (e.g., PBS or cell culture media).

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous medium.

Troubleshooting Workflow

G start Precipitation Observed Upon Dilution check_final_conc Is the final concentration of this compound too high? start->check_final_conc check_dmso_conc Is the final DMSO concentration >1%? check_final_conc->check_dmso_conc No sol_lower_conc Lower the final working concentration of this compound. check_final_conc->sol_lower_conc Yes check_mixing Was the stock solution added too quickly? check_dmso_conc->check_mixing No sol_serial_dilution Perform serial dilutions in the aqueous buffer. check_dmso_conc->sol_serial_dilution Yes check_ph Is the buffer pH optimal? check_mixing->check_ph No sol_slow_addition Add stock solution dropwise while vortexing the buffer. check_mixing->sol_slow_addition Yes sol_adjust_ph Adjust buffer pH to be slightly basic (pH > 7) to increase solubility of the dicarboxylate form. check_ph->sol_adjust_ph No G cluster_PKA PKA Signaling cluster_PP2A PP2A Action PKA Protein Kinase A (PKA) PKA_substrate_P Phosphorylated PKA Substrate (Active) PKA->PKA_substrate_P Phosphorylation PKA_substrate PKA Substrate (Inactive) Downstream Downstream Cellular Effects PKA_substrate_P->Downstream Cellular Response PP2A Protein Phosphatase 2A (PP2A) PP2A->PKA_substrate Dephosphorylation This compound This compound This compound->PP2A Inhibits

References

Technical Support Center: Troubleshooting Off-Target Effects of Endothall in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the use of Endothall in cell culture experiments. This compound is a potent inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1), making it a valuable tool for studying cellular signaling.[1] However, like many chemical probes, it can exhibit off-target effects, particularly at higher concentrations. This guide will help you identify and mitigate these effects to ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dicarboxylic acid that functions as a serine/threonine phosphatase inhibitor.[2] Its primary target in mammalian cells is Protein Phosphatase 2A (PP2A), a crucial regulator of numerous signaling pathways.[3] It also inhibits Protein Phosphatase 1 (PP1), but with lower potency.[4] By inhibiting these phosphatases, this compound treatment leads to a hyperphosphorylated state of many cellular proteins, thereby altering their function.[1]

Q2: What are the expected on-target effects of this compound in cell culture?

The primary on-target effect of this compound is the inhibition of PP2A activity. This leads to a cascade of downstream events, most notably:

  • Cell Cycle Arrest: this compound commonly causes a cell cycle arrest in the G2/M phase, specifically in prometaphase.[1] This is often characterized by the appearance of malformed mitotic spindles and improper chromosome alignment.[1]

  • Inhibition of DNA Synthesis: Some studies have shown that this compound can inhibit the initiation of the S-phase, leading to a decrease in DNA synthesis.[1]

Q3: What are the potential off-target effects of this compound?

At higher concentrations, this compound can induce several off-target effects, leading to cytotoxicity that may not be directly related to PP2A inhibition. These can include:

  • Disruption of Cell Membranes: this compound has been reported to cause changes in cell membrane integrity.[2][5]

  • Inhibition of Protein and Lipid Biosynthesis: Off-target effects can include interference with essential metabolic processes like protein and lipid synthesis.[2]

  • Mitochondrial Dysfunction: There is evidence to suggest that this compound can affect mitochondrial membrane potential.

Troubleshooting Guide

Problem 1: Unexpectedly high levels of cytotoxicity or cell death.

If you observe widespread cell death that doesn't correlate with the expected effects of PP2A inhibition (e.g., cell cycle arrest), you may be encountering off-target cytotoxicity.

Possible Cause 1: this compound concentration is too high.

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a low concentration and titrate up to find the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.

Possible Cause 2: The observed cell death is a mix of apoptosis and necrosis.

  • Recommendation: Differentiate between apoptosis and necrosis using specific assays.

    • Apoptosis: Look for markers like caspase-3 cleavage, PARP cleavage, and DNA laddering.[6][7][8]

    • Necrosis: Assess for loss of membrane integrity using assays like propidium (B1200493) iodide staining or LDH release.[9]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Gently wash the cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Problem 2: Inconsistent or unexpected changes in signaling pathways.

You may observe alterations in signaling pathways that are not directly downstream of PP2A, or the magnitude of the effect is larger than expected.

Possible Cause: Off-target inhibition of other phosphatases or kinases.

    • Western Blot Analysis: Examine the phosphorylation status of key proteins in major signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Look for changes in the phosphorylation of proteins like ERK, MEK, Akt, and their downstream targets.

    • Control Experiments: Use other, more specific PP2A inhibitors (if available) to confirm that the observed signaling changes are indeed due to PP2A inhibition.

Experimental Protocol: Western Blot for MAPK/ERK and PI3K/Akt Pathways

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation

Table 1: Inhibitory Potency of this compound and Related Compounds

CompoundTargetIC50 ValueNotes
This compoundPP2APotentGenerally more potent against PP2A than PP1.[4]
PP1Less PotentInhibition observed, but at higher concentrations than for PP2A.[4]
CantharidinPP2APotentStructurally related to this compound, also a potent PP2A inhibitor.
PP1Less PotentSimilar selectivity profile to this compound.
This compound Thioanhydride (ETA)PP1 & PP2AMore potent in vivoMore cell-permeable than this compound.[10][11]

Note: Specific IC50 values for this compound against a broad panel of phosphatases and kinases are not consistently reported in the literature, highlighting the need for careful experimental validation.

Visualizing Key Pathways and Workflows

To aid in troubleshooting, the following diagrams illustrate the primary signaling pathway affected by this compound and a suggested workflow for investigating off-target effects.

Endothall_Signaling_Pathway This compound This compound PP2A PP2A This compound->PP2A Inhibits Substrate_P Phosphorylated Substrate PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Cellular_Response Altered Cellular Response (e.g., Cell Cycle Arrest) Substrate_P->Cellular_Response

Figure 1. On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Conc Is the this compound concentration optimized? Start->Check_Conc High_Cytotoxicity High Cytotoxicity Observed? Check_Conc->High_Cytotoxicity Yes Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Apoptosis_Necrosis Assess Apoptosis vs. Necrosis (Annexin V/PI) High_Cytotoxicity->Apoptosis_Necrosis Yes Unexpected_Signaling Unexpected Signaling Changes? High_Cytotoxicity->Unexpected_Signaling No Optimize_Conc Optimize Concentration Dose_Response->Optimize_Conc Characterize_Death Characterize Cell Death Mechanism Apoptosis_Necrosis->Characterize_Death Western_Blot Analyze Key Signaling Pathways (Western Blot) Unexpected_Signaling->Western_Blot Yes On_Target Likely On-Target Effect Unexpected_Signaling->On_Target No Investigate_Signaling Investigate Specific Off-Target Pathways Western_Blot->Investigate_Signaling Off_Target Potential Off-Target Effect Characterize_Death->Off_Target Investigate_Signaling->Off_Target

Figure 2. Troubleshooting workflow for this compound experiments.

References

Endothall Degradation & Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability of Endothall (B106541) under laboratory conditions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a laboratory setting?

The primary degradation pathway for this compound is microbial degradation.[1][2] this compound serves as a carbon and energy source for various microorganisms, particularly bacteria like Arthrobacter.[1] This process is significantly more influential than other pathways like photolysis or hydrolysis under typical environmental conditions.[1]

Q2: How stable is this compound in water under different conditions?

This compound's stability in water is highly dependent on environmental factors:

  • Microbial Activity: In non-sterilized water containing microorganisms, this compound degrades relatively quickly. One study showed 50% degradation in just 4 days in non-autoclaved pond water, whereas no significant degradation was observed in autoclaved (sterilized) water after 9 days.[2]

  • Presence of Sediment: Sediment plays a crucial role in facilitating microbial degradation.[1][3][4] Experiments have shown that this compound does not significantly degrade in water without sediment over a 21-day period.[1][4] The presence of sediment provides a habitat for microbial communities that break down the compound.

  • Oxygen Levels: Aerobic (oxygen-rich) conditions favor the rapid biodegradation of this compound.[2] Under anaerobic (low-oxygen) conditions, the degradation process is considerably slower.[2]

  • Temperature: Higher water temperatures generally increase the rate of microbial degradation.[5] Conversely, cooler temperatures can slow down the breakdown process.[6]

  • pH: this compound is generally stable to hydrolysis at acidic (pH 5) and alkaline (pH 9) conditions. However, some breakdown has been observed at a neutral pH of 7, although with a very long half-life.[2]

Q3: Is this compound susceptible to photolysis?

This compound is generally considered stable to photolysis.[2] Studies have shown that it does not readily photodegrade under typical environmental conditions or exposure to artificial sunlight.[5]

Q4: What are the major degradation products of this compound?

Under aerobic conditions, the primary breakdown product of this compound is glutamic acid, an amino acid that is then rapidly consumed by bacteria.[2][7] The degradation process ultimately breaks this compound down into carbon, hydrogen, and oxygen.[7]

Q5: What are the different formulations of this compound and do they degrade differently?

This compound is available in two primary formulations: a dipotassium (B57713) salt and a monoamine salt.[8][9] Both formulations dissociate in water to form the active this compound acid.[8] While both are degraded microbially, some studies have noted differences in their persistence and the presence of different isomers. One study identified two isomers, with isomer-2 being more abundant and persistent in the monoamine formulation.[3][4] It's also important to note that the monoamine salt formulation is generally more toxic to aquatic organisms.[9]

Troubleshooting Guide

Issue 1: Inconsistent or no degradation of this compound observed in my experiment.

  • Possible Cause 1: Sterile Conditions. If you are using autoclaved or filter-sterilized water and sediment, microbial degradation, the primary pathway, will not occur.

    • Solution: Ensure your experimental setup includes a viable microbial community. Use non-sterile water and sediment from a relevant environmental source. You can also inoculate your system with a microbial consortium known to degrade this compound.[10]

  • Possible Cause 2: Absence of Sediment. this compound degradation is significantly slower in the absence of sediment, which houses the degrading microorganisms.[1][4]

    • Solution: Incorporate sediment into your experimental microcosms or mesocosms to provide a suitable environment for microbial activity.

  • Possible Cause 3: Anaerobic Conditions. If your system has become anaerobic (lacking oxygen), the degradation rate of this compound will be significantly reduced.

    • Solution: Ensure adequate aeration of your water to maintain aerobic conditions, unless your experiment is specifically designed to study anaerobic degradation.

  • Possible Cause 4: Low Temperatures. Microbial activity is temperature-dependent and will slow down in colder conditions.

    • Solution: Maintain a consistent and appropriate temperature for microbial growth, typically in the range of 20-25°C, unless studying temperature effects.

Issue 2: High variability in replicate samples.

  • Possible Cause 1: Inhomogeneous distribution of microorganisms. Microbial communities in sediment can be patchy, leading to different degradation rates in different replicates.

    • Solution: Thoroughly homogenize sediment before distributing it among replicate containers.

  • Possible Cause 2: Inconsistent sampling. If samples are not collected consistently (e.g., from the same depth, at the same time), it can introduce variability.

    • Solution: Follow a strict and consistent sampling protocol for all replicates.

  • Possible Cause 3: Analytical Errors. Issues during sample preparation, extraction, or analysis can lead to variable results.

    • Solution: Review your analytical protocol for potential sources of error. Ensure proper mixing, accurate volume measurements, and consistent derivatization (if applicable). Refer to established methods like EPA Method 548.1 for guidance.[11]

Issue 3: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Interference from other ions. High levels of dissolved ions like calcium, magnesium, and sulfate (B86663) can interfere with the ion-exchange extraction process, leading to lower recovery.[11]

    • Solution: For samples with high ionic strength, dilution may be necessary. The addition of a chelating agent like EDTA can also help to mitigate interference from divalent cations.[12]

  • Possible Cause 2: Improper pH. The pH of the sample can affect the efficiency of the extraction.

    • Solution: Ensure the sample pH is within the recommended range for the extraction method being used.

  • Possible Cause 3: Inefficient elution. The solvent used to elute this compound from the solid-phase extraction (SPE) cartridge may not be optimal, or the elution volume may be insufficient.

    • Solution: Verify that the correct elution solvent and volume are being used according to the validated method.

Quantitative Data Summary

The following tables summarize the stability of this compound under various laboratory and field conditions.

Table 1: Half-life of this compound in Water

ConditionHalf-life (days)Reference(s)
Aerobic, with sediment4 - 10[6][7]
AnaerobicSlower than aerobic; approx. 10 days[2]
Greenhouse pools (0.03-4.5 mg/L)4.01[2][13]
Pond water (non-autoclaved)Approx. 4 (for 50% degradation)[2]
Pond water (autoclaved)No significant degradation after 9 days[2]

Table 2: Half-life of this compound in Soil

Soil TypeHalf-life (days)Reference(s)
Clay soils4 - 5[9]
High organic content soils9[9]

Experimental Protocols & Methodologies

Protocol 1: General Laboratory Microbial Degradation Study

This protocol provides a framework for assessing the microbial degradation of this compound in a controlled laboratory setting.

  • Microcosm Setup:

    • Use glass beakers or flasks as microcosms.

    • Add a known amount of sediment (e.g., 50 g) and overlying water (e.g., 200 mL) from a natural source to each microcosm.

    • Prepare a stock solution of this compound of known concentration.

    • Spike the microcosms with the this compound stock solution to achieve the desired initial concentration.

    • Include control microcosms:

      • Sterile control: Use autoclaved sediment and water to inhibit microbial activity.

      • No-spike control: Use non-sterile sediment and water without adding this compound to monitor for background levels.

  • Incubation:

    • Incubate the microcosms at a constant temperature (e.g., 20-25°C) and under a controlled light/dark cycle (e.g., 12:12h).

    • Ensure aerobic conditions by gentle aeration or by leaving the microcosms open to the air (if the volume and surface area are appropriate).

  • Sampling:

    • Collect water samples from each microcosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

    • Preserve the samples appropriately for this compound analysis (e.g., acidification and refrigeration at 4°C).[11]

  • Analysis:

    • Analyze the concentration of this compound in the water samples using a validated analytical method such as GC-MS (EPA Method 548.1) or IC-MS/MS.[11][14]

Protocol 2: Sample Preparation and Analysis via GC-MS (Based on EPA Method 548.1)

This is a summarized protocol for the analysis of this compound in water samples. For full details, refer to the official EPA method.[11][15]

  • Sample Collection and Preservation:

    • Collect samples in amber glass bottles.[11]

    • If residual chlorine is present, add sodium thiosulfate.[1]

    • Store samples at 4°C and protect from light.[1][11] The maximum holding time before extraction is 7 days.[11]

  • Solid-Phase Extraction (SPE):

    • Pass a 100 mL water sample through a conditioned anion exchange SPE cartridge.[11]

  • Elution:

    • Elute the this compound from the cartridge using acidic methanol.[11]

  • Derivatization:

    • Add a small volume of methylene (B1212753) chloride as a co-solvent.

    • Heat the eluate (e.g., at 50-60°C) to form the dimethyl ester of this compound.[1][16]

  • Liquid-Liquid Extraction:

    • Add salted reagent water and partition the derivatized this compound into methylene chloride.[11]

  • Concentration:

    • Reduce the volume of the methylene chloride extract, for example, by using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into a GC-MS system for quantification.

Visualizations

Endothall_Degradation_Pathway This compound This compound (Dipotassium or Monoamine Salt) Endothall_Acid This compound Acid This compound->Endothall_Acid Dissociation in water Microbial_Degradation Microbial Degradation (Primary Pathway) Endothall_Acid->Microbial_Degradation Photolysis Photolysis (Minor Pathway) Endothall_Acid->Photolysis Hydrolysis Hydrolysis (Minor Pathway) Endothall_Acid->Hydrolysis Glutamic_Acid Glutamic Acid Microbial_Degradation->Glutamic_Acid Further_Degradation Further Microbial Consumption Glutamic_Acid->Further_Degradation End_Products CO2, H2O, Biomass Further_Degradation->End_Products No_Significant_Degradation No Significant Degradation Products Photolysis->No_Significant_Degradation Hydrolysis->No_Significant_Degradation

Caption: Primary and minor degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Microcosm_Setup 1. Microcosm Setup (Sediment + Water) Spiking 2. Spike with this compound Stock Solution Microcosm_Setup->Spiking Controls 3. Prepare Controls (Sterile & No-Spike) Spiking->Controls Incubation 4. Incubate (Controlled Temp & Light) Controls->Incubation Sampling 5. Collect Samples (Time Intervals) Incubation->Sampling Preservation 6. Sample Preservation (Acidify & Refrigerate) Sampling->Preservation Extraction 7. Extraction & Derivatization (e.g., SPE, GC-MS prep) Preservation->Extraction Quantification 8. Quantification (GC-MS or IC-MS/MS) Extraction->Quantification

Caption: Workflow for an this compound degradation experiment.

References

Technical Support Center: Overcoming Endothall Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endothall (B106541), a potent inhibitor of Protein Phosphatase 2A (PP2A). The information provided is intended to assist in overcoming challenges related to induced resistance in experimental models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
Reduced or no cytotoxic effect of this compound at expected concentrations. 1. Development of cellular resistance: Prolonged or repeated exposure to this compound can lead to the selection of resistant cell populations. 2. Compound instability: this compound may be unstable under certain experimental conditions. 3. Incorrect dosage or calculation: Errors in preparing working solutions can lead to lower than expected effective concentrations.1. Confirm resistance by determining the IC50 value in your cell line and comparing it to published values or your own baseline experiments. If resistance is confirmed, refer to the "Overcoming this compound Resistance" FAQ section. 2. Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. 3. Verify all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the effective concentration range for your specific cell line.
High variability in experimental replicates. 1. Inconsistent cell health or density: Variations in cell seeding density or health can affect drug response. 2. Edge effects in multi-well plates: Evaporation in the outer wells of a plate can concentrate the drug, leading to inconsistent results. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved in the vehicle solvent.1. Ensure a single-cell suspension and consistent cell numbers across all wells. Regularly check cell morphology and viability. 2. Avoid using the outer wells of multi-well plates for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Ensure this compound is completely dissolved in the appropriate solvent before further dilution in culture medium.
Unexpected morphological changes in cells at sub-lethal concentrations. 1. On-target effects of PP2A inhibition: Inhibition of PP2A can lead to alterations in the cytoskeleton and cell adhesion. 2. Off-target effects: At high concentrations, this compound may have off-target effects.1. These changes can be indicative of this compound's mechanism of action. Document these changes as part of your experimental observations. 2. Use the lowest effective concentration of this compound possible to minimize off-target effects. Compare the observed morphology to that induced by other known PP2A inhibitors.

Frequently Asked Questions (FAQs)

This compound's Mechanism of Action and Efficacy

Q1: What is the primary mechanism of action of this compound in mammalian cells?

A1: this compound is a potent inhibitor of the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1] Its inhibitory activity is primarily attributed to its effect on PP2A, a crucial regulator of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis.[2]

Q2: What is the reported in vitro efficacy of this compound as a PP2A inhibitor?

A2: this compound has been shown to be a potent inhibitor of PP2A with a reported half-maximal inhibitory concentration (IC50) of 95 nM in biochemical assays.[2] In cellular context, the prodrug LB-100, which hydrolyzes to this compound, shows an apparent IC50 of 12.2 µM, which increases in potency to 0.59 µM under conditions that promote hydrolysis to this compound, highlighting the potent activity of this compound itself.[2]

Table 1: In Vitro Efficacy of this compound and its Prodrug LB-100
CompoundAssay TypeIC50Reference
This compoundBiochemical PP2A Assay95 nM[2]
LB-100 (hydrolyzes to this compound)In vitro PP2A Assay (DMSO stock at RT)12.2 µM[2]
LB-100 (hydrolyzes to this compound)In vitro PP2A Assay (DMSO stock at 65°C)0.59 µM[2]
Understanding and Overcoming this compound Resistance

Q3: How can I experimentally generate an this compound-resistant cell line?

A3: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. This process selects for cells that can survive and proliferate in the presence of the compound. A detailed protocol is provided below.

Experimental Protocol: Generation of this compound-Resistant Cell Lines

This protocol outlines a general procedure for inducing this compound resistance in a cancer cell line of interest.

1. Determine the Initial IC50:

  • Culture the parental (non-resistant) cell line.
  • Perform a dose-response experiment with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50). This will serve as a baseline.

2. Initiate Resistance Induction:

  • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
  • Maintain the cells in this concentration, changing the medium every 2-3 days.

3. Dose Escalation:

  • Once the cells resume a normal growth rate and reach 80-90% confluency, passage them and increase the this compound concentration by approximately 1.5- to 2-fold.
  • If significant cell death occurs, reduce the concentration to the previous level until the cells recover before attempting to increase the dose again.
  • Repeat this stepwise dose escalation. This process can take several months.

4. Confirmation of Resistance:

  • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more of the initial IC50), perform a new dose-response experiment on both the parental and the newly generated resistant cell line.
  • A significant increase in the IC50 value confirms the establishment of an this compound-resistant cell line.

5. Cryopreservation:

  • It is crucial to cryopreserve aliquots of cells at various stages of the resistance induction process.

Below is a DOT script for a visual representation of this workflow.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation and Characterization start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low Culture with low-dose this compound (IC10-IC20) ic50_initial->culture_low dose_escalation Stepwise Dose Escalation culture_low->dose_escalation recovery Cell Recovery and Proliferation dose_escalation->recovery Monitor for growth ic50_final Determine Final IC50 of Resistant Line dose_escalation->ic50_final recovery->dose_escalation Increase dose characterize Characterize Resistant Phenotype ic50_final->characterize cryopreserve Cryopreserve Resistant Cell Stock characterize->cryopreserve

Experimental workflow for generating this compound-resistant cell lines.

Q4: What are the likely molecular mechanisms of resistance to this compound?

A4: Resistance to PP2A inhibitors like this compound often involves the activation of pro-survival signaling pathways that compensate for the inhibition of PP2A. A primary mechanism is the activation of the PI3K/AKT/mTOR pathway. Inhibition of PP2A can lead to the collateral activation of AKT/mTOR signaling, which promotes cell survival and proliferation, thereby counteracting the effects of the inhibitor.[3][4] Additionally, upregulation of the oncoprotein MYC has been observed in cells resistant to PP2A modulation.[3]

Below is a DOT script illustrating the signaling pathway involved in resistance to PP2A inhibition.

G cluster_0 This compound Action cluster_1 Downstream Effects of PP2A Inhibition cluster_2 Resistance Mechanisms This compound This compound PP2A PP2A This compound->PP2A inhibits p_AKT p-AKT (active) PP2A->p_AKT dephosphorylates p_ERK p-ERK (active) PP2A->p_ERK dephosphorylates AKT_mTOR AKT/mTOR Pathway Upregulation PP2A->AKT_mTOR compensatory activation MYC MYC Upregulation PP2A->MYC compensatory activation CellCycle Cell Cycle Arrest p_AKT->CellCycle Apoptosis Apoptosis p_AKT->Apoptosis p_ERK->CellCycle AKT_mTOR->CellCycle promotes progression AKT_mTOR->Apoptosis inhibits MYC->CellCycle promotes progression

Signaling pathways in this compound action and resistance.

Q5: How can resistance to this compound be overcome in experimental models?

A5: A promising strategy to overcome resistance to PP2A inhibitors is the use of combination therapies. Since resistance often involves the upregulation of specific signaling pathways, combining this compound with inhibitors of these pathways can restore sensitivity.

  • Combination with MEK inhibitors: Studies have shown that combining a PP2A activator with a MEK inhibitor can lead to tumor regression in KRAS-driven cancer models.[3] This suggests that a similar combination with a PP2A inhibitor like this compound could be effective.

  • Combination with mTOR inhibitors: Given that the AKT/mTOR pathway is a key resistance mechanism, co-treatment with an mTOR inhibitor can synergistically enhance the cytotoxic effects and overcome resistance.[4]

  • Combination with standard chemotherapies: PP2A modulation has been shown to sensitize cancer cells to conventional chemotherapeutic agents.

Table 2: Potential Combination Strategies to Overcome this compound Resistance
Combination Agent Rationale Potential Effect
MEK Inhibitor (e.g., Trametinib) To counteract the activation of the MAPK pathway that may contribute to resistance.Synergistic tumor cell killing.
mTOR Inhibitor (e.g., Everolimus) To block the pro-survival signals from the upregulated AKT/mTOR pathway.Restoration of sensitivity to this compound.
AKT Inhibitor To directly target the hyperactivated AKT, a central node in the resistance pathway.Enhanced apoptosis and reduced cell proliferation.
Standard Chemotherapy (e.g., Doxorubicin) PP2A inhibition can lower the threshold for apoptosis induced by DNA-damaging agents.Increased efficacy of the chemotherapeutic agent.

Below is a DOT script illustrating the logic of combination therapy.

G cluster_0 Primary Treatment cluster_1 Resistance Pathway cluster_2 Combination Therapy This compound This compound PP2A PP2A This compound->PP2A inhibits Cell_Death Cell Death This compound->Cell_Death AKT_mTOR AKT/mTOR Pathway PP2A->AKT_mTOR leads to upregulation Cell_Survival Cell Survival / Proliferation AKT_mTOR->Cell_Survival MEK_Inhibitor MEK Inhibitor MAPK_Pathway MAPK Pathway MEK_Inhibitor->MAPK_Pathway inhibits MEK_Inhibitor->Cell_Death mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->AKT_mTOR inhibits mTOR_Inhibitor->Cell_Death MAPK_Pathway->Cell_Survival

Logic of combination therapy to overcome this compound resistance.

References

Technical Support Center: Minimizing Endothall's Impact on Non-Target Organisms in Mesocosm Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the impact of the herbicide Endothall on non-target organisms in mesocosm studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms to minimize this compound's impact on non-target organisms in mesocosm studies?

A1: Minimizing the impact of this compound on non-target organisms in mesocosm studies revolves around several key strategies:

  • Formulation Selection: Use this compound formulations with lower toxicity to non-target species. The dipotassium (B57713) salt formulations of this compound are generally less toxic to aquatic animals than the mono(N,N-dimethylalkylamine) salt formulations[1][2].

  • Concentration and Exposure Time: Carefully control the concentration and duration of this compound exposure to levels that are effective against the target species but have minimal effects on non-target organisms. This requires a thorough understanding of the concentration-response relationships for both target and non-target species.

  • Sediment and Microbial Enhancement: The presence of sediment is crucial for the microbial degradation of this compound.[3][4][5] Mesocosm designs that include a healthy sediment layer can significantly enhance the breakdown of this compound, reducing its persistence in the water column and subsequent exposure to non-target organisms. Augmenting the microbial community with populations previously exposed to this compound can further accelerate this degradation.

  • Water Quality Management: Monitor and manage water quality parameters such as dissolved oxygen and pH, which can be indirectly affected by the decay of target vegetation killed by this compound.[6][7] Aeration can be a critical mitigation measure to prevent hypoxia.

  • Experimental Design: Employ a robust experimental design that includes appropriate controls, replicates, and a range of this compound concentrations to accurately assess the no-observed-effect concentration (NOEC) and lowest-observed-effect concentration (LOEC) for various non-target species.

Q2: How does the choice of this compound formulation affect its toxicity to non-target organisms?

A2: The toxicity of this compound to aquatic organisms is highly dependent on its formulation. The two primary formulations are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt (also referred to as the amine salt).

  • Dipotassium Salt: This formulation is significantly less toxic to fish and aquatic invertebrates.[1][2] For this reason, it is the preferred choice when the primary goal is to control aquatic plants while minimizing harm to aquatic fauna.

  • Mono(N,N-dimethylalkylamine) Salt: This formulation is considerably more toxic to fish and invertebrates, with lethal effects observed at much lower concentrations.[1][2] Its use should be avoided in mesocosm studies where the health of these non-target organisms is a key endpoint.

Q3: What is the role of sediment in the degradation of this compound?

A3: Sediment plays a vital role in the degradation of this compound in aquatic environments. The primary mechanism of this compound breakdown is microbial activity, and sediments harbor a rich community of microorganisms capable of metabolizing the herbicide.[3][4][5] Mesocosm studies have demonstrated that in the absence of sediment, this compound degradation is significantly slower, leading to prolonged exposure of non-target organisms in the water column.[3][4] The presence of a well-established sediment layer provides a habitat for these degrading microbes, thereby accelerating the removal of this compound from the system.

Q4: What are the expected indirect effects of this compound application in a mesocosm, and how can they be managed?

A4: The primary indirect effect of this compound application in a mesocosm is the potential for a significant decrease in dissolved oxygen (DO). This occurs when the target aquatic plants are killed by the herbicide and begin to decompose. The decomposition process is carried out by aerobic bacteria, which consume large amounts of oxygen from the water, potentially leading to hypoxic or anoxic conditions that can be lethal to fish and invertebrates.[6][7]

To manage this risk:

  • Staggered Treatment: If treating a large biomass of plants, consider a staggered application to avoid a massive, simultaneous die-off.

  • Aeration: Proactively aerate the mesocosms, especially during the period following plant death, to maintain adequate DO levels.

  • Biomass Removal: Where feasible, manually remove a portion of the dead plant biomass to reduce the organic load available for decomposition.

  • Continuous Monitoring: Implement continuous monitoring of DO levels to detect any sharp declines and respond with appropriate mitigation measures promptly.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Unexpectedly high mortality of non-target invertebrates or fish. - Incorrect this compound formulation used (e.g., amine salt instead of dipotassium salt).- Calculation error leading to a higher than intended concentration.- Indirect effects, primarily a sharp decrease in dissolved oxygen (DO) due to plant decay.[6][7]- Verify Formulation: Double-check the product label and your experimental records to confirm the correct formulation was used.- Review Calculations: Re-calculate all dosing and dilution steps to identify any potential errors.- Monitor DO: Immediately measure the dissolved oxygen levels in the affected mesocosms. If low, begin emergency aeration. In future experiments, implement a proactive aeration strategy, especially when a large plant biomass is being treated.- Water Quality Check: Test other water quality parameters like pH and ammonia, as these can also be affected by decomposition.
This compound concentration in water samples is not declining as expected. - Absence or insufficient microbial community in the sediment.- Lack of sediment in the mesocosm design.- Low water temperature, which can slow down microbial activity.- Analytical issues with sample collection, storage, or analysis.- Assess Sediment: Ensure your mesocosms have a well-established sediment layer. For future studies, consider pre-conditioning the sediment or using sediment from a site with a history of herbicide exposure to ensure a robust microbial population.- Temperature Control: If possible, maintain the water temperature within a range that is optimal for microbial degradation (refer to literature for specific temperature effects on this compound degradation).- Review Analytical Protocol: Consult with the analytical lab to troubleshoot potential issues. This could include improper sample preservation (e.g., not acidifying), incorrect storage temperature, or issues with the analytical instrumentation (e.g., LC-MS/MS).
Significant fluctuations in pH. - Photosynthesis and respiration cycles of a dense algal or plant community.- Decomposition of large amounts of plant biomass, which can release organic acids and alter alkalinity.- Increase Monitoring Frequency: Monitor pH more frequently, ideally with a continuous data logger, to understand the diel (24-hour) fluctuations.- Buffering Capacity: Assess the buffering capacity (alkalinity) of your mesocosm water. If it is low, the system will be more susceptible to pH swings.- Aeration: Aeration can help to off-gas excess CO2, which can contribute to pH changes.
Inconsistent results across replicate mesocosms. - Uneven application of this compound.- Heterogeneity in the initial setup of the mesocosms (e.g., differences in sediment depth, macrophyte biomass, or invertebrate populations).- Cross-contamination between mesocosms.- Standardize Application: Develop and strictly follow a standardized protocol for applying the herbicide to ensure even distribution in each replicate.- Homogenize Mesocosms: Take care to ensure that all replicate mesocosms are as identical as possible at the start of the experiment in terms of physical, chemical, and biological components.- Prevent Cross-Contamination: Use dedicated sampling and monitoring equipment for each mesocosm, or thoroughly clean equipment between uses. Be mindful of potential overflow or splashing between tanks.

Quantitative Data on this compound Toxicity

The following tables summarize the toxicity of different this compound formulations to various non-target aquatic organisms. It is important to note that toxicity can be influenced by factors such as water temperature, pH, and the life stage of the organism.

Table 1: Acute Toxicity (LC50) of this compound Formulations to Non-Target Aquatic Organisms

OrganismSpeciesThis compound Formulation96-hour LC50 (mg/L)Reference(s)
Fish
Rainbow TroutOncorhynchus mykissDipotassium Salt230 - 450[1]
BluegillLepomis macrochirusDipotassium Salt343 - 450[1]
Channel CatfishIctalurus punctatusDipotassium Salt>150[1]
BluegillLepomis macrochirusMonoamine Salt0.19 - 2.0[1]
Sheepshead MinnowCyprinodon variegatusMonoamine Salt0.19 - 2.0[1]
Invertebrates
Water FleaDaphnia magnaDipotassium Salt313[1]
ScudGammarus sp.Dipotassium Salt313[1]
Water FleaDaphnia magnaMonoamine Salt0.19 - 2.0[1]
Mysid ShrimpMysidopsis bahiaMonoamine Salt0.19 - 2.0[1]

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time period.

Table 2: Chronic Toxicity (NOEC and LOEC) of this compound Formulations to Non-Target Aquatic Organisms

OrganismSpeciesThis compound FormulationTest DurationNOEC (mg/L)LOEC (mg/L)EndpointReference(s)
Fish
Fathead MinnowPimephales promelasDipotassium Salt21 days10.822.5Survival, GrowthU.S. EPA
Invertebrates
Water FleaDaphnia magnaDipotassium Salt21 days11.825.1Survival, ReproductionU.S. EPA

NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant adverse effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance at which a statistically significant adverse effect is observed.

Detailed Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Non-Target Aquatic Macrophytes in Mesocosms

1. Objective: To determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) of this compound on the growth and health of non-target aquatic macrophytes.

2. Materials:

  • Mesocosm tanks (e.g., 1000 L capacity)

  • Sediment (sourced from a clean, reference site)

  • Water (dechlorinated tap water or from a reference water body)

  • Non-target macrophyte species (e.g., Vallisneria americana, Elodea canadensis)

  • This compound stock solution (dipotassium salt formulation recommended)

  • Water quality monitoring equipment (DO, pH, temperature, conductivity probes)

  • Analytical equipment for this compound concentration measurement (e.g., LC-MS/MS)

3. Experimental Setup:

  • Add a layer of sediment (approximately 10 cm deep) to the bottom of each mesocosm tank.

  • Gently fill the tanks with water, minimizing disturbance to the sediment.

  • Allow the mesocosms to stabilize for at least two weeks to allow for the establishment of a microbial community and for water quality to equilibrate.

  • Plant a pre-determined number and biomass of each non-target macrophyte species in each tank.

  • Acclimate the plants for at least one week before the start of the experiment.

4. Experimental Procedure:

  • Pre-treatment Sampling: Before this compound application, measure the initial biomass (e.g., by harvesting a subset of plants or using non-destructive methods like measuring plant height and shoot count) and collect water samples for baseline water quality and this compound concentration analysis (should be non-detect).

  • This compound Application: Prepare a series of this compound concentrations based on expected environmental concentrations and preliminary range-finding tests. Include a control group (no this compound) and at least five treatment concentrations. Apply the designated concentration of this compound to each replicate mesocosm.

  • Monitoring:

    • Monitor water quality parameters (DO, pH, temperature) daily.

    • Collect water samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days post-application) to determine the dissipation rate of this compound.

  • Endpoint Assessment: At the end of the exposure period (e.g., 21 or 28 days), visually assess the health of the plants (e.g., chlorosis, necrosis) and harvest the above-ground biomass of each species.

  • Data Analysis:

    • Dry the harvested biomass to a constant weight to determine the final dry weight.

    • Statistically compare the final biomass of each species in the treatment groups to the control group to determine the NOEC and LOEC.

Protocol 2: Evaluating the Acute Toxicity of this compound to Aquatic Invertebrates in Mesocosms

1. Objective: To determine the 96-hour LC50 of this compound for a representative aquatic invertebrate species (e.g., Daphnia magna).

2. Materials:

  • Mesocosm tanks

  • Water

  • Cultured Daphnia magna (<24 hours old)

  • This compound stock solution

  • Water quality monitoring equipment

  • Analytical equipment for this compound concentration

3. Experimental Setup:

  • Fill mesocosm tanks with water and allow them to equilibrate to the desired temperature.

  • Prepare the test concentrations of this compound in the respective mesocosms. Include a control and a geometric series of at least five concentrations.

4. Experimental Procedure:

  • Pre-treatment: Collect water samples from each mesocosm to confirm the initial this compound concentrations.

  • Organism Introduction: Introduce a known number of Daphnia magna (e.g., 20) into each mesocosm.

  • Observations: Observe the daphnids at 24, 48, 72, and 96 hours and record the number of immobile individuals. Immobility is defined as the lack of movement after gentle agitation of the test chamber.

  • Water Quality: Monitor DO, pH, and temperature at the beginning and end of the test.

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the 96-hour LC50 and its 95% confidence intervals based on the observed mortality at each concentration.

Visualizations

Signaling Pathway

Endothall_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Non-Target Organism Cell This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits Phosphorylated_Proteins Phosphorylated Substrate Proteins PP2A->Phosphorylated_Proteins Catalyzes Disrupted_Processes Disrupted Cellular Processes (e.g., Mitotic Arrest, Apoptosis) PP2A->Disrupted_Processes Leads to PP1->Phosphorylated_Proteins Catalyzes PP1->Disrupted_Processes Leads to Dephosphorylated_Proteins Dephosphorylated Substrate Proteins Phosphorylated_Proteins->Dephosphorylated_Proteins Dephosphorylation Cellular_Processes Normal Cellular Processes (e.g., Cell Cycle, Signal Transduction) Dephosphorylated_Proteins->Cellular_Processes Regulates

Caption: this compound's mode of action via inhibition of PP1 and PP2A.

Experimental Workflow

Mesocosm_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis A Define Objectives & Endpoints B Select Non-Target Species A->B C Mesocosm Setup (Sediment, Water, Acclimation) B->C D Pre-Treatment Sampling (Baseline Data) C->D E This compound Application D->E F Regular Monitoring (Water Quality, this compound Conc.) E->F G Endpoint Assessment (e.g., Biomass, Survival) F->G H Data Analysis (NOEC, LOEC, LC50) G->H I Interpretation & Reporting H->I

Caption: General workflow for an this compound mesocosm study.

Logical Relationships

Endothall_Impact_Factors cluster_direct Direct Factors cluster_mitigating Mitigating Factors cluster_indirect Indirect Effects center_node Impact on Non-Target Organisms Concentration This compound Concentration Concentration->center_node Exposure Exposure Duration Exposure->center_node Formulation Formulation Type Formulation->center_node Degradation Microbial Degradation Degradation->Exposure Reduces Sediment Sediment Presence Sediment->Degradation Enhances Temperature Water Temperature Temperature->Degradation Influences DO Dissolved Oxygen Depletion DO->center_node pH_Shift pH Fluctuation pH_Shift->center_node Habitat Habitat Loss Habitat->center_node

Caption: Factors influencing this compound's impact on non-target organisms.

References

Endothall Efficacy in Experimental Setups: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Endothall (B106541).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective contact herbicide used to control submersed aquatic vegetation.[1][2] Its primary mode of action is the inhibition of protein and lipid synthesis within the plant, leading to the disruption of cell membranes and ultimately, tissue death.[1][2] While considered a contact herbicide, some studies suggest it may have systemic activity in certain aquatic plant species.[3]

Q2: What are the common formulations of this compound used in research?

The two primary formulations of this compound are the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt.[1][4] These formulations have similar fate and transport patterns in aquatic environments.[1] However, the monoamine salt formulation is generally more toxic to aquatic organisms, including fish, at recommended application rates.[1][4]

Q3: What is the typical half-life of this compound in an aquatic environment?

The half-life of this compound in water is relatively short, typically ranging from 4 to 10 days, with complete microbial degradation occurring within 30 to 60 days.[4][5][6] This can be influenced by various environmental factors.

Q4: How should I prepare this compound for experimental use?

This compound is highly soluble in water.[7] For experimental setups, it is crucial to follow the manufacturer's instructions for the specific formulation being used. All this compound standards are typically purchased in their acid form and must be derivatized to dimethyl esters before analysis by gas chromatography.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no efficacy Water Temperature: this compound efficacy is significantly influenced by water temperature. Optimal activity occurs when water temperatures are 65°F (18°C) or higher.[1] Cooler temperatures can slow down the herbicide's activity and microbial degradation.[9]- Ensure water temperature is within the optimal range for your target species. - If conducting experiments at lower temperatures, longer exposure times may be necessary.[10]
Plant Growth Stage: this compound is most effective on actively growing plants.[9][11] Mature or dormant plants may not absorb the herbicide as readily.- Apply this compound soon after the emergence of new vegetative growth.[1]
Water pH: While this compound is generally stable to hydrolysis at pH 5 and 9, it can break down at a neutral pH of 7.[1]- Monitor and record the pH of your experimental setup. - If necessary, use buffered solutions to maintain a stable pH.
Water Hardness: High levels of dissolved calcium and magnesium can interfere with the ion exchange process during sample analysis, potentially leading to lower recovery rates. However, studies suggest that water hardness has little effect on the toxicity of this compound to fish.[12]- For accurate concentration measurements, consider sample dilution for water with high hardness.[13] The use of EDTA can also help to complex cations.[8]
Microbial Degradation: The primary mechanism for this compound breakdown is microbial action.[1][6] The presence of a healthy microbial population is essential for its degradation. In sterilized water, little to no degradation occurs.[1][7]- If using autoclaved or sterilized water, be aware that this compound will persist much longer.
Inconsistent results Water Movement: In flowing water systems, this compound can be rapidly diluted, reducing the contact time with the target plants.[11][14]- In dynamic systems, consider using adjuvants like invert emulsions or polymers to improve sinking and adherence to plants.[1][15] - Higher application rates may be necessary in areas with significant water movement.[11]
Formulation Choice: The monoamine salt formulations are more toxic to non-target organisms than the dipotassium salt formulations.[1][4]- Select the appropriate formulation based on the experimental objectives and the sensitivity of non-target organisms in your system.
Herbicide Combinations: When used in combination with other herbicides like 2,4-D, the translocation of this compound within the plant can be affected.[16]- Be aware of potential synergistic or antagonistic effects when combining this compound with other chemicals.[16][17]
Difficulty in measuring this compound concentration Improper Sample Handling and Preparation: this compound analysis requires specific procedures, including derivatization to its dimethyl ester for GC analysis.[8]- Follow established EPA methods (e.g., Method 548.1) for sample extraction, derivatization, and analysis.[8][18] - Ensure all glassware is thoroughly cleaned to avoid contamination.
Analytical Method: The choice of analytical detector (e.g., GC/MS or GC/FID) can influence the method detection limit.- Use a validated analytical method with appropriate quality control measures, including laboratory reagent blanks and fortified matrix samples.[18]

Quantitative Data Summary

Table 1: this compound Half-Life in Aquatic Environments

ConditionHalf-Life (days)Reference(s)
Aqueous (overall)4.01[5]
Aerobic conditions~7 or less[1]
Anaerobic conditions10[1]
Field studies (average)4 - 10[6]

Table 2: Factors Influencing this compound Efficacy

FactorInfluence on EfficacyReference(s)
Water Temperature Increased efficacy at ≥ 65°F (18°C)[1]
Plant Growth Stage Most effective on actively growing plants[9][11]
pH Stable at pH 5 and 9; breaks down at pH 7[1]
Water Movement Can reduce contact time and efficacy[11][14]
Microbial Activity Primary degradation pathway[1][6]

Experimental Protocols

Protocol 1: General Efficacy Testing of this compound on Submersed Aquatic Plants

This protocol provides a general framework for assessing the efficacy of this compound. Specific parameters should be optimized based on the target plant species and experimental objectives.

  • Plant Culture: Propagate the target aquatic plant species in a controlled environment (e.g., growth chamber or greenhouse). Ensure plants are healthy and in an active growth phase.

  • Acclimation: Transfer plants to experimental aquaria and allow them to acclimate for a specified period.

  • Treatment Preparation: Prepare stock solutions of the desired this compound formulation. Perform serial dilutions to achieve the target experimental concentrations.

  • Application: Apply the this compound solution to the water column of the treatment aquaria. Include a control group with no this compound.

  • Parameter Monitoring: Throughout the experiment, monitor and record key water quality parameters, including temperature, pH, and dissolved oxygen.

  • Efficacy Assessment: At predetermined time points, assess plant health and biomass. This can be done through visual ratings, chlorophyll (B73375) content analysis, or dry weight measurements.

  • Data Analysis: Statistically analyze the data to determine the effect of different this compound concentrations on the target plant species.

Protocol 2: Measuring this compound Concentration in Water Samples (Based on EPA Method 548.1)

This is a summarized protocol. For detailed procedures, refer to the official EPA Method 548.1 documentation.[13]

  • Sample Collection: Collect water samples in glass containers. Dechlorinate if necessary with sodium thiosulfate.[18]

  • Extraction: Pass the water sample through a liquid/solid extraction (LSE) cartridge to retain the this compound.

  • Elution: Elute the this compound from the LSE cartridge using acidic methanol.

  • Derivatization: Add methylene (B1212753) chloride as a co-solvent and heat to form the dimethyl ester of this compound.

  • Partitioning: Add salted reagent water and partition the ester into methylene chloride.

  • Concentration: Reduce the extract volume using a nitrogen purge.

  • Analysis: Analyze the concentrated extract using Gas Chromatography with a Mass Spectrometer (GC/MS) or Flame Ionization Detector (GC/FID).

Visualizations

Factors_Influencing_Endothall_Efficacy cluster_environmental Environmental Factors cluster_application Application Factors cluster_plant Plant Factors Water_Temp Water Temperature Efficacy This compound Efficacy Water_Temp->Efficacy pH pH pH->Efficacy Water_Hardness Water Hardness Water_Hardness->Efficacy Microbial_Activity Microbial Activity Microbial_Activity->Efficacy Degradation Water_Movement Water Movement Water_Movement->Efficacy Dilution Formulation Formulation (Dipotassium vs. Monoamine) Formulation->Efficacy Concentration Concentration Concentration->Efficacy Exposure_Time Exposure Time Exposure_Time->Efficacy Adjuvants Use of Adjuvants Adjuvants->Efficacy Plant_Species Plant Species Plant_Species->Efficacy Growth_Stage Growth Stage Growth_Stage->Efficacy Plant_Density Plant Density Plant_Density->Efficacy

Caption: Factors influencing this compound efficacy in experimental setups.

Experimental_Workflow start Start: Plant Culture & Acclimation prep This compound Solution Preparation start->prep application Herbicide Application prep->application monitoring Monitor Water Quality (Temp, pH, DO) application->monitoring assessment Efficacy Assessment (Biomass, Visual Rating) monitoring->assessment analysis Data Analysis assessment->analysis end End: Results analysis->end

Caption: General experimental workflow for this compound efficacy testing.

References

Enhancing the delivery of Endothall to target cells or tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Endothall in their experiments. The focus is on enhancing the delivery of this potent Protein Phosphatase 2A (PP2A) inhibitor to target cells or tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound's primary mechanism of action is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). By inhibiting PP2A, this compound prevents the dephosphorylation of numerous substrate proteins, leading to their hyperphosphorylation and subsequent alteration of various signaling pathways that control cell cycle, growth, and apoptosis.[1][][3][4]

Q2: Why is enhancing the delivery of this compound to specific target cells important?

A2: this compound, as a potent inhibitor of a crucial cellular enzyme, can have off-target effects and potential toxicity to healthy cells and tissues.[5] Enhancing its delivery to specific target cells or tissues increases its therapeutic index by maximizing its efficacy at the site of action while minimizing systemic toxicity.[6][7] Targeted delivery can also overcome biological barriers and improve the bioavailability of the compound.[5][8][9]

Q3: What are the potential strategies for enhancing the targeted delivery of this compound?

A3: Several strategies used for other small molecules can be adapted for this compound:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility, stability, and circulation time, and can be further modified with targeting ligands.[5][8][10][11]

  • Nanoparticle Formulation: Loading this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can facilitate targeted delivery through the enhanced permeability and retention (EPR) effect in tumors or by surface functionalization with targeting moieties.[7][8][12]

  • Antibody-Drug Conjugates (ADCs): Although more complex for small molecules, a derivative of this compound could potentially be conjugated to a monoclonal antibody that targets a specific cell surface antigen, offering highly specific delivery.[13][14][15]

Q4: How can I assess the efficacy of my targeted this compound delivery system?

A4: The efficacy of a targeted this compound delivery system can be evaluated through a series of in vitro experiments:

  • Cell Viability Assays: Assays such as MTT, MTS, or WST-1 can be used to determine the cytotoxicity of the this compound formulation on target cells versus non-target cells.[16][17][18]

  • Cellular Uptake Studies: Techniques like flow cytometry or fluorescence microscopy can quantify the internalization of the delivery vehicle (e.g., fluorescently labeled liposomes or nanoparticles) into target cells.[12][19][20][21][22]

  • Intracellular Drug Concentration Measurement: Advanced techniques like mass spectrometry can be used to measure the concentration of this compound inside the target cells.[15][23][24][25][26]

  • Western Blotting: This can be used to assess the phosphorylation status of PP2A downstream targets to confirm the inhibitory effect of the delivered this compound.

Troubleshooting Guides

Liposomal Encapsulation of this compound
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency (EE%) This compound is a hydrophilic small molecule, which can be challenging to encapsulate efficiently in the aqueous core of liposomes.[3]- Optimize the preparation method: Methods like reverse-phase evaporation, dehydration-rehydration, or freeze-thaw are often more effective for hydrophilic drugs than simple thin-film hydration.[3] - Vary the lipid composition: The charge and fluidity of the lipid bilayer can influence encapsulation. Experiment with different lipid compositions. - Active Loading: If a suitable ion gradient can be established, active or remote loading can significantly increase the encapsulation of ionizable small molecules.[8][11]
Poor In Vitro Efficacy - Inefficient release of this compound from the liposomes within the target cell. - Low cellular uptake of the liposomes.- Modify liposome (B1194612) formulation for enhanced release: Incorporate pH-sensitive lipids that are disrupted in the acidic environment of endosomes. - Enhance cellular uptake: Decorate the liposome surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors on the target cells.[27]
Liposome Aggregation - Improper lipid composition or surface charge. - High concentration of liposomes.- Incorporate PEGylated lipids: This creates a hydrophilic shell that prevents aggregation.[27] - Optimize the zeta potential: A higher absolute zeta potential can increase electrostatic repulsion between liposomes. - Work with appropriate concentrations: Determine the optimal concentration range for your formulation.
Nanoparticle-Based Delivery of this compound
Issue Potential Cause Troubleshooting Steps
Low Drug Loading - Poor affinity of this compound for the nanoparticle matrix. - Suboptimal formulation process.- Select an appropriate nanoparticle material: For a hydrophilic drug like this compound, hydrogel-based nanoparticles might be more suitable than highly hydrophobic polymers. - Optimize the formulation parameters: Factors such as pH, solvent, and stirring speed during formulation can significantly impact drug loading.
Inconsistent Particle Size and Distribution - Variations in the manufacturing process. - Aggregation of nanoparticles.- Standardize the synthesis protocol: Ensure consistent parameters such as temperature, pH, and mixing speed. - Use a stabilizer: Incorporate surfactants or polymers that prevent aggregation. - Purify the nanoparticles: Use techniques like centrifugation or dialysis to remove aggregates and obtain a more uniform size distribution.[17][28]
High Off-Target Cytotoxicity - "Leaky" nanoparticles leading to premature drug release. - Non-specific uptake by healthy cells.- Improve drug retention: Cross-link the nanoparticle matrix to slow down drug diffusion. - Enhance targeting specificity: Increase the density of targeting ligands on the nanoparticle surface.[12] - PEGylation: Surface modification with polyethylene (B3416737) glycol (PEG) can reduce non-specific uptake by the reticuloendothelial system.[8]
Antibody-Drug Conjugate (ADC) Approach for an this compound Derivative
Issue Potential Cause Troubleshooting Steps
Low Drug-to-Antibody Ratio (DAR) - Inefficient conjugation chemistry. - Steric hindrance from the this compound derivative. - Presence of interfering substances in the antibody buffer.[29]- Optimize conjugation conditions: Adjust pH, temperature, and reaction time. - Use a different linker: A longer, more flexible linker might overcome steric hindrance. - Purify the antibody: Ensure the antibody buffer is free of substances like Tris, glycine, or BSA that can interfere with the conjugation reaction.[29]
ADC Aggregation - Increased hydrophobicity of the ADC after conjugation.- Optimize the DAR: A lower DAR may reduce aggregation. - Formulation optimization: Use excipients that prevent aggregation. - Purification: Use size-exclusion chromatography to remove aggregates.
Loss of Antibody Binding Affinity - Conjugation at or near the antigen-binding site.- Site-specific conjugation: Use technologies that allow conjugation at specific sites away from the antigen-binding region.

Data Presentation

Table 1: Representative Encapsulation/Conjugation and Efficacy Data for Small Molecule Delivery Systems

Delivery SystemSmall MoleculeEncapsulation/Conjugation EfficiencyIn Vitro Efficacy (Target Cells)Reference
LiposomesDoxorubicin~90%IC50: ~0.3-0.6 µM[21][22]
Resiquimod>3% (by mass with remote loading)Increased nitrite (B80452) production in macrophages[30]
Polymeric NanoparticlesItraconazole>90%N/A[28]
Flurbiprofen>90%N/A[28]
Antibody-Drug ConjugateExatecan DerivativeDAR: 2-4Potent cytotoxicity (sub-nanomolar IC50)

Note: This table presents example data from the literature for other small molecules to provide a general reference for expected outcomes. Actual results for this compound will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.[31]

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.[19]

  • Characterization: Determine the liposome size and zeta potential using dynamic light scattering (DLS). Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using a validated analytical method (e.g., HPLC).[][27][32]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.[21][22]

  • Treatment: Treat the cells with serial dilutions of free this compound and your this compound-loaded delivery system. Include untreated cells as a negative control and a vehicle-only control (e.g., empty liposomes).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[21][22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry
  • Fluorescent Labeling: Label your delivery system (e.g., liposomes or nanoparticles) with a fluorescent dye.

  • Cell Seeding: Seed target cells in 6-well plates and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently labeled delivery system at various concentrations and for different time points.

  • Cell Harvesting: Wash the cells with PBS to remove non-internalized particles and detach them using trypsin.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells. This will provide a quantitative measure of the percentage of cells that have taken up the delivery system and the relative amount of uptake per cell.[12][19]

Visualizations

PP2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates c_Myc c_Myc ERK->c_Myc Activates PP2A PP2A PP2A->Akt Inhibits PP2A->ERK Inhibits This compound This compound This compound->PP2A Inhibits c_Myc->Proliferation_Survival

Caption: PP2A's role in key signaling pathways.

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation This compound This compound Formulation Encapsulation/ Conjugation This compound->Formulation Delivery_Vehicle Liposome/Nanoparticle Delivery_Vehicle->Formulation Characterization Size, Zeta, EE% Formulation->Characterization Treatment Treatment Characterization->Treatment Cell_Culture Target Cells & Non-Target Cells Cell_Culture->Treatment Cell_Viability MTT Assay Treatment->Cell_Viability Cellular_Uptake Flow Cytometry Treatment->Cellular_Uptake Mechanism_Confirmation Western Blot Treatment->Mechanism_Confirmation

Caption: Experimental workflow for targeted this compound delivery.

Logical_Relationship Goal Enhance this compound Delivery Strategy Targeted Delivery System Goal->Strategy Liposomes Liposomes Strategy->Liposomes Nanoparticles Nanoparticles Strategy->Nanoparticles ADCs Antibody-Drug Conjugates Strategy->ADCs Outcome Increased Efficacy & Reduced Toxicity Liposomes->Outcome Nanoparticles->Outcome ADCs->Outcome

Caption: Logic of enhancing this compound delivery.

References

Validation & Comparative

A Comparative Guide to PP2A Inhibitors: Endothall vs. Okadaic Acid and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and characteristics of Endothall and Okadaic Acid, two prominent inhibitors of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] Its dysregulation is implicated in diseases like cancer and neurodegenerative disorders, making its inhibitors invaluable tools for research and potential therapeutic development.[1][2][3]

This document presents quantitative data, detailed experimental methodologies, and visual diagrams of key cellular and experimental pathways to assist researchers in selecting the appropriate inhibitor for their experimental needs.

Potency Comparison of PP2A Inhibitors

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A lower IC50 value signifies a more potent inhibitor.[4]

Okadaic Acid is a highly potent and selective inhibitor of PP2A, consistently demonstrating IC50 values in the low- to sub-nanomolar range.[5][6][7] It is significantly more potent against PP2A than against Protein Phosphatase 1 (PP1).[6][7]

This compound, a derivative of cantharidin (B1668268), also inhibits PP1 and PP2A.[8][9] Studies indicate that the catalytic subunit of PP2A is 5- to 12-fold more sensitive to cantharidin analogues like this compound than the PP1 subunit.[9] The in vitro inhibitory potency of these related compounds follows the sequence: Cantharidin > this compound > this compound Thioanhydride (ETA).[8] However, the in vivo potency is reversed (ETA > Cantharidin > this compound), which may be attributed to differences in cell permeability.[8]

The following table summarizes the potency of this compound, Okadaic Acid, and other commonly used PP2A inhibitors.

InhibitorTarget(s)IC50 for PP2AIC50 for PP1Selectivity (PP1/PP2A)Notes
Okadaic Acid PP2A, PP1, PP4, PP50.07 - 1 nM [5][7][10]3 - 50 nM[5][10]~100-foldPotent and highly selective for PP2A over PP1. Widely used as a standard PP2A inhibitor.
This compound PP2A, PP1Potency is less than Cantharidin in vitro.[8]Inhibits PP1.[8][9]PP2A is 5-12x more sensitive than PP1 to cantharidin analogues.[9]A cantharidin-analogue herbicide. Its thioanhydride derivative is more potent in vivo.[8]
Cantharidin PP2A, PP1More potent than this compound in vitro.[8]Inhibits PP1.[9]Lower selectivity than Okadaic Acid.[11]Natural toxin; parent compound for this compound.
Calyculin A PP1, PP2A0.5 - 1 nM[6]~2 nM[6]~2 to 4-foldPotently inhibits both PP1 and PP2A with low selectivity.
Microcystin-LR PP1, PP2A~0.05 nM[12]Not specifiedNot specifiedA potent cyanobacterial toxin that strongly inhibits PP2A.[12]
Fostriecin PP2A, PP4Highly potentLow potency≥ 10,000-foldExhibits extremely high selectivity for PP2A/PP4 over PP1/PP5.[11]

Experimental Protocols

Measuring PP2A Inhibition: A Colorimetric Phosphatase Assay

A common and reliable method for determining the potency of PP2A inhibitors is a colorimetric assay using a recombinant PP2A enzyme and a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).[13] This nonradioactive technique measures the production of p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.[13][14]

Key Materials:

  • Recombinant human PP2A catalytic subunit (rhPP2Ac)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and BSA)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Test inhibitors (e.g., this compound, Okadaic Acid) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds (e.g., this compound, Okadaic Acid) in the assay buffer. Include a "no inhibitor" control (buffer only).

  • Plate Setup: To each well of a 96-well microplate, add 50 µL of the appropriate inhibitor dilution or control buffer.

  • Enzyme Addition: Add 100 µL of the PP2A enzyme solution (e.g., 0.65 units of rhPP2Ac) to each well.

  • Substrate Addition & Incubation: Add 100 µL of the pNPP substrate solution to each well to start the reaction. Seal the plate, mix gently, and incubate for 30-60 minutes at a controlled temperature (e.g., 36°C).[13]

  • Measurement: After incubation, measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_reagents Prepare Enzyme and Substrate (pNPP) Solutions add_inhibitor 1. Add Inhibitor Dilutions to Wells prep_reagents->add_inhibitor add_enzyme 2. Add PP2A Enzyme add_inhibitor->add_enzyme add_substrate 3. Add pNPP Substrate (Starts Reaction) add_enzyme->add_substrate incubate 4. Incubate at 36°C add_substrate->incubate measure Measure Absorbance (405 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for a colorimetric PP2A inhibition assay.

Signaling Pathway Context: PP2A in MAP Kinase Regulation

PP2A is a critical negative regulator of multiple signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathway.[1][15] This pathway is essential for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key kinases in this cascade, such as MEK and ERK.[15] Inhibition of PP2A by compounds like Okadaic Acid or this compound removes this "brake," leading to sustained activation of the MAP kinase pathway.[15] This mechanism makes PP2A inhibitors powerful tools for studying the downstream effects of unchecked kinase signaling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation PP2A PP2A PP2A->MEK PP2A->ERK Inhibitors Okadaic Acid, This compound Inhibitors->PP2A Inhibit

PP2A's role as a negative regulator in the MAPK signaling pathway.

References

Endothall vs. cantharidin: a comparative analysis of their mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the mechanisms, inhibitory profiles, and experimental evaluation of two potent serine/threonine protein phosphatase inhibitors.

Endothall (B106541) and cantharidin (B1668268) are structurally related toxins known for their potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1] While cantharidin, a natural product from blister beetles, is well-characterized for its vesicant properties and antitumor potential, this compound is primarily recognized as a commercial herbicide.[2][3][4] This guide provides a comparative analysis of their mechanisms, presents quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes the core signaling pathway they disrupt.

Mechanism of Action: A Shared Target

Both this compound and cantharidin exert their primary biological effects by inhibiting key serine/threonine protein phosphatases.[1] These enzymes are crucial regulators of numerous cellular processes, and their inhibition leads to a state of hyperphosphorylation, disrupting vital signaling cascades.[2]

  • Cantharidin : At the molecular level, cantharidin is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A).[2][5][6] By binding to the catalytic subunit of PP2A, it disrupts the dephosphorylation of numerous substrate proteins. This leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, destabilization of the cytoskeleton, activation of stress-activated protein kinases (like JNK), and ultimately, induction of apoptosis (programmed cell death).[2][5][6] Its antitumor properties are largely attributed to these effects.[4]

  • This compound : As a close chemical analogue of cantharidin, this compound shares the same molecular target.[3] It effectively inhibits both PP1 and PP2A, with studies indicating that PP2A is the more sensitive target.[1] The inhibition of these phosphatases in plants disrupts signal transduction pathways essential for growth and development, leading to its herbicidal activity.[1] While its effects on animal cells are less studied than cantharidin's, the shared mechanism implies similar downstream cellular consequences.

The key difference in their inhibitory profile lies in their relative potency and selectivity. In vitro, cantharidin is generally a more potent inhibitor than this compound.[7] However, the in vivo effectiveness can be influenced by factors like cell permeability.[7][8]

Quantitative Inhibitory Data

The inhibitory potency of these compounds against their primary targets, PP1 and PP2A, is a critical parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTarget PhosphataseIC50 Value (µM)Reference
Cantharidin PP13.6[9]
PP2A0.36[9]
Norcantharidin PP15.31[9]
PP2A2.9[9]
This compound PP1Less potent than Cantharidin in vitro[7][10]
PP2ALess potent than Cantharidin in vitro[1][7][10]

Note: Specific IC50 values for this compound are less consistently reported in comparative studies, but its lower potency in vitro compared to cantharidin is well-established.[7][10]

Signaling Pathway Disruption

Inhibition of PP2A by either cantharidin or this compound initiates a signaling cascade that culminates in apoptosis. This pathway involves the hyperphosphorylation of key regulatory proteins. For instance, the inhibition of PP2A can lead to the accumulation of phosphorylated (and thus inactivated) Bcl-2, an anti-apoptotic protein, and the activation of pro-apoptotic pathways.

PP2A_Inhibition_Pathway cluster_downstream Downstream Signaling Cantharidin Cantharidin / this compound PP2A PP2A (Active) Cantharidin->PP2A PP2A_inactive PP2A (Inactive) Bcl2_p p-Bcl-2 (Inactive) Bcl2 Bcl-2 (Active) Bcl2_p->Bcl2 Dephosphorylation Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Activation

Caption: PP2A inhibition by Cantharidin/Endothall leads to apoptosis.

Key Experimental Protocols

Evaluating the effects of this compound and cantharidin requires specific biochemical and cellular assays. Below are methodologies for two fundamental experiments.

A. In Vitro Protein Phosphatase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified protein phosphatase.

  • Objective: To determine the IC50 value of this compound or cantharidin for PP1 and PP2A.

  • Principle: A chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or DiFMUP) is used.[11][12] The phosphatase enzyme cleaves the phosphate group from the substrate, generating a product that can be quantified by spectrophotometry or fluorometry. The rate of product formation is inversely proportional to the inhibitor's potency.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.05% Triton X-100, pH 7.0), purified recombinant PP1 or PP2A enzyme, pNPP substrate solution, and serial dilutions of the inhibitor (cantharidin/endothall) in DMSO.

    • Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the purified enzyme. Allow a brief pre-incubation period (e.g., 10-15 minutes) at 30°C for the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).

    • Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) Setup 2. Assay Plate Setup (Add Buffer, Inhibitor, Enzyme) Prep->Setup PreInc 3. Pre-incubation (15 min @ 30°C) Setup->PreInc Init 4. Reaction Initiation (Add Substrate) PreInc->Init Inc 5. Incubation (30-60 min @ 30°C) Init->Inc Stop 6. Reaction Termination (Add Stop Solution) Inc->Stop Read 7. Data Acquisition (Read Absorbance @ 405nm) Stop->Read Analyze 8. Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for an in vitro protein phosphatase inhibition assay.

B. Cell Viability (MTT) Assay

This cell-based assay is used to assess the cytotoxic effects of the compounds on cultured cells.

  • Objective: To measure the dose-dependent effect of this compound or cantharidin on the viability of a specific cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., a cancer cell line like PANC-1) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[5]

    • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of cantharidin or this compound. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound and cantharidin are powerful tools for studying cellular signaling due to their specific inhibition of PP1 and PP2A. While they share a core mechanism of inducing hyperphosphorylation and apoptosis, their potencies differ, with cantharidin generally showing higher activity in vitro.[1][7] Cantharidin's well-documented effects on various cancer cell lines make it a subject of interest in oncology research, whereas this compound's primary application as a herbicide highlights the conservation of this critical phosphatase-regulated pathway across kingdoms.[4] For researchers, the choice between these compounds may depend on the desired potency, the biological system under investigation, and the specific cellular process being explored. The experimental protocols provided herein offer a foundational approach to quantitatively assess and compare their effects.

References

Validating the Selective Herbicidal Activity of Endothall in Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Endothall with alternative active ingredients. The information presented is supported by experimental data from laboratory settings to assist researchers in evaluating its selective efficacy.

Comparative Performance of this compound and Alternatives

The selective herbicidal activity of this compound has been evaluated against several common aquatic plant species. Its efficacy is compared here with other widely used aquatic herbicides: Diquat, Fluridone, 2,4-D, and Glyphosate. The following tables summarize the quantitative data on biomass reduction and physiological impacts.

Table 1: Comparative Efficacy (Biomass Reduction) on Susceptible Aquatic Weeds
HerbicideTarget SpeciesConcentration (mg/L)Exposure Time (hours)Biomass Reduction (%)Reference
This compound Eurasian watermilfoil (Myriophyllum spicatum)0.548>85[1]
1.036>85[1]
3.018>85[1]
Hydrilla (Hydrilla verticillata)2.048>85[1]
3.024>85[1]
Diquat Eurasian watermilfoil (Myriophyllum spicatum)0.185 - 0.372.5 - 4.5 (half-life)97 - 100[2]
Egeria (Egeria densa)0.185 - 0.372.5 - 4.5 (half-life)97 - 100[2]
2,4-D Eurasian watermilfoil (Myriophyllum spicatum)1.0 - 2.024 - 36Severe injury/complete control
Fluridone Eurasian watermilfoil (Myriophyllum spicatum)0.004 - 0.005 (4-5 ppb)60 daysEffective control
Hydrilla (Hydrilla verticillata)0.012 (12 ppb)>60 daysEffective control
Table 2: Efficacy on Tolerant or Non-Target Aquatic Plants
HerbicideNon-Target SpeciesConcentration (mg/L)ObservationReference
This compound Coontail (Ceratophyllum demersum)0.5, 1.0, 2.0No effect
Elodea (Elodea canadensis)0.5, 1.0, 2.0No effect
Diquat American pondweed (Potamogeton nodosus)0.185 - 0.3746 - 85% biomass reduction[2]
Fluridone Vallisneria (Vallisneria americana)Not specifiedTolerant

Mechanism of Action

This compound is a selective contact herbicide with a multi-faceted mode of action. It is known to interfere with several key physiological processes in susceptible plants:

  • Inhibition of Protein Synthesis: this compound disrupts the normal synthesis of proteins, which are essential for plant growth and development.

  • Inhibition of Lipid Synthesis: It also affects the synthesis of lipids, crucial components of cell membranes.

  • Disruption of Cell Membrane Integrity: By affecting both protein and lipid synthesis, this compound leads to a loss of cell membrane integrity, causing cellular leakage and rapid tissue necrosis.

Alternative herbicides operate through different mechanisms:

  • Diquat: A contact herbicide that acts as a cell membrane disrupter by producing reactive oxygen species.

  • Fluridone: A systemic herbicide that inhibits carotenoid biosynthesis, leading to chlorophyll (B73375) degradation and bleaching of the plant tissue.

  • 2,4-D: A systemic herbicide that mimics the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible broadleaf plants.

  • Glyphosate: A systemic herbicide that inhibits the EPSP synthase enzyme, which is critical for the synthesis of aromatic amino acids.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings in a laboratory setting.

Laboratory Bioassay for Herbicidal Efficacy (Biomass Reduction)

This protocol outlines the general procedure for assessing the efficacy of herbicides on aquatic plants in a controlled laboratory environment.

a. Plant Culture and Acclimation:

  • Collect healthy apical tips (10-15 cm) of the target and non-target plant species.

  • Plant the tips in sediment-filled beakers or pots. The sediment should be amended with a slow-release fertilizer to ensure nutrient availability.

  • Place the planted beakers in aquaria filled with a suitable culture medium (e.g., Smart and Barko medium).

  • Acclimate the plants in a controlled environment growth chamber with a defined photoperiod (e.g., 14:10 hour light:dark cycle), light intensity, and temperature (e.g., 21 ± 2°C) for a period of 2-3 weeks, or until robust growth is observed.

b. Herbicide Treatment:

  • Prepare stock solutions of this compound and the selected alternative herbicides.

  • In a static or flow-through exposure system, introduce the herbicides to the aquaria at a range of concentrations. Include an untreated control group.

  • For each concentration, use a minimum of three replicate aquaria.

  • Maintain the desired herbicide concentration for a specific exposure time (e.g., 24, 48, 72 hours). In flow-through systems, this is managed by the continuous introduction of the herbicide solution.

c. Post-Treatment and Data Collection:

  • After the exposure period, transfer the plants to herbicide-free water for a recovery period (e.g., 2-4 weeks).

  • At the end of the recovery period, harvest the above-ground biomass from each beaker.

  • Dry the biomass in an oven at 70°C to a constant weight.

  • Calculate the percent biomass reduction for each treatment relative to the untreated control.

  • Analyze the dose-response data to determine the EC50 (Effective Concentration causing 50% inhibition) for each herbicide on each plant species.

Assay for Inhibition of Protein Synthesis ([³H]-Leucine Incorporation)

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

a. Plant Material and Treatment:

  • Use apical tips of the target plant species.

  • Incubate the plant material in a buffer solution containing the test herbicide at various concentrations for a predetermined time.

b. Radiolabeling:

  • Add [³H]-Leucine to the incubation medium to a final concentration that ensures saturation of uptake.

  • Incubate for a short period (e.g., 1-3 hours) to allow for the incorporation of the radiolabel into newly synthesized proteins.

c. Protein Precipitation and Scintillation Counting:

  • Stop the incorporation reaction by adding trichloroacetic acid (TCA).

  • Wash the plant tissue sequentially with TCA and ethanol (B145695) to remove unincorporated [³H]-Leucine.

  • Solubilize the protein pellet.

  • Measure the radioactivity of the solubilized protein using a liquid scintillation counter.

  • Compare the radioactivity in herbicide-treated samples to that of the untreated control to determine the percent inhibition of protein synthesis.

Assay for Inhibition of Lipid Synthesis ([¹⁴C]-Acetate Incorporation)

This protocol assesses the impact of herbicides on lipid synthesis by tracking the incorporation of a radiolabeled precursor.

a. Plant Material and Treatment:

  • Use leaf discs or apical tips from the target plant species.

  • Incubate the plant material in a buffer solution containing the test herbicide at various concentrations.

b. Radiolabeling:

  • Introduce [¹⁴C]-Acetate to the incubation medium. Acetate is a precursor for fatty acid synthesis.

  • Incubate for a defined period to allow for the incorporation of the radiolabel into lipids.

c. Lipid Extraction and Analysis:

  • Extract the total lipids from the plant tissue using a solvent system (e.g., chloroform:methanol).

  • Separate the different lipid classes using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the total lipid extract and in individual lipid fractions using a liquid scintillation counter or by autoradiography of the TLC plate.

  • Calculate the percent inhibition of lipid synthesis by comparing the radioactivity in treated samples to the control.

Visualizations

The following diagrams illustrate the experimental workflow for validating herbicidal activity and the proposed signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation plant_culture Plant Culture & Acclimation treatment_application Herbicide Application (Dose-Response) plant_culture->treatment_application herbicide_prep Herbicide Stock Solution Preparation herbicide_prep->treatment_application incubation Controlled Incubation (Defined Exposure Time) treatment_application->incubation biomass_measurement Biomass Measurement (Dry Weight) incubation->biomass_measurement protein_synthesis_assay Protein Synthesis Assay ([³H]-Leucine) incubation->protein_synthesis_assay lipid_synthesis_assay Lipid Synthesis Assay ([¹⁴C]-Acetate) incubation->lipid_synthesis_assay chlorophyll_assay Chlorophyll Content Assay incubation->chlorophyll_assay data_analysis Data Analysis (EC50 Calculation) biomass_measurement->data_analysis protein_synthesis_assay->data_analysis lipid_synthesis_assay->data_analysis chlorophyll_assay->data_analysis comparison Comparative Efficacy & Selectivity Assessment data_analysis->comparison

Caption: Experimental workflow for validating herbicidal activity.

Endothall_Signaling_Pathway cluster_cellular_processes Cellular Processes cluster_plant_response Plant Response This compound This compound protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits lipid_synthesis Lipid Synthesis This compound->lipid_synthesis Inhibits cell_membrane Cell Membrane Integrity This compound->cell_membrane Disrupts protein_synthesis->cell_membrane Maintains lipid_synthesis->cell_membrane Maintains cellular_leakage Cellular Leakage cell_membrane->cellular_leakage Leads to tissue_necrosis Tissue Necrosis cellular_leakage->tissue_necrosis plant_death Plant Death tissue_necrosis->plant_death

Caption: Proposed mechanism of action for this compound.

References

A Comparative Analysis of Endothall Formulations for Aquatic Plant Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothall, a widely utilized contact herbicide, is a critical tool for managing nuisance aquatic vegetation. Its efficacy, however, is highly dependent on the specific formulation employed. This guide provides a detailed comparison of the two primary this compound formulations: the dipotassium (B57713) salt (found in products like Aquathol K® and Cascade®) and the mono(N,N-dimethylalkylamine) salt (the active ingredient in products such as Hydrothol 191® and Teton®). This analysis is supported by experimental data to aid in the selection of the most appropriate formulation for specific research and management objectives.

Performance on Target Organisms: Efficacy Data

The choice between the dipotassium and monoamine salt formulations of this compound often hinges on the target aquatic plant species and the desired speed of control. The monoamine salt formulation is generally recognized as being more potent and faster-acting, particularly on algae.[1]

Table 1: Efficacy of this compound Formulations on Common Aquatic Weeds

Target OrganismThis compound FormulationApplication Rate (mg/L a.i.)Exposure TimeBiomass Reduction (%)Reference
Eurasian Watermilfoil (Myriophyllum spicatum)Dipotassium Salt (Aquathol® K)1.510 weeks post-treatmentSignificant decrease[2][3]
Eurasian Watermilfoil (Myriophyllum spicatum)Dipotassium Salt (Aquathol® K)0.5 - 4.08 weeks post-treatmentEffective control at all rates[4]
Hydrilla (Hydrilla verticillata)Dipotassium Salt3-Effective control[5]
Sago Pondweed (Potamogeton pectinatus)Dipotassium Salt (Aquathol® K)0.3 - 0.484 hours60 - 98%[6]
Curlyleaf Pondweed (Potamogeton crispus)Dipotassium Salt (Aquathol® K)0.5 - 4.08 weeks post-treatmentEffective control at all rates[4]
Coontail (Ceratophyllum demersum)Dipotassium Salt (Aquathol® K)4.08 weeks post-treatmentControlled[4]
Various submerged weedsMono(N,N-dimethylalkylamine) Salt0.5 - 3.06 - 12 hoursQuick results[7]
Algae (planktonic, filamentous, branched)Mono(N,N-dimethylalkylamine) Salt (Hydrothol® 191)0.05 - 0.3-Excellent control[8][9]

Impact on Non-Target Organisms: A Comparative Toxicity Profile

A critical consideration in the application of any herbicide is its potential impact on non-target organisms. Toxicological data consistently demonstrates that the mono(N,N-dimethylalkylamine) salt formulation of this compound is significantly more toxic to aquatic fauna, particularly fish and invertebrates, than the dipotassium salt formulation.[10][11][12]

The dipotassium salt is generally considered to have a wide margin of safety for fish at typical application rates.[13][14][15] In contrast, the monoamine salt is lethal to many aquatic organisms at similar concentrations and its use is not recommended in areas where fisheries are an important resource.[10][12]

Table 2: Acute Toxicity (96-hour LC50) of this compound Formulations to Aquatic Organisms

OrganismThis compound FormulationLC50 (ppm)Reference
Rainbow TroutDipotassium Salt (40.3%)230 - 450[10]
BluegillDipotassium Salt (40.3%)343 - 450[10]
Channel CatfishDipotassium Salt (40.3%)>150[10]
ScudDipotassium Salt (40.3%)313[10]
Rainbow TroutMono(N,N-dimethylalkylamine) Salt (53%)-
BluegillMono(N,N-dimethylalkylamine) Salt (53%)0.94[10]
Channel CatfishMono(N,N-dimethylalkylamine) Salt (53%)0.49[10]
Grass ShrimpMono(N,N-dimethylalkylamine) Salt (53%)0.05[10]
StonefliesMono(N,N-dimethylalkylamine) Salt (53%)0.05[10]
Mysid ShrimpMono(N,N-dimethylalkylamine) SaltMost sensitive[10]
Water FleaMono(N,N-dimethylalkylamine) SaltMost sensitive[10]

Mechanism of Action

The herbicidal mode of action for this compound is multifaceted and not entirely elucidated. It is known to be a contact herbicide that rapidly damages plant cells.[12] The primary mechanisms are believed to involve the inhibition of protein and lipid synthesis, as well as the disruption of cellular membrane integrity. This leads to a cascade of events culminating in cell death and the desiccation of plant tissue.

G Simplified Proposed Mechanism of Action for this compound This compound This compound Cell Plant Cell This compound->Cell Protein_Synthase Protein Phosphatase 2A (PP2A) & other phosphatases Cell->Protein_Synthase Inhibition Membrane_Integrity Cell Membrane Integrity Cell->Membrane_Integrity Disruption Protein_Synthesis Protein Synthesis Protein_Synthase->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Protein_Synthase->Lipid_Synthesis Cell_Death Cell Leakage & Death Protein_Synthesis->Cell_Death Leads to Lipid_Synthesis->Cell_Death Leads to Membrane_Integrity->Cell_Death Leads to G General Workflow for Aquatic Herbicide Efficacy Trials cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Site_Selection Site Selection & Characterization Baseline_Sampling Baseline Plant Sampling (Biomass, Frequency) Site_Selection->Baseline_Sampling Herbicide_Application Herbicide Application Baseline_Sampling->Herbicide_Application Post_Treatment_Sampling Post-Treatment Sampling (e.g., 2, 4, 8 weeks) Herbicide_Application->Post_Treatment_Sampling Data_Analysis Data Analysis (Biomass Reduction, etc.) Post_Treatment_Sampling->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

References

Endothall: A Selective Tool for Investigating Protein Phosphatase 2A Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Endothall's inhibitory activity on Protein Phosphatase 2A (PP2A) versus other serine/threonine phosphatases, supported by experimental data and detailed protocols.

This compound, a dicarboxylic acid derivative, has emerged as a valuable tool for dissecting the cellular roles of PP2A. Its utility stems from its potent and selective inhibition of PP2A over other major phosphatases, particularly the closely related Protein Phosphatase 1 (PP1). This selectivity allows for more precise interrogation of PP2A-mediated signaling pathways.

Comparative Inhibitory Activity of this compound

Experimental data consistently demonstrates this compound's preference for PP2A. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are significantly lower for PP2A compared to other phosphatases.

PhosphataseThis compound IC50Reference
Protein Phosphatase 2A (PP2A)90 nM[1]
Protein Phosphatase 1 (PP1)5.0 µM[1]
Protein Phosphatase 2B (PP2B)No significant inhibition[2]
Protein Phosphatase 2C (PP2C)No significant inhibition[2]

Experimental Protocols for Assessing Phosphatase Inhibition

The determination of this compound's specificity relies on robust in vitro phosphatase activity assays. Two common colorimetric methods are the Malachite Green Phosphate (B84403) Assay and the p-Nitrophenyl Phosphate (pNPP) Assay.

Malachite Green Phosphate Assay

This assay quantifies the release of inorganic phosphate (Pi) from a phosphorylated substrate upon dephosphorylation by the phosphatase. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Purified phosphatase (PP2A, PP1, etc.)

  • Phosphorylated peptide substrate (e.g., K-R-pT-I-R-R)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% β-mercaptoethanol)

  • Malachite Green Reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified phosphatase to each well.

  • Add the this compound dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes) to allow for dephosphorylation.

  • Stop the reaction and develop the color by adding the Malachite Green Reagent.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

G Workflow for Malachite Green Phosphatase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Phosphatase Solution add_enzyme Add Phosphatase to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction & Develop Color incubate->stop_reaction measure_abs Measure Absorbance (620-650 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Workflow for the Malachite Green Phosphatase Inhibition Assay.
p-Nitrophenyl Phosphate (pNPP) Assay

This assay utilizes a chromogenic substrate, pNPP, which is dephosphorylated by phosphatases to produce p-nitrophenol, a yellow product that can be measured at 405 nm.

Materials:

  • Purified phosphatase (PP2A, PP1, etc.)

  • p-Nitrophenyl Phosphate (pNPP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified phosphatase to each well.

  • Add the this compound dilutions to the respective wells, including a no-inhibitor control.

  • Pre-incubate the plate.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

Biological Context: this compound's Impact on PP2A-Regulated Signaling

PP2A is a crucial negative regulator of numerous signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. By dephosphorylating and inactivating key kinases like MEK and ERK, PP2A helps to control cell proliferation, differentiation, and survival. Inhibition of PP2A by this compound leads to the hyperphosphorylation and sustained activation of these kinases, providing a mechanism to study the downstream consequences of MAPK pathway dysregulation.

G Simplified MAPK Signaling Pathway and PP2A Regulation cluster_pathway MAPK Pathway cluster_regulation Regulation by PP2A Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PP2A PP2A PP2A->MEK PP2A->ERK This compound This compound This compound->PP2A

This compound inhibits PP2A, preventing the dephosphorylation of MEK and ERK.

References

Endothall's Interactions with Other Herbicides Show Potential for Synergistic Efficacy in Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Endothall, a contact herbicide used for controlling submersed aquatic vegetation for over five decades, demonstrates varied interactions when combined with other agents, primarily in the context of aquatic weed management.[1] Research indicates that combining this compound with other herbicides can lead to synergistic effects, enhancing the control of invasive species like hydrilla and Eurasian watermilfoil.[2][3] These combinations may allow for reduced herbicide application rates, potentially lowering costs and environmental impact.[2][4] However, some combinations can also result in antagonistic effects, reducing the overall efficacy.[5]

This compound's primary mode of action involves the inhibition of protein and lipid synthesis and the disruption of cell membranes.[1][6][7] It is a membrane-active compound that causes rapid desiccation of plant tissues.[1][8] Due to its complex and multiple modes of action, the development of resistant plant strains is considered less likely compared to herbicides with a single target site.[1] The U.S. Environmental Protection Agency (EPA) has not identified a common mechanism of toxicity between this compound and any other substances.[9]

Synergistic and Antagonistic Effects in Herbicide Combinations

Studies have explored the combination of this compound with other aquatic herbicides such as diquat (B7796111), copper, 2,4-D, and triclopyr (B129103) to improve the management of invasive aquatic plants.[2][3]

Key Findings:

  • Synergy with Diquat and Copper: Field demonstrations have shown that low rates of this compound (1 mg/L) combined with diquat (0.5 mg/L) or copper (0.5 mg/L) can provide control of hydrilla that is as good as or better than higher rates of this compound (3 mg/L) used alone.[2] A synergistic effect was specifically noted in the treatment of hydrilla when combining 5.0 ppmw of this compound with copper sulfate (B86663) pentahydrate at 1.0 ppmw of copper.[10]

  • Interaction with 2,4-D: The combination of this compound with 2,4-D has yielded mixed results. While some studies show that the combination can increase control of Eurasian watermilfoil, recent research indicates a potential for antagonism.[3][5] When applied together, the translocation of both this compound and 2,4-D from the plant's shoots to its roots was significantly decreased.[5] This reduction in movement within the plant could negatively impact the long-term effectiveness of the treatment.[5] The rapid cell death induced by this compound is thought to be the reason for this limited translocation.[5]

  • Combination with Triclopyr: Similar to 2,4-D, combining this compound with triclopyr increased the control of Eurasian watermilfoil in studies with 12-hour and 24-hour exposure times.[3]

CombinationTarget SpeciesObserved EffectApplication RatesSource
This compound + DiquatHydrillaSynergisticThis compound: 1 mg/L, Diquat: 0.5 mg/L[2]
This compound + CopperHydrillaSynergisticThis compound: 1 mg/L, Copper: 0.5 mg/L[2][10]
This compound + 2,4-DEurasian watermilfoilIncreased Control / Antagonistic (Translocation)This compound: 1.0 mg/L[3][5]
This compound + TriclopyrEurasian watermilfoilIncreased ControlThis compound: 1.0 mg/L[3]

Experimental Protocols

Field Demonstration of Herbicide Combinations for Hydrilla Control

This protocol is based on a field study that evaluated the effectiveness of this compound in combination with other herbicides for controlling hydrilla in a reservoir setting.[2][4]

1. Site Selection and Plot Design:

  • Select a field site with a dense and uniform population of the target aquatic plant (e.g., hydrilla).

  • Establish multiple treatment plots. For example, seven 0.4-hectare plots.

  • Include an untreated reference plot to serve as a control.

2. Herbicide Application:

  • Apply herbicides from an airboat equipped with a dual-tank sprayer and submersed injectors.

  • Keep the herbicide concentrates separate in the tanks to prevent unwanted interactions before application.[2]

  • Apply the herbicides according to the predetermined rates for each treatment plot (see table above for examples).

3. Data Collection and Analysis:

  • Collect plant biomass samples at set intervals post-treatment (e.g., 4, 8, and 12 weeks after treatment and 12 months after treatment).

  • Use methods like a spinning rake to harvest aboveground plant material for biomass assessment.[4]

  • Dry the collected plant material to a constant weight to determine biomass.

  • Statistically compare the biomass from the treated plots to the untreated reference plot to determine the percentage of control.

Laboratory Analysis of Herbicide Translocation

This protocol is based on a study investigating the absorption and translocation of this compound and 2,4-D in hybrid watermilfoil.[5]

1. Plant Propagation:

  • Grow the target aquatic plants (e.g., hybrid watermilfoil) in a controlled environment such as a greenhouse.

  • Use apical shoots for the experiment.

2. Herbicide Treatment:

  • Expose the plants to radiolabeled herbicides (e.g., ¹⁴C-endothall and ¹⁴C-2,4-D) either alone or in combination.

  • The exposure should occur over a defined time course (e.g., 96 hours).

3. Sample Analysis:

  • After the exposure period, separate the plant tissues into shoots and roots.

  • Use a biological oxidizer to combust the plant samples and quantify the amount of radioactivity in each part using a liquid scintillation counter.

  • Calculate the percentage of the applied herbicide that was absorbed and translocated from the shoots to the roots.

4. Data Interpretation:

  • Compare the translocation percentages for the herbicides when applied alone versus in combination.

  • A significant decrease in translocation in the combination treatment compared to the individual treatments indicates an antagonistic interaction.[5]

Visualizing Interactions and Mechanisms

The following diagrams illustrate the conceptual basis of drug interactions and the known mechanism of action for this compound.

Synergy_Antagonism cluster_0 Types of Drug Interaction cluster_1 Outcomes A Drug A Effect Sum Sum of Individual Effects (A + B) A->Sum B Drug B Effect B->Sum Result Observed Combined Effect Synergy Synergy (Observed > Sum) Result->Synergy > Additive Additive (Observed = Sum) Result->Additive = Antagonism Antagonism (Observed < Sum) Result->Antagonism < Endothall_MOA cluster_cellular_effects Cellular Mechanisms of Action cluster_plant_outcome Physiological Outcome in Susceptible Plants This compound This compound Protein_Synth Protein Synthesis This compound->Protein_Synth Inhibits Lipid_Synth Lipid Synthesis This compound->Lipid_Synth Inhibits Membrane Cell Membrane Integrity This compound->Membrane Disrupts Respiration Respiratory Processes This compound->Respiration Affects Contact_Injury Contact Herbicidal Injury Protein_Synth->Contact_Injury Lipid_Synth->Contact_Injury Desiccation Rapid Tissue Desiccation & Wilting Membrane->Desiccation Respiration->Desiccation Experimental_Workflow start Start: Field Study Setup plot_setup 1. Establish Treatment Plots (e.g., 0.4 ha each) start->plot_setup application 2. Apply Herbicide Combinations (e.g., this compound + Diquat) plot_setup->application sampling 3. Collect Biomass Samples (4, 8, 12 weeks post-treatment) application->sampling analysis 4. Dry Biomass to Constant Weight sampling->analysis evaluation 5. Compare Treated vs. Untreated Plots (Assess % Control) analysis->evaluation end End: Determine Synergy/ Antagonism evaluation->end

References

Benchmarking Endothall: A Comparative Analysis Against Novel Herbicide Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established aquatic herbicide Endothall with emerging novel herbicide candidates. While direct comparative field data is limited, this document synthesizes available research to offer a comprehensive overview of their respective mechanisms of action, performance characteristics, and the experimental protocols used for their evaluation.

This compound: The Established Benchmark

This compound is a widely used contact herbicide effective against a broad spectrum of submerged aquatic weeds.[1][2][3][4] It is valued for its relatively rapid action and its ability to be used in a variety of aquatic environments.[5][6]

Mechanism of Action

This compound's primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular processes.[7] This inhibition disrupts multiple signaling pathways, leading to a cascade of effects including:

  • Disruption of cell division: this compound has been shown to interfere with the orientation of the cell division plane and microtubule spindle structures, leading to an arrest of the cell cycle.[8]

  • Inhibition of protein and lipid synthesis: The disruption of cellular signaling pathways ultimately impacts essential biosynthetic processes.[7]

  • Loss of membrane integrity: The culmination of these effects leads to a breakdown of cell membrane integrity and rapid cell death.[7]

Endothall_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Cell_Cycle Cell Cycle Regulation PP2A->Cell_Cycle Regulates Protein_Synth Protein Synthesis PP2A->Protein_Synth Regulates Lipid_Synth Lipid Synthesis PP2A->Lipid_Synth Regulates Membrane Membrane Integrity Cell_Cycle->Membrane Protein_Synth->Membrane Lipid_Synth->Membrane Cell_Death Cell Death Membrane->Cell_Death Loss of Integrity

Performance Data

Studies have demonstrated this compound's efficacy on a variety of submerged aquatic weeds. The following table summarizes performance data from various research publications.

Target Weed SpeciesThis compound Concentration (mg/L)Exposure TimeBiomass Reduction (%)Reference
Potamogeton nodosus (Sago Pondweed)0.3 - 0.484 hours97%[5]
Lagarosiphon major0.11 - 5.038 daysEradication[2]
Ceratophyllum demersum (Hornwort)0.11 - 5.038 daysEradication[2]
Hydrilla verticillata3.024 hours>85%[1]
Hydrilla verticillata2.048 hours>85%[1]
Vallisneria australis3.420-30 days46%[9]
Sagittaria platyphylla5.020-30 days91%[9]
Myriophyllum papillosum5.020-30 days98%[9]

Novel Herbicide Candidates: New Frontiers in Weed Control

The continuous evolution of herbicide resistance necessitates the discovery of new herbicidal compounds with novel modes of action. Two promising new classes of herbicides target essential amino acid and nucleotide biosynthesis pathways.

Dihydrodipicolinate Synthase (DHDPS) Inhibitors

A novel class of herbicides targets dihydrodipicolinate synthase (DHDPS), a critical enzyme in the lysine (B10760008) biosynthesis pathway in plants.[10] By inhibiting this enzyme, these compounds effectively starve the plant of lysine, an essential amino acid, leading to growth inhibition and death.

DHDPS_Pathway DHDPS_Inhibitor DHDPS Inhibitor DHDPS Dihydrodipicolinate Synthase (DHDPS) DHDPS_Inhibitor->DHDPS Inhibits Plant_Death Plant Death DHDPS_Inhibitor->Plant_Death Leads to Lysine_Pathway Lysine Biosynthesis Pathway DHDPS->Lysine_Pathway Catalyzes rate-limiting step Lysine Lysine Lysine_Pathway->Lysine Plant_Growth Plant Growth Lysine->Plant_Growth Essential for

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors

Another innovative approach to weed control involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Tetflupyrolimet is a representative of this new class of herbicides. By blocking DHODH, these compounds prevent the synthesis of pyrimidines, which are essential for DNA, RNA, and other critical cellular components. This disruption of nucleotide synthesis ultimately leads to plant death.

DHODH_Pathway DHODH_Inhibitor DHODH Inhibitor (e.g., Tetflupyrolimet) DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_Inhibitor->DHODH Inhibits Plant_Death Plant Death DHODH_Inhibitor->Plant_Death Leads to Pyrimidine_Pathway De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Pathway Catalyzes key step Pyrimidines Pyrimidines Pyrimidine_Pathway->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Essential for

Comparative Performance: A Data Gap

A thorough review of the current scientific literature reveals a notable absence of direct, quantitative comparative studies benchmarking the performance of this compound against novel herbicide candidates such as DHDPS and DHODH inhibitors. The available research on these novel herbicides has largely focused on elucidating their mechanisms of action and initial efficacy screenings, often using model organisms like Arabidopsis thaliana or specific terrestrial weeds, rather than a broad range of aquatic species where this compound is predominantly used.

Therefore, a direct, data-driven comparison of efficacy, crop tolerance, and environmental impact in a tabular format is not feasible at this time. The following sections provide available performance data for the novel candidates, with the caveat that these were not generated in studies that included this compound as a comparator.

Performance Data for Novel Herbicide Candidates

DHDPS Inhibitors:

Research has demonstrated the herbicidal activity of DHDPS inhibitors against the model plant Arabidopsis thaliana and the economically significant weed, rigid ryegrass (Lolium rigidum).

Target Weed SpeciesDHDPS Inhibitor ConcentrationEffectReference
Arabidopsis thalianaMicromolar concentrationsAttenuated germination and growth[10]
Lolium rigidum1200 mg/LInhibition of germination and growth; significant reduction in shoot and root weight[11][12]

DHODH Inhibitors (Tetflupyrolimet):

Studies on tetflupyrolimet have shown its effectiveness in controlling grass weeds in rice crops.

Target Weed SpeciesHerbicide ProgramWeed Control (%)Reference
Barnyardgrass (Echinochloa crus-galli)Tetflupyrolimet-containing programs≥98%
Grass weeds in riceTetflupyrolimet (PRE and POST applications)90%

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of herbicide performance. The following outlines a general methodology for conducting aquatic herbicide efficacy trials, which would be applicable for a comparative study of this compound and novel candidates.

Experimental_Workflow

1. Plant Culture and Acclimation:

  • Target aquatic weed species are cultured in a greenhouse or laboratory setting under controlled conditions (e.g., temperature, light intensity, photoperiod).

  • Plants are allowed to acclimate in experimental units (e.g., tanks, aquaria) for a specified period before herbicide application.

2. Herbicide Preparation and Application:

  • Stock solutions of this compound and the novel herbicide candidates are prepared.

  • A range of concentrations, including a non-treated control, are applied to the experimental units to determine dose-response relationships.

3. Exposure and Data Collection:

  • Plants are exposed to the herbicides for a predetermined period (Concentration Exposure Time - CET).

  • At the end of the exposure period, and at subsequent time points, data is collected on various parameters, including:

    • Visual injury ratings (e.g., chlorosis, necrosis)

    • Plant biomass (fresh and dry weight)

    • Photosynthetic efficiency (e.g., chlorophyll (B73375) fluorescence)

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose required to achieve 50% or 90% control (ED50/ED90).

5. Field Trials:

  • Promising candidates from greenhouse/mesocosm trials are advanced to small-scale field trials in natural aquatic environments.

  • Experimental plots are established with appropriate replication and randomization.

  • In addition to efficacy, data on non-target organism impacts and environmental fate (e.g., herbicide residue in water and sediment) are collected.

Conclusion and Future Directions

This compound remains a valuable tool for aquatic weed management with a well-understood, multi-faceted mode of action. The emergence of novel herbicide candidates targeting unique biochemical pathways, such as lysine and pyrimidine biosynthesis, offers exciting new possibilities for weed control, particularly in the context of managing herbicide resistance.

The significant gap in the scientific literature is the lack of direct comparative studies between this compound and these novel herbicides in aquatic systems. Future research should prioritize head-to-head comparisons to provide a clear understanding of the relative performance of these different herbicidal technologies. Such studies will be instrumental in guiding the development and deployment of the next generation of effective and sustainable weed management strategies.

References

Safety Operating Guide

Proper Disposal of Endothall: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Endothall, a toxic herbicide, is critical for maintaining a safe laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. This guide provides a comprehensive overview of proper disposal procedures, immediate safety measures, and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye and face protection.[1][2] All handling of this compound should occur in a well-ventilated area.[2][3] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3] Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical help.[3]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2][3] If the person feels unwell, get medical help.[3]

  • Ingestion: If swallowed, immediately call a poison control center or doctor for treatment advice.[2][4] Do not induce vomiting.[5]

Step-by-Step Disposal Procedures

Pesticide wastes containing this compound are considered acutely hazardous.[4][6] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[4][6]

Unused or Excess this compound
  • Primary Recommendation: The preferred method for disposing of unused this compound is to use it according to the product label instructions.[1][6]

  • Professional Disposal: If the product cannot be used, it should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Regulatory Guidance: If you are unable to dispose of the waste according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1][4][6]

Empty Containers
  • Triple Rinsing: Containers should be triple rinsed (or the equivalent) promptly after emptying.[3][6] To do this, empty the remaining contents into the application equipment or a mix tank. Fill the container about 10 to 25 percent full with water and agitate vigorously or recirculate the water for 2 minutes.[6]

  • Rinsate Disposal: The rinsate should be poured into the application equipment or a rinsate collection system for later use or disposal.[6]

  • Final Disposal: Once cleaned, the container can be offered for recycling or reconditioning.[3] Alternatively, puncture the container to make it unusable for other purposes and then dispose of it in a sanitary landfill, or by other approved state and local procedures.[3][6] For combustible packaging, controlled incineration with flue gas scrubbing is a possible option.[3]

Spill Cleanup
  • Containment: In the event of a spill, do not wash it away.[3] Prevent the chemical from entering drains.[3]

  • Absorption: Sprinkle the spill with an inert absorbent material such as sawdust, vermiculite, kitty litter, sand, or silica (B1680970) gel.[1][3]

  • Collection: Sweep up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][3][4]

  • Professional Consultation: For large spills, it is advisable to consult with an environmental engineer or a regulatory specialist to determine the appropriate state and local reporting requirements and for assistance in waste characterization and disposal.[4]

Quantitative Data

The following table summarizes key quantitative data related to this compound, primarily concerning regulatory limits and application rates.

ParameterValueSource
Maximum Contaminant Level (MCL) in Drinking Water0.1 parts per million (ppm)U.S. Environmental Protection Agency (EPA)[7][8]
New York State MCL for Unspecified Organic Contaminants0.05 ppmNew York Sanitary Code[8]
Approved Aquatic Application Rates0.5 - 5.0 mg/L (ppm)U.S. EPA[8]
Tolerance on Cotton Seed, Hops, and Potatoes0.1 ppmU.S. EPA[9]
Tolerance on Rice Grain and Straw0.05 ppmU.S. EPA[9]
Tolerance on Sugar Beets0.2 ppmU.S. EPA[9]
Drinking Water Standard (Proximity to Potable Water Intake)Cannot be applied within 600 feet[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Endothall_Disposal_Workflow cluster_waste This compound Waste Generated cluster_decision Initial Assessment cluster_disposal_options Disposal Pathways cluster_spill Spill or Contaminated Material cluster_container Empty Container Disposal Waste This compound-containing Material Decision Can waste be used per label instructions? Waste->Decision Use Use as directed on product label Decision->Use Yes ProfessionalDisposal Dispose via licensed chemical destruction plant or controlled incineration Decision->ProfessionalDisposal No ContactAuthorities Contact State/Local Environmental Agency or EPA Regional Office for guidance ProfessionalDisposal->ContactAuthorities If unsure Spill Spill or Contaminated Labware Absorb Absorb with inert material (e.g., sand, vermiculite) Spill->Absorb Collect Collect in a sealed, labeled container for disposal Absorb->Collect Collect->ProfessionalDisposal EmptyContainer Empty this compound Container TripleRinse Triple rinse container EmptyContainer->TripleRinse Rinsate Collect rinsate for use or proper disposal TripleRinse->Rinsate FinalContainerDisposal Recycle, recondition, or puncture and send to sanitary landfill TripleRinse->FinalContainerDisposal

Caption: Logical workflow for the safe disposal of this compound waste, spills, and empty containers.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Endothall

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, personal protective equipment (PPE) specifications, and disposal procedures are critical for the safe handling of Endothall in a laboratory setting. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals to mitigate risks associated with this moderately toxic herbicide.

This compound, a dicarboxylic acid derivative, is utilized as a terrestrial and aquatic herbicide. In the research and drug development context, stringent adherence to safety protocols is paramount to prevent accidental exposure, which can cause severe skin and eye irritation.[1] This document outlines the necessary PPE, step-by-step operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or Butyl RubberThickness: ≥ 8 mils (0.2 mm) recommended for direct handlingType: Unlined, elbow-lengthPrevents skin contact and irritation. Nitrile and butyl rubber offer good resistance to a range of chemicals, including acids.[2][3] Thicker gloves provide increased protection against physical and chemical hazards.
Eye and Face Protection Safety Goggles or Face ShieldType: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.A face shield should be worn in conjunction with goggles when there is a splash hazard.[4]Protects against splashes and dust, preventing severe eye irritation.[1]
Respiratory Protection NIOSH-Approved RespiratorFor Dust/Mist (Solid this compound): NIOSH-approved particulate filtering facepiece respirator with any N, R, or P filter (e.g., N95, R95, P95).[5][6]For Vapors (Liquid Formulations/Heating): A respirator with an organic vapor (OV) cartridge and a pre-filter approved for pesticides (N, R, or P filter).[7]Protects against inhalation of this compound dust or vapors, which can be harmful.[8]
Protective Clothing Chemical-Resistant Suit or ApronType: Long-sleeved coveralls or a lab coat. A chemical-resistant apron should be worn when mixing or loading.[7]Material: Coated, non-woven materials (e.g., Tyvek®) offer good protection against splashes and dust.Prevents contact with skin and contamination of personal clothing.[4]
Footwear Chemical-Resistant FootwearType: Closed-toe shoes with socks. Chemical-resistant shoe covers or boots are recommended when handling large quantities or in case of spills.[5]Protects feet from spills and contamination.

Operational and Disposal Plans

A clear and concise plan for handling, spill response, and disposal of this compound is crucial for laboratory safety.

Handling and Storage Workflow

The following diagram outlines the standard procedure for safely handling and storing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don appropriate PPE prep_area Prepare designated handling area (e.g., fume hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh solid this compound prep_area->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution handle_dissolve->handle_transfer storage_label Label container clearly handle_transfer->storage_label storage_store Store in a cool, dry, well-ventilated area storage_label->storage_store storage_compat Ensure compatibility with other stored chemicals storage_store->storage_compat

This compound Handling and Storage Workflow
Spill Cleanup Procedure

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to create a dike around the spill.[10] For solid spills, lightly mist with water to prevent dust from becoming airborne.[10]

  • Absorb and Collect: Cover the spill with absorbent material and allow it to fully absorb the this compound.[10] Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.[10] For highly contaminated surfaces, a 10% bleach solution followed by a rinse with water can be used.

  • Dispose of Waste: All contaminated materials, including used PPE, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Waste Disposal Protocol

All this compound waste, including unused product, contaminated materials, and rinsate from cleaning, is considered hazardous waste.

  • Segregate Waste: Keep solid and liquid this compound waste in separate, clearly labeled, and sealed hazardous waste containers.[9]

  • Contaminated PPE: Heavily contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated before reuse.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Contact EHS: Follow your institution's guidelines for the final disposal of hazardous waste, which typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

Personal Protective Equipment Decontamination and Disposal Workflow

Properly removing and decontaminating or disposing of PPE is a critical step to prevent exposure after handling this compound.

cluster_removal PPE Removal (Doffing) cluster_decon Decontamination cluster_disposal Disposal remove_gloves1 Wash outer gloves remove_suit Remove protective suit/apron remove_gloves1->remove_suit remove_goggles Remove goggles/face shield remove_suit->remove_goggles dispose_disposable Dispose of single-use PPE in designated hazardous waste remove_suit->dispose_disposable remove_respirator Remove respirator remove_goggles->remove_respirator decon_reusable Clean and disinfect reusable PPE (goggles, respirator) remove_goggles->decon_reusable remove_gloves2 Remove inner gloves remove_respirator->remove_gloves2 remove_respirator->decon_reusable decon_wash Wash hands thoroughly with soap and water remove_gloves2->decon_wash remove_gloves2->dispose_disposable dispose_contaminated Segregate heavily contaminated PPE for hazardous waste disposal dispose_disposable->dispose_contaminated

PPE Decontamination and Disposal Workflow

By adhering to these guidelines, researchers can create a safer laboratory environment and minimize the risks associated with handling this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.